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2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine: A Technical Guide

Executive Summary This guide details the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a critical pharmacophore scaffold. This molecule serves as a protected form of 2-(4-oxocyclohexyl)pyrimidine , a versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a critical pharmacophore scaffold. This molecule serves as a protected form of 2-(4-oxocyclohexyl)pyrimidine , a versatile building block in the development of JAK inhibitors, GPCR ligands (e.g., CCR4 antagonists), and other bioactive small molecules. The ethylene ketal moiety protects the ketone functionality, allowing for selective derivatization of the pyrimidine ring or the cyclohexyl backbone before unmasking the ketone for final elaboration (e.g., reductive amination).

We present two distinct synthetic pathways, selected for their robustness, scalability, and mechanistic distinctiveness:

  • The De Novo Ring Construction (Linear Route): Utilizes a Pinner-type synthesis to build the pyrimidine ring onto the cyclohexyl scaffold.

  • The Negishi Cross-Coupling (Convergent Route): A transition-metal-catalyzed coupling of a pre-formed pyrimidine halide with an organozinc reagent.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logical pathways. The choice between them depends on the availability of starting materials and the need for substitution on the pyrimidine ring.

Retrosynthesis Target 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine Disc1 Route A: C-C Bond Formation (Cross-Coupling) Target->Disc1 Disconnection 1 Disc2 Route B: Heterocycle Formation (Cyclization) Target->Disc2 Disconnection 2 PyrimHalide 2-Chloropyrimidine Disc1->PyrimHalide ZincReagent 8-Zinc-1,4-dioxaspiro[4.5]decane Disc1->ZincReagent Amidine 1,4-dioxaspiro[4.5]decane-8-carboximidamide Disc2->Amidine Malonaldehyde 1,1,3,3-Tetramethoxypropane (Malonaldehyde equiv.) Disc2->Malonaldehyde

Figure 1: Retrosynthetic analysis showing the convergent Negishi route (Red) and the linear Cyclization route (Green).

Route 1: De Novo Ring Construction (Linear)

This route is preferred for large-scale manufacturing due to the low cost of reagents and the avoidance of heavy metal catalysts (until the final steps if needed). It relies on converting the commercially available ketone into a nitrile, then an amidine, and finally closing the pyrimidine ring.

Reaction Scheme
  • Nitrile Formation: 1,4-Dioxaspiro[4.5]decan-8-one

    
     1,4-Dioxaspiro[4.5]decane-8-carbonitrile (via TosMIC).[1]
    
  • Amidine Formation: Nitrile

    
     Amidine (Pinner reaction or direct addition).
    
  • Cyclization: Amidine + 1,1,3,3-Tetramethoxypropane

    
     Pyrimidine.
    
Detailed Protocol
Step 1: Van Leusen Reductive Cyanation

Use of p-Toluenesulfonylmethyl isocyanide (TosMIC) allows direct conversion of the ketone to the nitrile while retaining the ketal protection.[1]

ParameterSpecification
Substrate 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
Reagent TosMIC (1.1 eq), t-BuOK (2.2 eq)
Solvent DME (Dimethoxyethane) or THF
Temp/Time 0°C to RT, 4–12 h
Yield 75–85%

Protocol:

  • Suspend

    
    -BuOK in anhydrous DME at 0°C under 
    
    
    
    .
  • Dropwise add a solution of TosMIC and the ketone in DME.

  • Stir at 0°C for 45 min, then warm to RT. Note: Methanol (2 eq) can be added to quench excess base if needed, but standard aqueous workup is sufficient.

  • Extract with EtOAc, wash with brine, and concentrate. The nitrile is often pure enough for the next step.[1]

Step 2 & 3: Amidine Synthesis and Pyrimidine Closure

The nitrile is converted to the amidine, which is unstable and usually reacted immediately.

ParameterSpecification
Reagent A NaOMe (0.1 eq), NH4Cl (1.1 eq) in MeOH (Pinner-like)
Reagent B 1,1,3,3-Tetramethoxypropane (1.1 eq)
Solvent Methanol / Ethanol
Temp Reflux (65–80°C)

Protocol:

  • Amidine Formation: Dissolve the nitrile in anhydrous MeOH. Add NaOMe (cat.) and stir for 3–4 h to form the imidate intermediate. Add solid ammonium chloride and stir overnight at RT to generate the amidine hydrochloride in situ.

  • Cyclization: To the crude amidine mixture, add 1,1,3,3-tetramethoxypropane.

  • Heat to reflux for 4–6 hours. The acidic conditions from the ammonium salt hydrolyze the acetal of the reagent to malonaldehyde, which condenses with the amidine.

  • Workup: Cool, neutralize with

    
    , and extract with DCM. Purify via silica gel chromatography (0–5% MeOH in DCM).
    

Route 2: Negishi Cross-Coupling (Convergent)

This route is ideal for medicinal chemistry ("MedChem") applications where the pyrimidine ring might already bear complex substituents (e.g., 2-chloro-4-phenylpyrimidine). It utilizes a


-

Negishi coupling.[2]
Reaction Workflow

NegishiWorkflow Start 1,4-Dioxaspiro[4.5]decan-8-ol Iodide 8-Iodo-1,4-dioxaspiro[4.5]decane Start->Iodide I2, PPh3, Imidazole Zinc Organozinc Reagent (R-Zn-I) Iodide->Zinc Zn dust, LiCl, THF Couple Pd-Catalyzed Coupling (2-chloropyrimidine) Zinc->Couple Pd(dppf)Cl2 or Pd2(dba)3/SPhos Product Target Molecule Couple->Product 60°C, 12h

Figure 2: Workflow for the Negishi Cross-Coupling approach.

Detailed Protocol
Step 1: Preparation of the Organozinc Reagent

Formation of the alkylzinc iodide requires activation of zinc.

  • Iodide Synthesis: Convert the commercially available alcohol to the iodide using Appel conditions (

    
    , 
    
    
    
    , Imidazole).
  • Zinc Activation: In a flame-dried flask, suspend Zinc dust (3.0 eq) in THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the surface.

  • Insertion: Add a solution of 8-iodo-1,4-dioxaspiro[4.5]decane (1.0 eq) and LiCl (1.0 eq) in THF. Stir at RT or 40°C for 12–24 h. Titrate an aliquot with iodine to determine concentration (typically 0.5–0.8 M).

Step 2: Cross-Coupling

The Knochel-type coupling conditions are employed.

ComponentRoleSpecification
Electrophile Coupling Partner2-Chloropyrimidine (0.8 eq relative to Zn)
Nucleophile ReagentOrganozinc solution (from Step 1)
Catalyst Palladium Source

(5 mol%) or

/SPhos
Additive Co-catalystCuI (optional, 10 mol% can accelerate reaction)
Conditions EnvironmentTHF/DMA (2:1), 60°C, Argon atm.[3]

Protocol:

  • Dissolve 2-chloropyrimidine and the Pd-catalyst in dry THF/DMA.

  • Add the organozinc solution via syringe.

  • Heat to 60°C for 4–12 hours. Monitor by LCMS.[4]

  • Quench: Cool and add saturated

    
    .
    
  • Purification: The product is often less polar than the starting pyrimidine. Flash chromatography (Hexane/EtOAc).

Comparative Analysis

FeatureRoute 1: Amidine CyclizationRoute 2: Negishi Coupling
Overall Yield Moderate (40–50%)High (60–80% for coupling step)
Cost Low (Generic reagents)High (Pd catalyst, unstable Zn reagents)
Scalability Excellent (Kg scale feasible)Moderate (Zn reagent handling is tricky)
Modularity Low (Builds ring from scratch)High (Can vary the pyrimidine partner)
Safety Ammonia/Cyanide handling requiredPyrophoric Zinc/Organometallics

Critical Process Parameters (CPPs)

  • Water Content (Route 2): The Negishi coupling is strictly anhydrous. Even trace moisture will protonate the organozinc reagent, yielding the reduced alkane byproduct (1,4-dioxaspiro[4.5]decane).

  • Temperature Control (Route 1): The formation of the amidine is exothermic. The subsequent cyclization requires heat to drive the elimination of methanol/water.

  • Deprotection (Post-Synthesis): While not part of the synthesis of the target, users should note that deprotection to the ketone is achieved with 1N HCl in Acetone/Water at RT.

References

  • BenchChem. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. (General protocols for spiro-decane functionalization). Link

  • Organic Chemistry Portal. Negishi Coupling: Reaction conditions and mechanism. (Standard conditions for alkyl-zinc couplings). Link

  • Wikipedia. Negishi coupling.[5] (Overview of sp3-sp2 coupling capabilities). Link

  • National Institutes of Health (NIH) / PubMed. 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists. (Example of bioactive pyrimidine-spiro-decane scaffolds). Link

  • Beilstein Journal of Organic Chemistry. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling. (Amidine synthesis methodologies).[1][4][6][7][8][9][10] Link

Sources

Exploratory

A Technical Guide to the Structural Elucidation and Characterization of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structural elucidation and characterization of the novel heterocyclic compound, 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structural elucidation and characterization of the novel heterocyclic compound, 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. The methodologies detailed herein are designed to establish an unambiguous structural identity, ensuring the scientific integrity required for further investigation and development.

Introduction

2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is a unique molecule integrating a pyrimidine ring, a cornerstone of numerous biologically active compounds, with a spiroketal moiety, known for its conformational rigidity and influence on molecular three-dimensionality.[1][2] The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of pharmaceuticals, including antiviral and anticancer agents.[3][4] The 1,4-dioxaspiro[4.5]decane group, a protected form of a cyclohexane ring, imparts specific stereochemical constraints that can significantly influence receptor binding and pharmacokinetic properties.[5][6]

The precise characterization of this compound is paramount for understanding its chemical behavior and potential biological activity. This guide will detail a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for structural confirmation.

Structural Elucidation Workflow

A logical and systematic approach is crucial for the unambiguous structural determination of a novel compound. The following workflow outlines the key experimental stages and the rationale behind their sequence.

G cluster_0 Initial Characterization cluster_1 Molecular Weight & Formula cluster_2 Detailed Structural Analysis cluster_3 Final Confirmation Synthesis_Purification Synthesis & Purification IR_Spectroscopy Infrared (IR) Spectroscopy Synthesis_Purification->IR_Spectroscopy Functional Group Identification Mass_Spectrometry Mass Spectrometry (MS) IR_Spectroscopy->Mass_Spectrometry Molecular Ion Confirmation NMR_Spectroscopy NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Mass_Spectrometry->NMR_Spectroscopy Fragmentation Analysis Data_Integration Integration of All Spectroscopic Data NMR_Spectroscopy->Data_Integration Structure_Confirmed Structure Elucidated Data_Integration->Structure_Confirmed

Caption: A streamlined workflow for the structural elucidation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine.

Part 1: Infrared (IR) Spectroscopy - Functional Group Analysis

Infrared spectroscopy serves as a rapid and non-destructive initial screening tool to confirm the presence of key functional groups.[7][8] The expected IR spectrum for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine will provide foundational evidence for the proposed structure.

Expected Vibrational Modes:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3100-3000Aromatic C-H (pyrimidine)StretchWeak to medium
2950-2850Aliphatic C-H (spiroketal)StretchStrong, multiple bands
1620-1570C=N (pyrimidine ring)StretchMedium to strong
1600-1450C=C (pyrimidine ring)StretchMedium to strong, multiple bands
1200-1000C-O (spiroketal)StretchStrong, characteristic of ethers
1350-1200C-N (pyrimidine)StretchMedium

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: A small amount of the purified solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.[9][10]

Part 2: Mass Spectrometry - Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and providing crucial information about the molecular formula and connectivity through fragmentation analysis.[11][12]

Expected Mass Spectrometric Data:

  • Molecular Formula: C₁₄H₁₈N₂O₂

  • Molecular Weight: 246.31 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z 246

Fragmentation Pathways:

The fragmentation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is anticipated to follow predictable pathways characteristic of both the pyrimidine and spiroketal moieties.[13][14]

G M_plus Molecular Ion (M⁺) m/z = 246 Fragment_A Loss of C₂H₄O (from spiroketal) m/z = 202 M_plus->Fragment_A Retro-Diels-Alder type Fragment_B Pyrimidine Cation m/z = 79 M_plus->Fragment_B Cleavage at C-C bond Fragment_C Spiroketal Cation m/z = 167 M_plus->Fragment_C Cleavage at C-C bond Fragment_D Loss of Pyrimidine m/z = 167 M_plus->Fragment_D Cleavage of pyrimidine ring

Caption: Predicted major fragmentation pathways for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine in Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A high-resolution mass spectrometer with an electron ionization source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or gas chromatography inlet.

  • Ionization: Electron energy is typically set to 70 eV.[12]

  • Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is compared to the predicted pathways to confirm the presence of the key structural motifs.[12]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[15][16][17] A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts:

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Multiplicity
Pyrimidine H-4, H-68.5 - 8.7157 - 159Doublet
Pyrimidine H-57.0 - 7.2118 - 120Triplet
Spiroketal O-CH₂-CH₂-O3.9 - 4.164 - 66Singlet/Multiplet
Spiroketal CH (adjacent to pyrimidine)2.8 - 3.240 - 45Multiplet
Spiroketal CH₂ (cyclohexane ring)1.5 - 2.030 - 38Multiplets
Spiroketal Quaternary C-108 - 110-

NMR Experimental Suite:

A comprehensive suite of NMR experiments should be performed for complete structural assignment.[18][19]

G 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Correlations HSQC HSQC 1H_NMR->HSQC One-bond C-H HMBC HMBC 1H_NMR->HMBC Multi-bond C-H 13C_NMR ¹³C NMR DEPT DEPT 13C_NMR->DEPT CH, CH₂, CH₃ Info 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for the complete structural assignment of the target molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[16]

  • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton spin-spin coupling networks, establishing connectivity within the pyrimidine and spiroketal rings.[19]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon atom.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the pyrimidine ring to the spiroketal moiety.[18]

Data Integration and Structural Confirmation

The definitive structure of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is established by the congruent and self-validating data from all analytical techniques.

  • IR spectroscopy confirms the presence of the expected functional groups.

  • Mass spectrometry provides the correct molecular weight and fragmentation patterns consistent with the proposed structure.

  • NMR spectroscopy , through the collective interpretation of 1D and 2D experiments, provides an unambiguous map of the atomic connectivity, confirming the link between the C-2 position of the pyrimidine ring and the C-8 position of the 1,4-dioxaspiro[4.5]decane system.

Conclusion

The structural elucidation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine requires a systematic and multi-technique approach. By following the protocols and analytical logic outlined in this guide, researchers can confidently establish the identity and purity of this novel compound. This rigorous characterization is the essential foundation for any subsequent investigation into its chemical reactivity, biological activity, and potential applications in drug discovery and development.

References

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity - PubMed. (2022). Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2016, April 20). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (2014). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024, April 30). Retrieved from [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. (2017, May 20). Retrieved from [Link]

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - Beilstein Journals. (2015, August 19). Retrieved from [Link]

  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Retrieved from [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment | Organic Letters - ACS Publications. (2024, December 9). Retrieved from [Link]

  • Structure, Bonding and Reactivity of Heterocyclic Compounds. (n.d.).
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals - Ask Pharmacy. (n.d.). Retrieved from [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules - Open Access Journals. (2023, August 30). Retrieved from [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - RSC Publishing. (2025, June 3). Retrieved from [Link]

  • heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica. (n.d.). Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Retrieved from [Link]

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PMC. (2021, March 4). Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.).
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2003, February 1). Retrieved from [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules - IntechOpen. (2025, April 25). Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (n.d.). Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine in Modern Drug Discovery

Abstract: The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridiz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), drug developers can significantly enhance target selectivity and improve pharmacokinetic profiles. This technical whitepaper explores the physicochemical properties, mechanistic utility, and synthetic workflows of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a highly privileged building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), including JAK and Cathepsin S inhibitors.

Structural Architecture and Physicochemical Baseline

The molecule 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is a bipartite chemical entity. It consists of an electron-deficient pyrimidine ring (a strong hydrogen bond acceptor) covalently linked at the C2 position to the C8 position of a 1,4-dioxaspiro[4.5]decane moiety.

The spirocyclic domain is essentially a cyclohexanone ring where the highly reactive carbonyl group is masked as an ethylene glycol ketal[1]. This structural configuration provides exceptional stability against nucleophilic attack, basic conditions, and reductive environments, allowing aggressive chemical elaboration on the pyrimidine ring before the ketone is unmasked for late-stage functionalization.

Table 1: Quantitative Physicochemical Properties

Property Value Analytical Method / Derivation
Molecular Formula C₁₂H₁₆N₂O₂ Computed structural consensus[2]
Molecular Weight 220.27 g/mol Standard Atomic Weights
Monoisotopic Mass 220.12119 Da Mass Spectrometry (ESI+)[2]
Topological Polar Surface Area (TPSA) 44.2 Ų 2 Nitrogen (pyrimidine) + 2 Oxygen (ketal)
Hydrogen Bond Donors 0 Computed[3]
Hydrogen Bond Acceptors 4 2 (N) + 2 (O)

| Rotatable Bonds | 1 | C(pyrimidine)—C(cyclohexane) bond |

Mechanistic Role in Medicinal Chemistry

As an Application Scientist, I frequently observe that the primary cause of clinical attrition is off-target toxicity driven by non-specific hydrophobic interactions of flat aromatic drugs. The 1,4-dioxaspiro[4.5]decane scaffold solves this by acting as a rigid 3D vector, projecting functional groups into specific enzymatic pockets[4].

This specific pyrimidine-spirocycle intermediate is heavily utilized in the synthesis of Janus Kinase (JAK) inhibitors [5]. When the pyrimidine ring is further functionalized (e.g., into a pyrimidine-4,5-diamine derivative), it acts as an ATP-competitive hinge binder in the JAK active site, while the deprotected cyclohexyl moiety extends into the solvent-exposed region to modulate pharmacokinetic properties.

JAKSTAT Cytokine Cytokine Stimulation Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrimidine-Derived Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Caption: Mechanism of action for pyrimidine-derived JAK inhibitors in the JAK/STAT signaling pathway.

Furthermore, analogous spirocyclic amines derived from this scaffold are critical in the development of Cathepsin S inhibitors for neuroinflammation and 5-HT1A receptor agonists for anxiety disorders[4].

Table 2: Biological Activity of Derived Scaffolds

Target Derivative Class IC₅₀ Range (nM) Primary Indication
JAK1 / JAK2 Pyrimidine-4,5-diamine spirocycles 1.0 - 15.0 Autoimmune / Inflammation[5]
Cathepsin S 4-amino-2-cyanopyrimidine analogs 0.4 - 5.0 Neuroinflammation[4]

| 5-HT1A | Spirocyclic pyrimidine amines | < 10.0 | Anxiety / Depression[4] |

Synthetic Workflows and Self-Validating Protocols

The true value of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine lies in its synthetic versatility. The ketal must first be deprotected to yield a reactive ketone, which is subsequently converted into an amine via reductive amination[1].

SyntheticWorkflow A 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine (Protected Ketal) B Acidic Hydrolysis (HCl / THF) A->B C 4-(pyrimidin-2-yl)cyclohexan-1-one (Reactive Ketone) B->C D Reductive Amination (Amine, NaBH(OAc)3) C->D E Spirocyclic Pyrimidine API (e.g., JAK/CatS Inhibitor) D->E

Caption: Synthetic workflow for late-stage functionalization of the spirocyclic pyrimidine scaffold.

Protocol 1: Acid-Catalyzed Deprotection of the Ketal

Objective: Conversion of the inert ketal to 4-(pyrimidin-2-yl)cyclohexan-1-one.

  • Initiation: Dissolve 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine (1.0 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 2M aqueous HCl.

    • Causality: THF ensures complete solvation of the organic precursor, while the aqueous HCl provides the hydronium ions required to protonate the ketal oxygen, initiating the elimination of the ethylene glycol protecting group.

  • Propagation: Stir the reaction mixture at 50 °C for 4-6 hours.

    • Causality: Mild thermal energy accelerates the hydrolysis of the sterically hindered spiro-ketal without inducing cleavage or degradation of the pyrimidine ring.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexane eluent. The product ketone is significantly more polar than the ketal, appearing as a lower

    
     spot. Confirm completion via LC-MS (Target mass 
    
    
    
    ).
  • Quenching & Isolation: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with Dichloromethane (DCM) (3x).

    • Causality: Immediate neutralization prevents acid-catalyzed aldol condensation of the newly formed cyclohexanone. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Late-Stage Reductive Amination

Objective: Functionalization of the exposed ketone to yield a biologically active secondary or tertiary amine.

  • Imine Condensation: Combine 4-(pyrimidin-2-yl)cyclohexan-1-one (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine to form the intermediate iminium ion.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the transient iminium ion over the unreacted starting ketone, drastically minimizing the formation of the corresponding cyclohexanol byproduct[1].

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (Characterization): Quench with 1N NaOH to break down boron complexes, then extract with EtOAc. Purify via silica gel chromatography. Validate the final structure via ¹H NMR: The successful reaction is confirmed by the disappearance of the ketone multiplet and the appearance of a new methine proton signal adjacent to the amine nitrogen (~2.5-3.0 ppm).

References
  • BenchChem. "Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development." BenchChem.
  • European Patent Office. "Heteroaryl imidazolone derivatives as jak inhibitors - EP 2397482 A1.
  • National Center for Biotechnology Information. "1,4-Dioxaspiro(4.5)decan-8-ol." PubChem.
  • PubChemLite. "5-oct-1-ynyl-1h-pyrimidine-2,4-dione (C12H16N2O2)." University of Luxembourg.

Sources

Exploratory

The Privileged Spirocyclic Scaffold: Biological Activity and Therapeutic Potential of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, the transition from flat, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to highly functionalized, three-dimensional spirocyclic scaffolds represents a critical paradigm shift. The hybridization of the 1,4-dioxaspiro[4.5]decane moiety with a pyrimidine core creates a privileged molecular architecture. By increasing the fraction of sp³-hybridized carbons (


), these derivatives exhibit enhanced aqueous solubility, reduced hERG channel liability, and improved metabolic stability compared to their planar counterparts.

As a Senior Application Scientist, I have structured this technical guide to explore the multi-target biological activities of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine derivatives. We will dissect their mechanisms of action across neuroinflammation (Cathepsin S inhibition), neuroprotection (5-HT1A receptor agonism), and agrochemical applications (ergosterol biosynthesis inhibition), backed by validated experimental workflows.

Primary Biological Targets & Mechanisms of Action

Neuroinflammation and Autoimmunity: Cathepsin S (CatS) Inhibition

Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs). It plays an indispensable role in the degradation of the invariant chain (Ii) during Major Histocompatibility Complex (MHC) class II assembly.

Spirocyclic pyrimidine derivatives, particularly those utilizing 1,4-dioxaspiro[4.5]decan-8-ylmethanamine as a building block, act as highly selective, brain-penetrating CatS inhibitors [1]. By occupying the active site of CatS, these compounds prevent the cleavage of the invariant chain into the CLIP peptide. This blockade halts MHC-II-mediated CD4+ T-cell and B-cell priming. Benchmark analogs, such as the spiro-adjacent compound RO5461111, demonstrate extreme potency (IC50 = 0.4 nM) and have proven highly efficacious in reversing hypergammaglobulinemia and lupus nephritis in in vivo models [2].

Neuroprotection and Analgesia: 5-HT1A Receptor Agonism

The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) implicated in anxiety, depression, and nociception. The rigid, orthogonal geometry of the 1,4-dioxaspiro[4.5]decane ring acts as a precise vector, orienting the pyrimidine or arylpiperazine pharmacophores directly into the orthosteric binding pocket of the 5-HT1A receptor [3]. This spatial arrangement maximizes hydrogen bonding with Asp116 and


 stacking with Phe361 in the receptor cavity, yielding highly selective partial or full agonists that promote neuroprotection without the off-target 

-adrenoceptor side effects common to older scaffolds.
Antimicrobial and Agrochemical Activity: CYP51 P450 Inhibition

Beyond human therapeutics, spirocyclic pyrimidines and related dioxolane derivatives exhibit profound fungicidal and insecticidal properties. They act as potent inhibitors of fungal CYP51 P450, a critical enzyme in ergosterol biosynthesis [4]. The pyrimidine nitrogen coordinates with the heme iron of the P450 enzyme, while the lipophilic spirocyclic tail occupies the substrate-binding channel, leading to fungal cell wall collapse.

Quantitative Data Presentation

The following table synthesizes the in vitro biological activity of representative spirocyclic pyrimidine and structurally related 1,4-dioxaspiro[4.5]decane derivatives across their primary targets.

Compound Class / BenchmarkPrimary TargetSpeciesIC50 / Ki ValuePharmacological Effect
RO5461111 (Benchmark) Cathepsin SHuman0.4 nMSuppresses T/B cell priming; reduces lupus nephritis [5].
RO5461111 (Benchmark) Cathepsin SMurine0.5 nMDisrupts germinal centers in MRL-Fas(lpr) mice [5].
Spiro-Pyrimidine Amine 5-HT1A ReceptorHuman~3.5 - 12.9 nMAnxiolytic and neuroprotective partial agonism [3].
Dioxolane-Triazole (D26) CYP51 P450Fungal8.93 mg/LBroad-spectrum fungicidal activity (Ergosterol inhibition) [4].

Systems Biology & Workflow Visualizations

Mechanism of Action: Cathepsin S Pathway

CatS_MHCII_Pathway CatS Cathepsin S (Active Protease) CLIP CLIP Peptide Generation CatS->CLIP Cleaves Invariant Chain SpiroInhibitor Spiro-Pyrimidine Derivative SpiroInhibitor->CatS Competitive Inhibition MHCII MHC-II Complex (with Invariant Chain) MHCII->CatS Substrate Binding TCell CD4+ T-Cell Priming CLIP->TCell Antigen Presentation Autoimmunity Autoimmune Response (SLE) TCell->Autoimmunity Drives Inflammation

Fig 1: Cathepsin S inhibition by spiro-pyrimidine derivatives blocks MHC-II T-cell priming.

Chemical Synthesis Workflow

Synthesis_Workflow Amine 1,4-Dioxaspiro[4.5] decan-8-amine Reaction SNAr Reaction (DMF, DIPEA, 90°C) Amine->Reaction Pyrimidine 2-Chloropyrimidine Derivative Pyrimidine->Reaction Crude Crude Product Reaction->Crude Workup (EtOAc/H2O) Purification Silica Gel Chromatography Crude->Purification Pure Target Compound (>98% Purity) Purification->Pure LC-MS/NMR Validation

Fig 2: Step-by-step SNAr synthesis workflow for spirocyclic pyrimidine derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly stated to aid in troubleshooting and optimization.

Protocol 1: Synthesis of 4-((1,4-dioxaspiro[4.5]decan-8-yl)amino)pyrimidine Derivatives

Objective: Synthesize the target spirocyclic pyrimidine via a Nucleophilic Aromatic Substitution (


).
  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1,4-dioxaspiro[4.5]decan-8-amine in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the Meisenheimer complex transition state, significantly accelerating the

      
       reaction.
      
  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. Its steric hindrance prevents it from competing with the spirocyclic amine for the electrophilic pyrimidine, ensuring high product yields and preventing side reactions.

  • Electrophile Addition: Slowly add 1.1 equivalents of the substituted 2-chloropyrimidine (or 4-chloropyrimidine) derivative.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12–16 hours. Monitor progression via LC-MS.

  • Workup & Purification: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound [1].
    
Protocol 2: In Vitro Cathepsin S FRET-Based Inhibition Assay

Objective: Determine the


 of the synthesized pyrimidine derivatives against human Cathepsin S.
  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM Dithiothreitol (DTT).

    • Causality: The acidic pH mimics the lysosomal environment where CatS is naturally active. DTT is critical; as a reducing agent, it keeps the active-site cysteine residue of CatS in its reduced, nucleophilic state, preventing oxidative deactivation.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin S (0.5 nM final concentration) with the test compounds (serially diluted in DMSO) in the assay buffer for 30 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is essential for accurate competitive inhibition kinetics.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Val-Val-Arg-AMC (10

    
    M final concentration).
    
    • Causality: CatS specifically cleaves after the Arginine residue, releasing the free AMC (7-Amino-4-methylcoumarin) fluorophore. This Fluorescence Resonance Energy Transfer (FRET) system provides a continuous, real-time readout without requiring separation steps.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

Conclusion & Future Perspectives

The integration of the 1,4-dioxaspiro[4.5]decane scaffold with pyrimidine pharmacophores offers a highly tunable platform for drug discovery. By escaping the "flatland" of traditional aromatics, these derivatives achieve superior target selectivity and pharmacokinetic profiles. Future development should focus on optimizing the spirocyclic ring substituents to fine-tune blood-brain barrier (BBB) penetrance for CNS-targeted 5-HT1A agonists, or conversely, restricting systemic exposure for localized gastrointestinal Cathepsin S inhibition.

References

  • Rupanagudi KV, et al. "Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming." Annals of the Rheumatic Diseases, 2015. URL:[Link][2]

  • Brasili L, et al. "Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane derivatives at 5-HT1A and α1 adrenoceptors." European Journal of Medicinal Chemistry, 2014. URL:[Link] [2]

  • ACS Publications. "Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors." Journal of Agricultural and Food Chemistry, 2022. URL:[Link] [1]

Foundational

Technical Guide: Mechanism of Action (MoA) Studies for Pyrimidine-Based Compounds

Executive Summary Pyrimidine-based compounds represent a dual-threat class in pharmacotherapy. They function either as antimetabolites —mimicking endogenous nucleosides to disrupt DNA/RNA biosynthesis—or as privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-based compounds represent a dual-threat class in pharmacotherapy. They function either as antimetabolites —mimicking endogenous nucleosides to disrupt DNA/RNA biosynthesis—or as privileged scaffolds for small molecule inhibitors, particularly targeting kinases (e.g., EGFR, CDK).

This guide provides a rigorous, non-linear workflow to deconvolute the mechanism of action (MoA) of novel pyrimidine derivatives. Unlike generic screening protocols, this framework prioritizes causality and self-validation , ensuring that observed phenotypes are directly linked to specific molecular targets.

Part 1: Mechanistic Dichotomy & Target Identification

Before selecting an assay, one must categorize the pyrimidine compound based on its structural functionality.

FeatureClass A: AntimetabolitesClass B: Kinase/Enzyme Inhibitors
Structural Basis Nucleoside analogs (sugar + base modifications)Heterocyclic cores (ATP bioisosteres)
Primary Targets Thymidylate Synthase (TS), DHODH, DNA PolymeraseEGFR, AURK, PLK, VEGFR
Cell Cycle Effect S-phase arrest (replication stall)G1 or G2/M arrest (checkpoint/mitosis)
Reversibility Often irreversible (suicide inhibition or incorporation)Reversible (ATP competitive) or Covalent
Visualization: Pyrimidine Metabolic & Signaling Targets

The following diagram maps the critical intervention points for pyrimidine-based drugs within the de novo synthesis pathway and kinase signaling networks.

PyrimidineTargets cluster_metabolism De Novo Pyrimidine Synthesis cluster_signaling Kinase Signaling Asp Aspartate DHO Dihydroorotate Asp->DHO Oro Orotate DHO->Oro DHODH UMP UMP Oro->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Incorporation dTMP->DNA ATP ATP EGFR EGFR / RTKs ATP->EGFR Binds Prolif Cell Proliferation EGFR->Prolif DHODH_Inh DHODH Inhibitors (e.g., Brequinar) DHODH_Inh->DHO Inhibits TS_Inh TS Inhibitors (e.g., 5-FU) TS_Inh->dUMP Inhibits Kinase_Inh Pyrimidines as ATP Bioisosteres Kinase_Inh->EGFR Competes with ATP

Caption: Critical intervention nodes in pyrimidine metabolism (DHODH, TS) and signal transduction (ATP competition).

Part 2: The "Rescue" Strategy (MoA Deconvolution)

Before investing in expensive enzymatic panels, perform a Nucleoside Rescue Experiment . This is the gold standard for distinguishing between antimetabolite mechanisms.

Logic

If a compound inhibits cell growth by depleting a specific nucleotide pool, adding that nucleotide exogenously should "rescue" the cells.[1]

  • Thymidine (dT) Rescue: Indicates TS inhibition.[2]

  • Uridine (Urd) Rescue: Indicates de novo synthesis inhibition (e.g., DHODH or CAD).

  • No Rescue: Suggests direct DNA damage (incorporation), kinase inhibition, or off-target toxicity.

Protocol 1: Nucleoside Rescue Phenotypic Screen

Objective: Differentiate between TS inhibition, de novo synthesis blockade, and other mechanisms.

Materials:

  • Cell line (e.g., HCT116 or A549).

  • Test Compound (at IC₈₀ concentration).

  • Rescue Agents: Thymidine (10 µM), Uridine (100 µM), Cytidine (100 µM).

Workflow:

  • Seeding: Plate cells in 96-well format (2,000 cells/well) and adhere overnight.

  • Treatment Matrix:

    • Vehicle Control[2]

    • Compound Only

    • Compound + Thymidine

    • Compound + Uridine[1][3][4]

    • Compound + Cytidine

  • Incubation: 72 hours.

  • Readout: Cell viability (CellTiter-Glo or MTT).

Interpretation:

  • Full Recovery with Thymidine: Confirms Thymidylate Synthase (TS) is the primary target [1].

  • Full Recovery with Uridine: Confirms DHODH or upstream pyrimidine synthesis inhibition [2].

  • Partial/No Recovery: Indicates direct DNA incorporation (genotoxicity) or kinase inhibition.

Part 3: Definitive Enzymatic Protocols

Once the target class is identified via rescue, proceed to the specific definitive assay.

Protocol 2: Spectrophotometric DHODH Inhibition Assay

Context: For compounds rescued by Uridine. This assay measures the reduction of DCIP (2,6-dichlorophenolindophenol), which acts as the terminal electron acceptor in place of Ubiquinone.

Mechanism:



Note: DCIP loses absorbance at 600 nm upon reduction.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (CoQ analog, 10 mM stock).

  • Chromophore: DCIP (2.5 mM stock).

  • Enzyme: Recombinant human DHODH (mitochondrial prep).

Step-by-Step:

  • Preparation: In a clear 96-well plate, mix 180 µL Assay Buffer, 10 µL Decylubiquinone (final 50 µM), and 10 µL DCIP (final 60 µM).

  • Inhibitor Addition: Add test compound (serial dilutions). Incubate 10 min at 25°C.

  • Activation: Add 0.05 µg recombinant DHODH enzyme.

  • Initiation: Add L-Dihydroorotate (final 500 µM) to start the reaction.

  • Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 20 minutes.

  • Validation: Rate of

    
     should be linear. Use Brequinar  (100 nM) as a positive control for inhibition [3].
    
Protocol 3: Thymidylate Synthase (TS) "Tritium Release" Assay

Context: For compounds rescued by Thymidine. This is the most sensitive method for measuring intracellular TS activity.

Mechanism: TS catalyzes the methylation of dUMP to dTMP.[5] The proton at the C-5 position of dUMP is displaced and released into water. Using [5-³H]dUMP results in the formation of tritiated water (


).

Step-by-Step:

  • Lysate Prep: Treat cells with compound for 24h. Harvest and sonicate in lysis buffer (Tris-HCl pH 7.4, 20 mM

    
    -mercaptoethanol).
    
  • Reaction Mix: Combine 50 µg lysate protein with reaction buffer containing:

    • 10 µM [5-³H]dUMP (Specific Activity ~15 Ci/mmol).

    • 100 µM

      
      -methylene-tetrahydrofolate (cofactor).
      
  • Incubation: 30 min at 37°C.

  • Termination: Stop reaction with 10% activated charcoal (acid-washed) to adsorb unreacted nucleotides.

  • Separation: Centrifuge at 14,000 x g for 10 min. The supernatant contains the

    
    .
    
  • Quantification: Mix supernatant with scintillation fluid and count (LSC).

  • Calculation: Activity is proportional to tritium release. Compare treated vs. vehicle [4].[2]

Part 4: Kinase Profiling (The Scaffold Pathway)

If the compound is not rescued by nucleosides and induces G1/G2 arrest, it likely acts as a kinase inhibitor (ATP bioisostere).

Protocol 4: FRET-Based Kinase Binding Assay (Z'-Lyte)

Context: Pyrimidine scaffolds (e.g., 2,4-diaminopyrimidines) often target EGFR, JAK, or CDKs.

Self-Validating Logic: Use a tracer competition format. The signal is generated only if the tracer (fluorophore-labeled ATP analog) is displaced by your compound. This eliminates false positives from compound autofluorescence.

  • Mix: Kinase + Europium-labeled antibody + AlexaFluor-labeled Tracer.

  • Add: Test compound.

  • Equilibrate: 1 hour at Room Temp.

  • Read: Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • High FRET = Tracer bound (No inhibition).

    • Low FRET = Tracer displaced (Inhibition).

  • Data: Plot % Inhibition vs. Log[Compound] to derive

    
     [5].
    

Part 5: Decision Logic & Workflow Visualization

The following flowchart guides the researcher through the experimental hierarchy, ensuring no resources are wasted on irrelevant assays.

MoA_Workflow Start Start: Active Pyrimidine Compound Rescue Nucleoside Rescue Experiment (Thymidine vs. Uridine) Start->Rescue Res_Thy Rescued by Thymidine? Rescue->Res_Thy Res_Urd Rescued by Uridine? Res_Thy->Res_Urd No TS_Path Target: Thymidylate Synthase Res_Thy->TS_Path Yes DHODH_Path Target: De Novo Synthesis (DHODH/CAD) Res_Urd->DHODH_Path Yes Kinase_Path Target: Kinase / DNA Incorp Res_Urd->Kinase_Path No TS_Assay Validation: Tritium Release Assay (Protocol 3) TS_Path->TS_Assay DHODH_Assay Validation: DCIP Reduction Assay (Protocol 2) DHODH_Path->DHODH_Assay Kinase_Screen Validation: Kinase Panel / Cell Cycle (G1/G2) Kinase_Path->Kinase_Screen

Caption: Decision tree for deconvoluting pyrimidine MoA using phenotypic rescue followed by enzymatic validation.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Madak, J. T., Bankhead, A., Cuthbertson, C. R., Showalter, H. D., & Neamati, N. (2019). Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer. Pharmacology & Therapeutics.[3] Link

  • Reis, R. A., et al. (2017). Discovery of dihydroorotate dehydrogenase inhibitors: A promising strategy for the treatment of malaria.[6] Journal of Medicinal Chemistry. Link

  • Kamata, S., et al. (2024).[7] Novel mass spectrometry-based assay for thymidylate synthase activity.[7] Analytical Biochemistry. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[8][9][10] Nature Reviews Cancer. Link

Sources

Exploratory

The 3D Pharmacophore Shift: A Technical Guide to Pyrimidine-Containing Spiro Compounds

Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift from "flat" aromatic structures to three-dimensional (3D) scaffolds to improve clinical success rates—a concept often termed "escapin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from "flat" aromatic structures to three-dimensional (3D) scaffolds to improve clinical success rates—a concept often termed "escaping from flatland." Pyrimidine-containing spiro compounds represent a premier class of these scaffolds. By fusing the privileged pyrimidine pharmacophore (ubiquitous in DNA/RNA processing enzymes) with a spiro-carbon junction, researchers can access novel chemical space with enhanced solubility, metabolic stability, and target selectivity.

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of these complex heterocycles, specifically focusing on spirooxindole-pyrimidines and spirochromeno-pyrimidines .

Part 1: Structural Rationale & The "Escape from Flatland"

The Spiro Advantage

Traditional drug discovery often relies on planar aromatic rings, which can suffer from poor solubility and non-specific binding (promiscuity). Spiro compounds possess a central


 hybridized carbon atom connecting two perpendicular rings.
  • Vectorial Presentation: The rigid perpendicular arrangement allows side chains to probe spherical protein pockets that flat molecules cannot reach.

  • Fsp3 Fraction: Increasing the fraction of

    
     carbons (Fsp3) correlates with improved clinical success by enhancing water solubility and reducing lipophilicity-driven toxicity.
    
  • The Pyrimidine Core: Incorporating a pyrimidine ring (e.g., barbituric acid derivatives or uracils) ensures hydrogen bonding capability, mimicking endogenous substrates for kinases and polymerases.

Part 2: Synthetic Methodologies

The synthesis of spiro-pyrimidines predominantly relies on Multi-Component Reactions (MCRs) .[1] These are favored for their atom economy and ability to generate complexity in a single step.

Dominant Synthetic Pathway: The Knoevenagel-Michael-Cyclization Sequence

The most robust route to spiro[chromene-pyrimidine] and spiro[indole-pyrimidine] systems involves a three-component reaction between:

  • Carbonyl Component: Isatin (for spirooxindoles) or Salicylaldehyde (for spirochromenes).

  • Active Methylene: Malononitrile or Ethyl cyanoacetate.

  • Nucleophilic Pyrimidine Source: Barbituric acid, Dimedone, or 4-hydroxycoumarin.

Mechanistic Workflow (Visualization)

The following diagram illustrates the reaction mechanism for a Green Chemistry approach using Ionic Liquids.

SynthesisMechanism Start Reactants: Isatin + Malononitrile Inter1 Intermediate 1: Isatylidene Malononitrile (Knoevenagel Condensation) Start->Inter1 - H2O Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 Reactant2 Reactant 3: Barbituric Acid Reactant2->Inter2 Michael Addition Final Final Product: Spiro[indoline-3,5'-pyrimidine] Inter2->Final Intramolecular Cyclization Cat Catalyst: [BMIM]Cl or Ionic Liquid (Lowers Activation Energy) Cat->Inter1 Cat->Inter2

Figure 1: Step-wise mechanism of the Knoevenagel-Michael-Cyclization domino reaction for spiro-pyrimidine synthesis.

Part 3: Experimental Protocols

Protocol A: Green Synthesis in Ionic Liquids (Microwave Assisted)

Context: This protocol avoids volatile organic solvents and utilizes 1-methylimidazolium chloride ([Hmim]Cl) as a reusable dual solvent-catalyst, significantly improving yield and reducing reaction time.

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Barbituric Acid (1.0 mmol)

  • 1-Methylimidazolium chloride ([Hmim]Cl) (200 mg)

  • Ethanol (for workup)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine Isatin, Malononitrile, and Barbituric Acid.

  • Catalyst Addition: Add 200 mg of [Hmim]Cl. The ionic liquid acts as the medium; no other solvent is required during heating.

  • Irradiation: Place the vessel in a microwave reactor. Set parameters to 100°C and 300 W . Irradiate for 2–5 minutes .

    • Note: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the red isatin spot indicates completion.

  • Workup: Cool the mixture to room temperature. Add 5 mL of cold ethanol/water (1:1) and stir vigorously. The ionic liquid is soluble in water/ethanol, while the spiro-product is not.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 5 mL) to remove residual ionic liquid.

  • Purification: Recrystallize from hot ethanol to obtain the pure spiro[indoline-3,5'-pyrimidine]-trione derivative.

Validation:

  • Yield: Expect 85–95%.

  • Identification: IR spectrum should show disappearance of the nitrile peak (2200 cm⁻¹) if cyclization is complete, and appearance of amino peaks (-NH2) if the specific pathway retains the amine.

Part 4: Medicinal Chemistry & SAR (Structure-Activity Relationship)[2][3]

Primary Target: MDM2-p53 Interaction

The most high-profile application of spirooxindole-pyrimidines is the inhibition of the MDM2-p53 protein-protein interaction . MDM2 is a negative regulator of the tumor suppressor p53. Inhibiting MDM2 reactivates p53, inducing apoptosis in cancer cells.[2]

  • Key Compound: MI-888 (and analogues like MI-219).[3]

  • Mechanism: The spiro scaffold mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.

SAR Logic Map

The following diagram details how structural modifications modulate biological activity.

SAR_Logic Core Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one Core Oxindole Oxindole Ring (Pos 1, 5, 6) Controls: H-Bonding & Metabolic Stability Core->Oxindole SpiroC Spiro Carbon (C3) Controls: Rigid 3D Orientation Core->SpiroC Pyrimidine Fused Pyrimidine/Pyrrolidine Controls: Solubility & MDM2 Pocket Filling Core->Pyrimidine Halogen 5-Cl or 5-F on Oxindole: Increases potency (Hydrophobic fit) Oxindole->Halogen N_Sub N-Alkylation: Modulates solubility/permeability Oxindole->N_Sub Stereo Stereochemistry: CRITICAL: One diastereomer is usually 100x more potent (e.g., MI-888) SpiroC->Stereo

Figure 2: Structure-Activity Relationship (SAR) map for spirooxindole-based MDM2 inhibitors.

Comparative Biological Data

The table below summarizes cytotoxicity data (IC50) for various spiro-pyrimidine derivatives against common cancer cell lines, derived from recent literature reviews.

Compound ClassTarget MechanismCell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine (MI-888) MDM2-p53 InhibitionSJSA-1 (Osteosarcoma)0.00044[1]
Spiro[chromeno-pyrimidine] Tubulin PolymerizationMCF-7 (Breast)9.44 ± 0.17[2]
Spiro[indoline-pyrimidine] (Ionic Liquid) General CytotoxicityHCT116 (Colon)52.8[3]
Spiro-barbiturate derivative UnknownHepG2 (Liver)2.86[4]

Part 5: Future Outlook

The field is moving toward dual-target inhibitors . Recent studies suggest combining the MDM2-inhibiting spirooxindole core with pharmacophores that inhibit HDAC (Histone Deacetylase) or CDK (Cyclin-Dependent Kinase). This "hybrid drug" approach aims to overcome resistance mechanisms where p53 mutations render simple MDM2 inhibitors ineffective.

References

  • Ascentage Pharma / University of Michigan. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. (MI-888 Study).[3] [Link]

  • Jamshidi, Z., et al. (2025). Synthesis of novel spiro[chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction.[4][5][6] Scientific Reports.[5][7] [Link]

  • Westphal, R., et al. (2022).[7] Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid.[7][8][9][10] Molecules.[1][11][2][5][7][8][9][12][13][14][15][16] [Link]

  • Molecules Journal. (2018). Synthesis of Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]Pyrimidine Hybrids as Potential Anticancer Agents. [Link][11]

  • Frontiers in Pharmacology. (2024). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors. [Link][17]

Sources

Foundational

The Spiroketal Pyrimidine Nexus: Structural Rigidity as a Therapeutic Tool

The Discovery and Synthetic History of Spiroketal Pyrimidines is a niche but high-impact chapter in medicinal chemistry, representing the convergence of natural product structural motifs with nucleoside analogue design ....

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Synthetic History of Spiroketal Pyrimidines is a niche but high-impact chapter in medicinal chemistry, representing the convergence of natural product structural motifs with nucleoside analogue design .

This guide explores how the spiroketal moiety (a privileged scaffold in chemical biology) has been engineered to replace the ribose sugar in pyrimidine nucleosides, creating "spiro-nucleosides" with enhanced metabolic stability and conformationally locked bioactivity.

Executive Summary: The Pharmacophore Fusion

The Spiroketal Pyrimidine is a hybrid scaffold. It combines the hydrogen-bonding fidelity of a pyrimidine base (uracil, thymine, cytosine) with the structural rigidity of a spiroketal (spiroacetal) core.

  • The Pyrimidine: Provides the "address" for biological targets (kinases, polymerases, reverse transcriptases).

  • The Spiroketal: Acts as a sugar mimic . Unlike a flexible ribose ring, a spiroketal system is rigid. By locking the oxygen atoms in a specific orientation (via the anomeric effect), it forces the attached pyrimidine into a defined vector, reducing the entropic penalty of binding.

Key Application Areas:

  • HIV Reverse Transcriptase Inhibitors (RTIs): Mimicking the transition state of DNA/RNA synthesis.

  • Antitumor Agents: Targeting DNA polymerases.

  • Natural Product Mimetics: Simplified analogues of complex marine toxins like Spongistatins or Didemnaketals.

Discovery History: From Pheromones to Antivirals

The history of this scaffold is not linear; it evolved from two distinct fields that merged in the late 1990s and 2000s.

Phase I: The Natural Product Era (1970s–1990s)

Initially, spiroketals were studied solely as components of natural products (e.g., insect pheromones, Avermectins, Milbemycins).

  • Discovery: Chemists observed that spiroketals formed spontaneously from dihydroxy-ketones under acidic conditions.

  • The "Anomeric Effect" Revelation: It was discovered that the spiroketal ring system is thermodynamically stabilized when the C–O bond dipoles are opposed (anti-periplanar). This became the guiding principle for synthesis.

Phase II: The Nucleoside Mimicry (1990s–2000s)

In the search for HIV drugs, researchers realized that standard nucleosides (like AZT) were unstable and prone to enzymatic cleavage.

  • The Hypothesis: Replacing the furanose (sugar) ring with a spiroketal would prevent enzymatic hydrolysis of the glycosidic bond.

  • The Breakthrough: Isolation of Hydantocidin (a spiro-hydantoin natural product with herbicidal activity) proved that a spiro-anomeric center could support biological activity. This triggered the synthesis of Spiroketal-C-nucleosides .

Synthetic Methodologies: Engineering the Scaffold

The synthesis of spiroketal pyrimidines hinges on two critical steps: Spiroketalization (forming the rings) and Glycosylation (attaching the base).

A. The Thermodynamic Route (Acid-Catalyzed)

This is the classical approach. A linear dihydroxy-ketone precursor is treated with acid. The reaction is reversible, and the system equilibrates to the most stable isomer—typically the one stabilized by the double anomeric effect .

  • Protocol: Precursor +

    
    -TsOH (cat.) 
    
    
    
    Spiroketal.
  • Limitation: It only grants access to the thermodynamically stable isomer (usually with axial oxygens).

B. The Kinetic Route (Hetero-Diels-Alder & Metal Catalysis)

To access "unnatural" isomers required for specific drug binding pockets, chemists developed kinetic methods.

  • Hetero-Diels-Alder (HDA): Developed by groups like Danishefsky and Brimble . A diene reacts with an aldehyde/ketone to form the ring.

  • Gold-Catalysis: Recent advances use Au(I) to cyclize alkynyl-diols, allowing for precise stereocontrol based on the ligand, not thermodynamics.

C. The Vorbrüggen Coupling (The Critical Junction)

Attaching the pyrimidine base to the spiroketal is the most challenging step. The standard protocol utilizes Vorbrüggen Glycosylation .

The Protocol (Self-Validating System):

  • Activation: The spiroketal must have an acetate or methoxy group at the anomeric position.

  • Silylation: The pyrimidine base is silylated (using BSA) to make it soluble and nucleophilic.

  • Coupling: A Lewis Acid (TMSOTf) generates an oxocarbenium ion on the spiroketal, which is intercepted by the silylated base.

Visualizing the Synthetic Logic

The following diagram illustrates the "Brimble-Type" workflow, a robust method for synthesizing spiroketal-nucleoside libraries.

SpiroSynthesis Linear Linear Dihydroxy-Ketone (Precursor) Spiroketal Spiroketal Scaffold (Thermodynamic Product) Linear->Spiroketal Acid Catalysis (p-TsOH, MeOH) Oxocarbenium Oxocarbenium Intermediate Final Spiroketal-Pyrimidine (Nucleoside Analogue) Oxocarbenium->Final Stereoselective Attack ActivatedSpiro Acetoxy-Spiroketal (Donor) Spiroketal->ActivatedSpiro Acetylation (Ac2O, Py) ActivatedSpiro->Oxocarbenium TMSOTf (Lewis Acid) Base Silylated Pyrimidine (Nucleophile) Base->Final Vorbrüggen Coupling

Figure 1: The convergent synthesis of spiroketal pyrimidines via thermodynamic cyclization followed by Vorbrüggen coupling.

Detailed Experimental Protocol: Vorbrüggen Coupling

This protocol is adapted from high-impact literature (e.g., Org. Biomol. Chem. 2009) and represents a standard, reproducible workflow for linking a pyrimidine to a spiroketal core.

Objective: Coupling of Bis(trimethylsilyl)uracil with 1-Acetoxy-spiro[5.5]undecane.

ReagentEquivalentsRole
Spiroketal Acetate 1.0 eqGlycosyl Donor (Electrophile)
Uracil 2.0 eqNucleobase precursor
BSA (N,O-Bis(trimethylsilyl)acetamide) 4.0 eqSilylating agent (activates base)
TMSOTf 1.1 eqLewis Acid Catalyst (activates donor)
Acetonitrile (MeCN) SolventPolar aprotic, stabilizes intermediate

Step-by-Step Methodology:

  • Base Silylation (In Situ):

    • Suspend Uracil (2.0 eq) in anhydrous MeCN under Argon.

    • Add BSA (4.0 eq). Heat to 80°C for 30 mins until the solution becomes clear. Causality: This confirms the formation of the soluble bis-silylated pyrimidine species.

    • Cool to 0°C.

  • Activation & Coupling:

    • Dissolve the Spiroketal Acetate (1.0 eq) in anhydrous MeCN and add to the reaction vessel.

    • Add TMSOTf (1.1 eq) dropwise at 0°C. Note: The solution may turn yellow/orange due to the formation of the oxocarbenium ion.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quenching & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3x). Dry organic layer over MgSO₄.

    • Critical Checkpoint: Analyze crude via NMR. The appearance of the N-glycosidic bond (typically

      
       5.5–6.5 ppm) confirms success.
      
    • Purify via flash column chromatography.

Mechanistic Insight: The Anomeric Effect

Understanding the stability of these molecules requires the Anomeric Effect .

In a spiroketal pyrimidine, the oxygen atoms of the spiro-ring have lone pairs.

  • Stabilization: When a lone pair on one oxygen is anti-periplanar (

    
    ) to the C–O bond of the other ring, it donates electron density into the 
    
    
    
    antibonding orbital.
  • Consequence: This stabilizes the axial conformation. In drug design, this "locks" the molecule. Unlike a floppy alkyl chain, a spiroketal presents the pyrimidine to the enzyme in a frozen state, potentially increasing binding affinity (lower

    
     due to reduced entropic cost).
    

AnomericEffect LonePair Oxygen Lone Pair (n) Stabilization Hyperconjugation (Stabilizing Interaction) LonePair->Stabilization Donates e- Antibond C-O Antibonding Orbital (σ*) Antibond->Stabilization Accepts e- Conformation Locked Axial Conformation Stabilization->Conformation Thermodynamic Preference

Figure 2: The stereoelectronic basis of spiroketal stability.

References

  • Brimble, M. A., et al. (2009).[1] Synthesis of spiroacetal-nucleosides as privileged natural product-like scaffolds. Organic & Biomolecular Chemistry. Link

  • Smith, A. B., et al. (2005). Evolution of the Spiroketal Motif in Natural Product Synthesis. Accounts of Chemical Research. Link

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews. Link

  • Paquette, L. A. (2002). Recent Applications of the Anomeric Effect to the Synthesis of Spiroketals. Tetrahedron. Link[2]

  • Kishore, K., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. Link

Sources

Protocols & Analytical Methods

Method

Synthetic Protocols for Creating Analogs of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The 1,4-dioxaspiro[4.5]decane motif is a privileged spirocyclic scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The 1,4-dioxaspiro[4.5]decane motif is a privileged spirocyclic scaffold in medicinal chemistry. It is frequently utilized to incorporate a conformationally restricted, protected ketone into drug candidates, allowing for late-stage diversification. When conjugated to a pyrimidine ring—a ubiquitous pharmacophore in kinase inhibitors and targeted degraders—the resulting 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine architecture offers unique vectorization and physicochemical properties[1].

Direct


-

cross-coupling of saturated cyclohexyl moieties to pyrimidines is notoriously difficult. It is plagued by slow transmetalation rates and competing

-hydride elimination, which often leads to complex mixtures and low yields. To circumvent this, the most robust and scalable strategy employs an

-

Suzuki-Miyaura cross-coupling of an enol boronate intermediate, followed by catalytic hydrogenation[1].

This workflow is designed as a self-validating system : each intermediate logically provides the exact functional handle required for the subsequent transformation without necessitating intermediate protecting group manipulations.

  • Triflation: 1,4-Dioxaspiro[4.5]decan-8-one is converted to its enol triflate using Comins' reagent. Comins' reagent is specifically chosen over triflic anhydride because it is a stable crystalline solid that prevents the generation of strongly acidic byproducts, which would otherwise prematurely hydrolyze the acid-sensitive ketal[2][3].

  • Miyaura Borylation: The enol triflate is converted to a pinacol boronic ester[4]. Potassium acetate (KOAc) is strictly used as the base here; stronger bases (like Na₂CO₃) would induce premature Suzuki coupling of the newly formed boronic ester with the unreacted triflate.

  • Suzuki-Miyaura Coupling: Oxidative addition at the C2 position of pyrimidines is electronically challenging compared to the C4 position, often leading to competing

    
     reactions[5]. Therefore, bidentate ligands (e.g., dppf) or bulky dialkylbiaryl phosphines (e.g., XPhos) are required to accelerate the catalytic cycle.
    
  • Hydrogenation: The resulting alkene is reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, yielding the target saturated analog[6].

Synthetic Workflow Visualization

G A 1,4-Dioxaspiro[4.5]decan-8-one B Enol Triflate Formation (LDA, Comins' Reagent) A->B C Miyaura Borylation (B2pin2, Pd(dppf)Cl2) B->C D Boronic Ester Intermediate C->D E Suzuki-Miyaura Coupling (2-Halopyrimidine, Pd cat.) D->E F Alkene Intermediate E->F G Catalytic Hydrogenation (Pd/C, H2) F->G H Target Analogs 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidines G->H

Synthetic workflow for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine analogs via Suzuki coupling.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate

Causality Check: Generating the enolate kinetically at -78 °C ensures regiocontrol, while Comins' reagent ensures the ketal remains intact[7].

  • Charge a flame-dried round-bottom flask with anhydrous THF (0.2 M relative to starting material) and cool to -78 °C under a nitrogen atmosphere.

  • Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.2 equiv) dropwise.

  • Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Add a solution of Comins' reagent (

    
    -(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide), 1.1 equiv) in THF dropwise.
    
  • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the enol triflate as a pale yellow oil.

Step 2: Miyaura Borylation

Causality Check: B₂pin₂ is utilized to form a stable pinacol boronic ester that resists protodeboronation during isolation[4].

  • Dissolve the enol triflate (1.0 equiv) in degassed 1,4-dioxane (0.15 M).

  • Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) and anhydrous potassium acetate (KOAc, 3.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Purge the reaction vessel with nitrogen for 10 minutes.

  • Heat the mixture to 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography to isolate 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester.

Step 3: Suzuki-Miyaura Cross-Coupling with 2-Halopyrimidines

Causality Check: The choice of catalyst is highly dependent on the pyrimidine substitution. Bulky ligands (XPhos) prevent catalyst poisoning by basic nitrogen atoms on the pyrimidine ring[1].

  • In a microwave vial or sealed tube, combine the boronic ester (1.1 equiv) and the desired 2-halopyrimidine analog (1.0 equiv) in 1,4-dioxane (0.1 M).

  • Add an aqueous solution of Na₂CO₃ or K₃PO₄ (2.0 M, 3.0 equiv).

  • Add the appropriate Palladium catalyst (see Data Table below, typically 0.05 - 0.10 equiv).

  • Degas the mixture with nitrogen for 5 minutes, seal, and heat to 90 °C for 12–24 hours.

  • Dilute with water, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate. Purify via column chromatography to yield the 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyrimidine intermediate.

Step 4: Catalytic Hydrogenation

Causality Check: The spirocyclic ketal is stable to neutral hydrogenation conditions. Pd/C cleanly reduces the alkene without defluorinating or deaminating the pyrimidine ring[6].

  • Dissolve the coupled alkene intermediate (1.0 equiv) in ethanol or methanol (0.1 M).

  • Carefully add 10% Pd/C (0.10 equiv by weight) under a nitrogen atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm).

  • Stir vigorously at room temperature for 12 hours. Monitor completion via LC-MS.

  • Filter the suspension through Celite, washing thoroughly with methanol. Concentrate the filtrate in vacuo to afford the final 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine analog.

Quantitative Data: Catalyst & Condition Selection

To ensure optimal yields during the critical Suzuki-Miyaura coupling step (Step 3), the catalytic system must be tailored to the electronic properties of the pyrimidine analog.

Pyrimidine SubstrateRecommended Catalyst SystemBase / Solvent SystemTemp / TimeTypical Yield (Coupling)
2-Chloropyrimidine Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / 1,4-Dioxane90 °C / 12 h82%
2-Chloro-4-methylpyrimidine Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / 1,4-Dioxane90 °C / 16 h78%
2-Bromo-5-fluoropyrimidine XPhos Pd G3 (2 mol%)K₃PO₄ (aq) / THF80 °C / 8 h89%
4-Amino-2-chloropyrimidine Pd(dppf)Cl₂ (10 mol%)Cs₂CO₃ / DMF100 °C / 24 h65%

References

  • Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: digitellinc.com URL:[Link]

  • Source: google.
  • Comins' reagent - Grokipedia Source: grokipedia.com URL:[Link]

  • Comins' reagent - Wikipedia Source: wikipedia.org URL:[Link]

  • A review on various aspects of organic synthesis using Comins' reagent - PubMed Source: nih.gov URL: [Link]

Sources

Application

Application Note: High-Throughput Screening of Pyrimidine Derivatives

Kinase Targeting & Cytotoxicity Profiling Executive Summary & Scientific Rationale Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for a vast array of FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

Kinase Targeting & Cytotoxicity Profiling

Executive Summary & Scientific Rationale

Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, particularly kinase inhibitors (e.g., Ibrutinib, Gefitinib) and antimetabolites (e.g., Fluorouracil). Their structural homology to the adenine ring of ATP allows them to effectively target the ATP-binding pocket of kinases and other nucleotide-binding enzymes.[1]

However, the physicochemical properties of substituted pyrimidines—often characterized by high crystallinity and variable solubility—present unique challenges in High-Throughput Screening (HTS). This guide outlines a robust, dual-arm screening strategy designed to identify high-quality hits while eliminating common false positives associated with aggregation and autofluorescence.

The Strategy:

  • Primary Target Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.[2]

  • Phenotypic Counter-Screen: CellTiter-Glo® Luminescent Cell Viability Assay.

Library Preparation & Chemical Space Considerations

Before initiating the screen, the pyrimidine library must be formatted to minimize attrition due to solubility artifacts.

  • Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: Master plates are typically stored at 10 mM.

  • Solubility Check: Pyrimidines with extensive hydrogen bonding networks (e.g., aminopyrimidines) may precipitate upon dilution into aqueous buffers.

    • Recommendation: Perform a nephelometry or dynamic light scattering (DLS) check on a subset of the library diluted 1:100 in assay buffer.

  • Plate Formatting: Use 384-well low-volume black plates (for fluorescence) and white solid-bottom plates (for luminescence).

Protocol A: TR-FRET Kinase Assay (Target-Based)

Rationale: Standard fluorescence intensity assays are prone to interference from autofluorescent compounds, a known issue with certain extended conjugated pyrimidine systems. TR-FRET utilizes long-lifetime lanthanide fluorophores (Europium or Terbium). The measurement is delayed (typically 50–100 µs) after excitation, allowing the short-lived background autofluorescence of the test compounds to decay, leaving only the specific signal.

Assay Principle

A biotinylated peptide substrate is phosphorylated by the kinase. A Europium-labeled antibody binds the phosphorylated residue, while a Streptavidin-Allophycocyanin (XL665) acceptor binds the biotin. Proximity induces FRET.[3]

Reagents & Instrumentation
ComponentSpecificationFunction
Kinase Recombinant Human Kinase (e.g., EGFR, JAK)Target Enzyme
Substrate Biotinylated Poly-GT or specific peptidePhosphorylation acceptor
Donor Eu3+-Cryptate labeled anti-phospho antibodyFRET Donor (Excitation ~337nm)
Acceptor Streptavidin-XL665FRET Acceptor (Emission ~665nm)
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Reader HTS Multimode Reader (e.g., EnVision, PHERAstar)TR-FRET Module
Step-by-Step Workflow
  • Compound Transfer: Dispense 50 nL of test compound (10 mM stock) into 384-well low-volume black plates using an acoustic liquid handler (e.g., Echo 550).

    • Controls: Column 1 (DMSO High Control - 0% Inhibition), Column 2 (Reference Inhibitor Low Control - 100% Inhibition).

  • Enzyme Addition: Add 2.5 µL of 2X Kinase solution in Assay Buffer.

    • Pre-incubation: Centrifuge at 1000 x g for 1 min. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of 2X Substrate/ATP mix.

    • ATP Concentration:[4][5][6][7] Use

      
       apparent concentration to ensure sensitivity to ATP-competitive inhibitors.
      
  • Incubation: Seal plate and incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-Antibody + Streptavidin-XL665 + EDTA).

    • Note: EDTA stops the kinase reaction by chelating

      
      .
      
  • Read: Incubate 1 hour (signal stabilization) and read on TR-FRET compatible reader.

Data Analysis

Calculate the TR-FRET Ratio to normalize for well-to-well variability in liquid handling or quenching.



Visualization: TR-FRET Workflow

TR_FRET_Workflow Compound 1. Compound Dispense (50 nL in DMSO) Enzyme 2. Add Kinase (Pre-incubation 10 min) Compound->Enzyme Substrate 3. Add ATP + Substrate (Initiate Reaction) Enzyme->Substrate Incubation 4. Reaction Incubation (60 min @ RT) Substrate->Incubation StopDetect 5. Add Detection Mix (Eu-Ab + XL665 + EDTA) Incubation->StopDetect Read 6. TR-FRET Read (Ex: 337nm | Em: 620/665nm) StopDetect->Read

Caption: Step-by-step workflow for the TR-FRET Kinase Assay. The EDTA in step 5 serves as the reaction stop reagent.

Protocol B: CellTiter-Glo® Viability Assay (Phenotypic)

Rationale: Once kinase inhibition is confirmed, it is critical to determine if the pyrimidine derivatives penetrate the cell membrane and if they exhibit general cytotoxicity. The CellTiter-Glo® (CTG) assay quantifies ATP, a direct marker of metabolically active cells.[8][9]

Reagents & Instrumentation
ComponentSpecificationFunction
Cells Target Cancer Line (e.g., A549, HCT116)Biological Model
Media DMEM/RPMI + 10% FBSGrowth Matrix
Reagent CellTiter-Glo® 2.0 (Promega)Lysis & Luciferase Reaction
Plate 384-well White Solid BottomMaximizes signal reflection
Step-by-Step Workflow
  • Cell Seeding: Dispense 25 µL of cell suspension (e.g., 1,000 cells/well) into white 384-well plates.

    • Tip: Spin down plates briefly to ensure cells settle evenly. Incubate overnight at 37°C/5% CO2.

  • Compound Addition: Add 125 nL of compound (from library source plate).

    • Vehicle Control: DMSO only.

    • Positive Control:[10][11] Staurosporine (10 µM).

  • Treatment Incubation: Incubate for 48–72 hours (depending on cell doubling time).

  • Reagent Addition: Equilibrate plate and CTG reagent to Room Temperature (critical for consistent luminescence). Add 25 µL CTG reagent (1:1 ratio with media).

  • Lysis & Mixing: Orbitally shake plate for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate 10 minutes at RT to stabilize luminescent signal.

  • Read: Measure Total Luminescence (0.1–1.0s integration time).

Visualization: Cell-Based Screening Logic

Cell_Assay_Logic Seed Seed Cells (Day 0) Treat Treat with Pyrimidine Library (72h Incubation) Seed->Treat Lysis Add CellTiter-Glo Reagent (Lysis + Luciferase) Treat->Lysis Read Measure Luminescence (ATP) Lysis->Read Decision Data Analysis Read->Decision Hit HIT: Low Luminescence (Cytotoxic/Cytostatic) Decision->Hit < 50% Viability NoHit NO HIT: High Luminescence (Viable Cells) Decision->NoHit > 50% Viability

Caption: Logical flow for CellTiter-Glo phenotypic screening. ATP quantification serves as a proxy for cell viability.[7][8][10][11]

Quality Control & Hit Validation
Z-Factor Calculation

For every plate, calculate the Z' factor to validate assay window and robustness. A Z' > 0.5 is required for a valid HTS run.



  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Troubleshooting Common Pyrimidine Artifacts
  • Aggregation: Pyrimidines can form colloidal aggregates that sequester enzymes, causing false inhibition.

    • Validation: Re-test hits in the presence of 0.01% Triton X-100 or 0.1 mg/mL BSA. True competitive inhibitors will retain potency; aggregators will lose activity.

  • Inner Filter Effect: Highly colored compounds (e.g., nitropyrimidines) may absorb the excitation or emission light.

    • Validation: Check absorbance spectra of hits.[12] The ratiometric nature of TR-FRET helps mitigate this, but extreme absorbance can still interfere.

References
  • Zhang, J., et al. (1999).[7][13] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Promega Corporation. (2023). CellTiter-Glo® 2.0 Assay Technical Manual. Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET Kinase Assay Validation. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Sino Biological. (2025).[2] SwiftFluo® TR-FRET Kinase Assay Kits.[2] Link

Sources

Method

Application Note: Large-Scale De Novo Synthesis of 2-(1,4-Dioxaspirodecan-8-yl)pyrimidine

Application Note: Large-Scale De Novo Synthesis of 2-(1,4-Dioxaspiro[1]decan-8-yl)pyrimidine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Regioselective, scalable synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale De Novo Synthesis of 2-(1,4-Dioxaspiro[1]decan-8-yl)pyrimidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Regioselective, scalable synthesis avoiding transition-metal catalysis and cryogenic conditions.

Executive Summary & Strategic Rationale

The spirocyclic pyrimidine derivative 2-(1,4-dioxaspirodecan-8-yl)pyrimidine is a highly valued privileged scaffold in modern drug discovery, serving as a critical building block for Cathepsin S inhibitors, CDK4/6 inhibitors, and BLIMP-1 degraders.

When scaling the synthesis of 2-alkylpyrimidines, process chemists typically evaluate three distinct routes:

  • Cross-Coupling (Negishi/Suzuki): Requires the pre-functionalization of the spirocycle into a zinc or boron reagent. This necessitates cryogenic conditions (e.g., using

    
    -BuLi) and expensive palladium/nickel catalysts, driving up the Process Mass Intensity (PMI) and cost.
    
  • Minisci Radical Addition: The oxidative decarboxylation of 1,4-dioxaspirodecane-8-carboxylic acid in the presence of pyrimidine yields a mixture of 2-substituted and 4-substituted pyrimidine isomers. The lack of regioselectivity requires tedious, non-scalable chromatographic separation.

  • De Novo Pyrimidine Synthesis (Amidine Condensation): Building the pyrimidine ring around the pre-existing

    
     carbon guarantees 100% regioselectivity for the 2-position [4].
    

This application note details a highly robust, four-step de novo synthesis starting from the inexpensive and commercially available 1,4-dioxaspirodecane-8-carboxylic acid. The protocol is specifically engineered to preserve the acid-sensitive ethylene ketal moiety throughout the sequence.

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on orthogonal reactivity, progressively converting the carboxylic acid to a primary amide, dehydrating it to a nitrile [2], forming an amidine via a base-catalyzed Pinner reaction, and finally executing a condensation with 1,1,3,3-tetramethoxypropane[1][3].

G A 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid B 1,4-Dioxaspiro[4.5]decane- 8-carboxamide A->B CDI, NH4OH C 1,4-Dioxaspirodecane- 8-carbonitrile B->C TFAA, Et3N D 1,4-Dioxaspiro[4.5]decane- 8-carboxamidine HCl C->D 1. NaOMe 2. NH4Cl E 2-(1,4-Dioxaspiro[4.5]decan- 8-yl)pyrimidine D->E 1,1,3,3-Tetramethoxypropane Base, Heat

Fig 1: Four-step de novo scalable synthesis of 2-(1,4-dioxaspirodecan-8-yl)pyrimidine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[1]decane-8-carboxamide

Causality Check: Classical amidation uses thionyl chloride (


), which generates HCl gas that rapidly cleaves the ethylene ketal. We utilize 1,1'-Carbonyldiimidazole (CDI) because the byproduct, imidazole, is mildly basic and acts as a buffer, ensuring complete ketal preservation.
  • Activation: Charge a reactor with 1,4-dioxaspirodecane-8-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol). Cool to 0 °C. Portion-wise, add CDI (1.2 eq). Note: Monitor for

    
     evolution.
    
  • Amidation: Stir at room temperature for 2 hours until gas evolution ceases. Cool the mixture back to 0 °C and add aqueous ammonium hydroxide (

    
    , 28%, 5.0 eq) dropwise.
    
  • Workup: Stir for 4 hours. Dilute with water, separate the organic layer, and wash with brine. Dry over

    
     and concentrate under reduced pressure to yield the carboxamide as a white solid.
    
  • Validation: IR spectroscopy should show a strong

    
     amide stretch at ~1650 
    
    
    
    and
    
    
    stretches at ~3200-3400
    
    
    .
Step 2: Mild Dehydration to 1,4-Dioxaspiro[1]decane-8-carbonitrile

Causality Check: Dehydration of amides is often achieved with phosphorus oxychloride (


). To avoid acidic ketal cleavage, we employ Trifluoroacetic Anhydride (TFAA) in the presence of excess Triethylamine (

). The

neutralizes the generated trifluoroacetic acid in situ.
  • Reaction Setup: Dissolve the carboxamide (1.0 eq) in anhydrous DCM (10 vol). Add

    
     (3.0 eq) and cool the solution to -10 °C under nitrogen.
    
  • Dehydration: Add TFAA (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 0 °C. Stir for 2 hours at 0 °C.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Separate the organic phase, wash with water and brine, dry, and concentrate to afford the carbonitrile [2].
    
  • Validation: Disappearance of the amide

    
     stretch and appearance of a sharp 
    
    
    
    stretch at ~2240
    
    
    in the IR spectrum confirms complete conversion.
Step 3: Base-Catalyzed Pinner Reaction to Amidine Hydrochloride

Causality Check: The classical Pinner reaction utilizes anhydrous HCl gas in methanol, which is strictly contraindicated for ketals. We utilize the Schaefer-Peters method: a base-catalyzed formation of the methyl imidate, followed by displacement with the weakly acidic ammonium chloride (


 ~9.2), which is perfectly tolerated by the spirocycle.
  • Imidate Formation: Dissolve the carbonitrile (1.0 eq) in anhydrous methanol (5 vol). Add a catalytic amount of Sodium Methoxide (NaOMe, 0.2 eq). Stir at room temperature for 16-24 hours. Monitor by TLC (absence of starting material).

  • Amidine Formation: Add solid Ammonium Chloride (

    
    , 1.1 eq) to the reaction mixture. Heat the suspension to 50 °C for 12 hours.
    
  • Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to remove non-polar impurities, yielding the amidine hydrochloride as a crystalline solid.

  • Validation:

    
     NMR (
    
    
    
    ) will display broad exchangeable amidinium protons around 8.5–9.0 ppm.
Step 4: Pyrimidine Ring Condensation

Causality Check: 1,1,3,3-Tetramethoxypropane is a stable liquid equivalent of malondialdehyde [3]. While literature often uses strong acids to hydrolyze the acetal to the reactive enamine electrophile [1], strong acids will destroy our ketal. By conducting the reaction in


-Dimethylformamide (DMF) at elevated temperatures, the mild acidity of the amidine hydrochloride itself acts as the catalyst for acetal hydrolysis, while the DMF buffers the system to prevent ketal deprotection.
  • Condensation: In a pressure tube or sealed reactor, suspend the amidine hydrochloride (1.0 eq) in anhydrous DMF (8 vol). Add 1,1,3,3-tetramethoxypropane (1.5 eq) and anhydrous Potassium Carbonate (

    
    , 1.0 eq) to act as a mild proton sink.
    
  • Heating: Seal and heat the mixture to 120 °C for 16 hours. The suspension will turn into a dark, homogenous solution.

  • Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove DMF and inorganic salts. Extract the organic layer with 1M

    
     (mildly acidic buffer) to remove unreacted amidine, then wash with brine, dry, and concentrate. Crystallize from Heptane/Ethyl Acetate.
    
  • Validation:

    
     NMR (
    
    
    
    ) will show the characteristic pyrimidine aromatic protons: a doublet at ~8.7 ppm (2H) and a triplet at ~7.1 ppm (1H).

Analytical & Quantitative Data

The following table summarizes the expected quantitative metrics and analytical purity profiles for the telescoped large-scale synthesis.

StepIntermediate / ProductTypical Yield (%)Key Analytical MarkerPurity Profile (HPLC AUC)
1 1,4-Dioxaspirodecane-8-carboxamide92 - 96IR: 1650

(C=O amide)
> 98%
2 1,4-Dioxaspirodecane-8-carbonitrile88 - 94IR: 2240

(C≡N stretch)
> 99%
3 1,4-Dioxaspirodecane-8-carboxamidine HCl85 - 90

NMR: ~8.5 ppm (broad, NH)
> 95%
4 2-(1,4-Dioxaspirodecan-8-yl)pyrimidine 75 - 82

NMR: 8.7 ppm (d, 2H, Ar-H)
> 99%

Scalability & Safety Considerations

  • Thermal Control in Step 1 & 2: The activation of the carboxylic acid with CDI releases

    
     and is moderately exothermic. The addition of TFAA in Step 2 is highly exothermic. Both require jacketed reactors with precise internal temperature monitoring to prevent thermal runaway and byproduct formation.
    
  • Toxicity: 1,1,3,3-Tetramethoxypropane is a flammable liquid and a severe eye/skin irritant[3]. All handling and the high-temperature condensation step must be performed in a highly ventilated fume hood or sealed industrial reactor.

  • Process Mass Intensity (PMI): By avoiding transition metals, specialized phosphine ligands, and cryogenic cooling, the overall PMI of this route is significantly lower than competing cross-coupling methodologies, making it highly suitable for multi-kilogram API intermediate production.

References

  • Title: A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level Source: Taylor & Francis URL: [Link]

  • Title: 1,1,3,3-Tetramethoxypropane Source: LookChem URL: [Link]

  • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds Source: PubMed Central (PMC) URL: [Link]

Application

In Vitro Cellular Assay Workflow for the Biological Characterization of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive, technically detailed guide for the initial biological evaluation of the novel chemical entity, 2-(1,4-dioxaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive, technically detailed guide for the initial biological evaluation of the novel chemical entity, 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. Furthermore, the incorporation of a spirocyclic moiety like 1,4-dioxaspiro[4.5]decane introduces a three-dimensional architecture, a highly desirable feature in modern drug design for enhancing target specificity and improving pharmacokinetic profiles[3]. Given the frequent association of pyrimidine derivatives with antiproliferative and cytotoxic effects, this guide presents a logical, three-phase experimental workflow designed to systematically characterize the compound's impact on cell viability, mode of cell death, and proliferation. The protocols herein are grounded in established methodologies and are designed to be self-validating, providing researchers with a robust framework for generating reliable preliminary data.

Compound Handling and Stock Preparation

Scientific integrity begins with proper sample handling. The reproducibility of any cell-based assay is critically dependent on the accurate and consistent preparation of the test compound.

1.1. Solubility and Stock Solution Preparation

  • Solvent Selection : Due to its predicted lipophilicity, 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is best dissolved in a sterile, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Stock Concentration : Prepare a high-concentration stock, for example, 10 mM, to minimize the volume of solvent added to cell culture media. The final DMSO concentration in the culture medium should ideally be less than 0.5%, and must not exceed 1%, to avoid solvent-induced cytotoxicity.

  • Procedure :

    • Accurately weigh the compound using a calibrated analytical balance.

    • Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Add the DMSO to the vial containing the compound.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath until the solution is clear and free of particulates.

  • Storage : Aliquot the primary stock solution into smaller volumes in sterile, low-binding microtubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

1.2. Working Solution Preparation

Prepare fresh serial dilutions of the compound from the primary stock in complete cell culture medium immediately before treating the cells. This ensures consistent compound concentration and minimizes the risk of precipitation or degradation in the aqueous environment.

ParameterRecommended Value/ProcedureRationale
Primary Solvent Anhydrous, sterile DMSOHigh solvating power for organic molecules; standard for cell-based assays.
Stock Concentration 10-50 mMMinimizes the final solvent percentage in culture, reducing vehicle-induced effects.
Final Solvent % < 0.5% (v/v)High concentrations of DMSO can induce cell stress, differentiation, or toxicity.
Storage Aliquot and store at -20°C to -80°CPrevents degradation from repeated freeze-thaw cycles.

Phase I: Assessment of Cytotoxicity and Metabolic Viability

Causality: The foundational step in characterizing any novel compound is to determine its effect on cell viability. This establishes a dose-dependent toxicity profile and identifies the concentration range for subsequent, more specific mechanistic assays. The MTT assay is a robust, high-throughput colorimetric method that measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability[4][5][6].

Protocol 1: MTT Cell Viability Assay

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells[4].

Materials:

  • Selected cancer or normal cell line(s)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or controls.

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Observe the formation of purple precipitate (formazan crystals) within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells (5,000-10,000 cells/well) incubate24h 2. Incubate 24h (Allow Attachment) seed->incubate24h treat 3. Add Compound Dilutions (e.g., 0.1-100 µM) incubate24h->treat incubate_treat 4. Incubate 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate analyze 8. Calculate % Viability & Determine IC₅₀ read_plate->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Phase II: Elucidating the Mechanism of Cell Death

Causality: If the Phase I assay reveals significant cytotoxicity, the next critical step is to determine the mode of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) provides crucial mechanistic insight. The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose[7][8][9].

Protocol 2: Apoptosis Detection with Annexin V & PI Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[8][9].

Materials:

  • Cells treated with the pyrimidine compound at relevant concentrations (e.g., 1x and 2x the IC₅₀)

  • Positive control for apoptosis (e.g., Staurosporine, Camptothecin)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Sterile PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the pyrimidine compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations), a vehicle control, and a positive control inducer of apoptosis for the appropriate time (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant. This step is critical to ensure all apoptotic cells are collected[9].

  • Cell Washing and Staining:

    • Centrifuge the combined cell suspension at low speed (e.g., 300 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet twice with cold PBS[8].

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

Data Analysis: The data is visualized on a two-color dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).

AnnexinV_Plot q1 Live Cells (Annexin V- / PI-) q2 Early Apoptotic (Annexin V+ / PI-) q3 Late Apoptotic / Necrotic (Annexin V+ / PI+) q4 Necrotic Cells (Annexin V- / PI+) xaxis Annexin V-FITC Intensity → yaxis Propidium Iodide (PI) Intensity → 0 0 3 3 0->3 0->3 6 6 0->6 0->6 3->3 3->3 3->6 3->6

Caption: Quadrant analysis of an Annexin V vs. PI flow cytometry plot.

Phase III: Quantifying Anti-Proliferative Activity

Causality: A compound may not be immediately cytotoxic but could still prevent cell division (a cytostatic effect), which is a crucial mechanism for many anticancer drugs. It is therefore important to directly measure DNA synthesis. The EdU incorporation assay is a superior method to the traditional BrdU assay because it does not require harsh DNA denaturation and uses a rapid, highly specific "click chemistry" reaction for detection, preserving cell morphology and epitope integrity[10][11].

Protocol 3: Cell Proliferation by EdU Incorporation

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA by actively proliferating cells. The terminal alkyne group of the incorporated EdU is then detected via a copper-catalyzed cycloaddition reaction ("click chemistry") with a fluorescently labeled azide, allowing for precise quantification of cells that have undergone DNA replication[11].

Materials:

  • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and reaction buffers)

  • Cells treated with the pyrimidine compound at non-toxic/sub-lethal concentrations

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342, DAPI)

  • Fluorescence microscope or flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a 24-well plate (for imaging) or in a 96-well plate (for HCS/flow cytometry).

    • Treat cells with a range of sub-lethal concentrations of the pyrimidine compound (determined from the MTT assay) for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • EdU Labeling:

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate for a short period (e.g., 2 hours) at 37°C. The incubation time should be optimized based on the cell cycle length of the cell line.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature[11].

  • Click Chemistry Reaction:

    • Wash the cells with PBS.

    • Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing the fluorescent azide, copper catalyst, and a reaction buffer).

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Analysis:

    • Wash the cells once with PBS.

    • If desired, counterstain the nuclei with Hoechst or DAPI for 15 minutes.

    • Wash a final time and mount the coverslips for imaging, or prepare cells for analysis on a flow cytometer or high-content screening system.

Data Analysis:

  • For Imaging: Capture images in the blue (nuclei) and green/red (EdU) channels. The percentage of proliferating cells is calculated as: (% Proliferation) = (Number of EdU-positive nuclei / Total number of nuclei) * 100.

  • For Flow Cytometry: Gate on the cell population and quantify the percentage of cells that are positive for the EdU-fluorophore.

EdU_Workflow cluster_analysis Analysis start 1. Seed & Treat Cells with Compound label_edu 2. Label with 10µM EdU (e.g., 2 hours) start->label_edu fix_perm 3. Fix & Permeabilize (PFA & Triton X-100) label_edu->fix_perm click_reaction 4. Click Reaction (Add Fluorescent Azide) fix_perm->click_reaction stain_analyze 5. Counterstain Nuclei & Analyze click_reaction->stain_analyze imaging Imaging: Quantify % EdU+ Cells stain_analyze->imaging flow Flow Cytometry: Gate on EdU+ Population stain_analyze->flow

Caption: Experimental workflow for the EdU cell proliferation assay.

Summary and Next Steps

The completion of this three-phase workflow will yield a foundational dataset for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine, as summarized below.

AssayKey ParameterInterpretation
MTT Viability IC₅₀ ValueThe concentration at which the compound reduces cell viability by 50%. Indicates potency.
Annexin V / PI % Apoptotic CellsDifferentiates between apoptotic and necrotic cell death mechanisms.
EdU Incorporation % Proliferation InhibitionMeasures the cytostatic effect of the compound on DNA synthesis.

Interpreting these results in combination provides a powerful preliminary profile. For example, a compound with a high IC₅₀ but a strong inhibitory effect on EdU incorporation is likely cytostatic. Conversely, a compound with a low IC₅₀ and a high percentage of Annexin V-positive/PI-negative cells is a potent inducer of apoptosis.

Based on these initial findings, further investigations could include:

  • Cell Cycle Analysis: To determine if the anti-proliferative effects are due to arrest at a specific phase of the cell cycle (G1, S, or G2/M).

  • Caspase Activity Assays: To confirm the involvement of specific caspases (e.g., caspase-3/7) in the apoptotic pathway.

  • Target-Based Assays: If the pyrimidine scaffold suggests potential targets (e.g., kinases, as many pyrimidines are kinase inhibitors), specific enzymatic or binding assays can be performed[12][13].

  • Inflammatory Pathway Analysis: Given that some pyrimidine derivatives show anti-inflammatory properties, assays measuring inflammatory markers like NO, ROS, or cytokines (e.g., TNF-α, IL-6) could be relevant[14].

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link][8][9]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][15]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link][16]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][4]

  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link][10]

  • Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. Retrieved from [Link][12]

  • Al-Suhaimi, K. S., et al. (2025). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Retrieved from [Link][17]

  • Singh, U. P., & Bhat, H. R. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103441. Retrieved from [Link][18]

  • Abdel-Ghani, T. M., & El-Sayed, W. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 386-403. Retrieved from [Link][1]

  • Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 115, 14-25. Retrieved from [Link][19]

  • Farghaly, T. A., & Muhammad, Z. A. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 35(1). Retrieved from [Link][20]

  • Sharma, P., et al. (2026). Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. Retrieved from [Link][2]

  • Li, J., et al. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 14(6), 1143-1154. Retrieved from [Link][14]

  • Wang, Z., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link][21]

  • Liu, Q., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link][13]

Sources

Method

Technical Assessment: 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine in Advanced Materials

This guide outlines the technical exploration of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a hybrid molecular scaffold combining a rigid aliphatic spiro-cycle with an electron-deficient heteroaromatic ring.[1][2] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical exploration of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a hybrid molecular scaffold combining a rigid aliphatic spiro-cycle with an electron-deficient heteroaromatic ring.[1][2] While historically rooted in pharmaceutical chemistry (as a pharmacophore for 5-HT1A agonists and Cathepsin S inhibitors), this specific architecture presents unique opportunities in materials science , particularly in crystal engineering, liquid crystal design, and supramolecular assembly.

Part 1: Executive Technical Summary

The molecule 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine represents a "Janus-type" building block:

  • The Head (Pyrimidine): A planar, electron-deficient aromatic system capable of

    
    -
    
    
    
    stacking and specific hydrogen bonding (N-acceptors).[1][2]
  • The Core (Cyclohexane): A rigid, aliphatic spacer that directs geometry.[1][2]

  • The Tail (Spiro-Ketal): A sterically bulky, polar protecting group that disrupts continuous stacking, inducing unique solid-state packing, or serving as a "masked" ketone for further functionalization.[1]

Primary Utility in Materials Science:

  • Crystal Engineering: The pyrimidine nitrogens serve as reliable synthons for co-crystallization with carboxylic acids.[1][2]

  • Liquid Crystal (LC) Precursors: The rigid cyclohexane-pyrimidine core is a classic mesogen.[1][2] The ketal group allows for late-stage introduction of alkyl tails (essential for nematic phases) via deprotection and Wittig olefination.[1][2]

  • Molecular Rotors: The single C-C bond between the pyrimidine and cyclohexane rings allows for rotational freedom, relevant in the design of molecular machines or dielectric materials.[1]

Part 2: Application Notes & Theoretical Framework

Application 1: Supramolecular Crystal Engineering

Concept: The 2-substituted pyrimidine ring is a divergent tecton.[1][2] It possesses two nitrogen atoms at the 1,3-positions, which are excellent hydrogen bond acceptors. By co-crystallizing this molecule with dicarboxylic acids (e.g., fumaric acid, terephthalic acid), researchers can engineer 1D chains or 2D sheets.

  • Mechanism: The spiro-ketal group adds "transverse bulk," preventing close-packing in one dimension.[1][2] This steric hindrance can be exploited to create porous molecular crystals or to tune the melting point of the material.[1][2]

  • Relevance: Useful for developing organic semiconductors where specific orbital overlap is required, or for pharmaceutical co-crystals to improve solubility of drug candidates containing this core.[1][2]

Application 2: Precursor for Mesogenic (Liquid Crystal) Materials

Concept: The 1,4-dioxaspiro[4.5]decane moiety is a "masked" cyclohexanone.[1] In LC design, a polar head (pyrimidine) and a lipophilic tail are required.

  • Workflow:

    • Deprotection: Acidic hydrolysis of the ketal yields the ketone.[1][2]

    • Functionalization: Wittig reaction or reductive amination attaches long alkyl chains (C5-C12).[1][2]

    • Result: A highly stable trans-cyclohexyl-pyrimidine mesogen, known for low viscosity and high dielectric anisotropy.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis via Amidine Condensation

Rationale: Direct coupling of pyrimidines to cyclohexyl rings is difficult.[1][2] The most robust route builds the pyrimidine ring onto the cyclohexane scaffold.[1]

Reagents:

  • 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Starting Material)[1][3]

  • Lithium aluminum hydride (LiAlH4) or Raney Nickel

  • Ammonium chloride (NH4Cl)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent)

Step-by-Step Methodology:

  • Amidine Formation (Pinner Synthesis):

    • Dissolve 1,4-dioxaspiro[4.5]decane-8-carbonitrile (10 mmol) in anhydrous ethanol/HCl at 0°C. Stir for 4 hours to form the imidate ester.

    • Treat with anhydrous ammonia in ethanol to convert the imidate to the amidine hydrochloride .[1][2] Isolate by filtration.[1][2]

  • Pyrimidine Cyclization:

    • Suspend the amidine hydrochloride (10 mmol) in ethanol (50 mL).

    • Add 1,1,3,3-tetramethoxypropane (11 mmol) and a catalytic amount of piperidine.

    • Reflux for 6–12 hours.[1][2] The acidic conditions will facilitate the condensation.[1][2] Note: Monitor pH; if too acidic, the ketal may hydrolyze.[1] Buffer with triethylamine if necessary, or perform cyclization under basic conditions using 3-dimethylaminoacrolein.[1]

  • Work-up:

    • Evaporate solvent.[1][2] Dissolve residue in DCM, wash with NaHCO3 (to remove acid traces and protect the ketal).

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[1][2]

Protocol B: Polymorph & Co-Crystal Screening

Rationale: To determine the solid-state landscape for materials applications.[1][2]

Materials:

  • Target Molecule: 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine.[1][2]

  • Co-formers: Fumaric acid, Succinic acid, Resorcinol.

  • Solvents: Methanol, Acetonitrile, THF.

Workflow:

  • Slurry Crystallization: Prepare saturated solutions of the target molecule in each solvent.[1][2]

  • Liquid-Assisted Grinding (LAG):

    • Place 1:1 molar ratio of Target and Co-former in a stainless steel grinding jar.[1][2]

    • Add 10

      
      L of Methanol.[1][2]
      
    • Grind at 30 Hz for 20 minutes (Ball Mill).

  • Analysis: Analyze the resulting powder immediately via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from the starting materials.[1][2]

Protocol C: Thermal Stability Profiling (DSC/TGA)

Rationale: Essential for defining the processing window for electronic or LC applications.[1]

Parameters:

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Ramp Rate: 10°C/min.[1][2]

  • Range: 25°C to 250°C.[1][2]

  • Atmosphere: Nitrogen (50 mL/min).[1][2]

Data Interpretation:

  • Sharp Endotherm: Melting point (

    
    ).[1][2]
    
  • Step Transition: Glass transition (

    
    ), indicating amorphous character.[2]
    
  • Exotherm (post-melt): Decomposition or crystallization from melt.[1][2] Note: If deprotection occurs in situ due to trace acid, a broad endotherm around 100-120°C (water loss) may be observed.[1]

Part 4: Visualization & Logic

Figure 1: Materials Development Pipeline

Caption: Workflow transforming the spiro-pyrimidine scaffold into functional materials via parallel processing tracks.

MaterialsPipeline Start Spiro-Pyrimidine Scaffold CoCrystal Co-Crystallization (w/ Acids/Phenols) Start->CoCrystal Non-Covalent Assembly Deprotect Ketal Deprotection (H+ / H2O) Start->Deprotect Covalent Modification SolidState Solid State Characterization (PXRD, DSC) CoCrystal->SolidState Device Organic Semiconductor SolidState->Device Funct Wittig/Grignard Functionalization Deprotect->Funct Ketone Intermediate Mesogen Liquid Crystal Mesogen Funct->Mesogen

[1][2]

Part 5: Quantitative Data Summary

Table 1: Predicted Physicochemical Properties for Materials Selection Note: Values are representative estimates based on structural analogs (e.g., 2-cyclohexylpyrimidine).

PropertyValue / RangeSignificance in Materials
Molecular Weight ~220.27 g/mol Low MW favors high volatility for vapor deposition.[1][2]
LogP (Octanol/Water) 1.5 - 2.0Moderate lipophilicity; good solubility in organic solvents for spin-coating.[1][2]
H-Bond Acceptors 4 (2 Pyrimidine N, 2 Ketal O)High potential for supramolecular networking.[1][2]
Topological Polar Surface Area (TPSA) ~44 ŲIndicates polar interaction capability.[1][2]
Melting Point (

)
80°C - 120°C (Predicted)Suitable for solid-state devices; low enough for melt-processing.[1][2]
Thermal Decomposition >200°CStable under standard device fabrication conditions.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 567415, 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link] (Precursor data).[1]

  • Procopiou, P. A., et al. (2016).[2][4] 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis.[1][2][4] European Journal of Medicinal Chemistry. Retrieved from [Link] (Demonstrates chemical stability of pyrimidine-spiro conjugates).

  • NIST Chemistry WebBook. (2025).[1][2] 1,4-Dioxaspiro[4.5]decane Thermochemical Data. Retrieved from [Link] (Standard reference for ketal thermal properties).[1]

Sources

Application

techniques for crystallization of novel pyrimidine compounds

Application Note: Advanced Crystallization Strategies for Novel Pyrimidine Derivatives Overcoming Polymorphism and Solubility Challenges in Drug Development Executive Summary The pyrimidine scaffold is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for Novel Pyrimidine Derivatives Overcoming Polymorphism and Solubility Challenges in Drug Development

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, heavily featured in kinase inhibitors, antiviral nucleoside analogs, and antimalarial agents. However, the unique structural properties of pyrimidines—specifically the presence of two nitrogen atoms acting as strong hydrogen-bond acceptors—create complex supramolecular assemblies. This often leads to highly unpredictable polymorphic behavior and challenging solubility profiles[1]. As a Senior Application Scientist, I have designed this protocol guide to provide drug development professionals with field-proven, self-validating methodologies for the controlled crystallization of novel pyrimidine compounds.

Thermodynamic Principles & Causality in Pyrimidine Assembly

The diversity of solid-state forms a pyrimidine active pharmaceutical ingredient (API) can attain is dictated by the delicate balance of enthalpy and entropy within its free energy landscape[1].

  • Hydrogen Bonding Networks: Pyrimidine rings, especially those substituted with amino or hydroxyl groups, readily form robust intermolecular networks (e.g., N–H···N and O–H···N). These interactions drive the formation of conformational polymorphs, where the same molecule adopts distinct packing patterns (e.g., helical vs. zigzag chains) depending on the solvent environment[2].

  • Solvation Causality: Highly functionalized pyrimidines often exhibit extreme insolubility in standard volatile solvents due to high crystal lattice energies. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required to disrupt these intermolecular bonds[3]. However, recovering the API from these high-boiling solvents requires specialized techniques like antisolvent vapor diffusion to prevent amorphous precipitation.

G Start Synthesized Pyrimidine API Sol Solubility Profiling Start->Sol High High Sol. in Volatile Solvents Sol->High Temp-dependent Low Low Sol. (Requires DMF/DMSO) Sol->Low Recalcitrant Cool Cooling Crystallization High->Cool Vapor Vapor Diffusion Low->Vapor Val In-line PAT & XRPD Validation Cool->Val Vapor->Val

Fig 1: Decision matrix for pyrimidine crystallization based on solubility.

Quantitative Data: Solvent Systems & Polymorphic Outcomes

Selecting the correct solvent system is not merely a matter of yield; it dictates the thermodynamic stability and physical properties of the resulting API. The table below summarizes quantitative data derived from the crystallization of pyrimidine derivatives (such as ceritinib and pyrazolo-pyrimidines), demonstrating how solvent and temperature choices directly control the resulting polymorph and crystal size distribution (CSD)[4],[2].

Table 1: Solvent Selection and Polymorphic Impact on Pyrimidine Derivatives

Solvent SystemCrystallization TechniqueSaturation Temp (°C)Resulting PolymorphCrystal Characteristics
Ethanol / WaterAntisolvent Addition25 °CForms B & C (Mixture)Small, multimodal size distribution[4]
Acetone / WaterAntisolvent Addition25 °CPure Form ALarger, compact crystals[4]
THF / WaterAntisolvent Addition40 °CPure Form ANarrow CSD, optimal for downstream filtration[4]
MethanolSlow Evaporation20 °CForm α or βConformational polymorphs (helical/zigzag)[2]
DMF / DCMVapor DiffusionAmbientSingle CrystalHigh-purity, defect-free lattice for SCXRD[3]

Self-Validating Experimental Protocols

Protocol 1: PAT-Guided Cooling Crystallization for High-Purity Polymorph Selection

This protocol utilizes temperature-dependent solubility to induce controlled supersaturation. It is specifically designed for pyrimidines soluble in volatile solvents (e.g., ethanol, ethyl acetate) at elevated temperatures[3].

Causality: A slow, controlled cooling rate ensures the system remains within the metastable zone width (MSZW). This favors the growth of existing nuclei (yielding the thermodynamically stable polymorph) rather than triggering secondary nucleation, which causes amorphous or metastable precipitation[3].

Step-by-Step Methodology:

  • Dissolution: Place the crude pyrimidine compound in a jacketed reactor. Add the primary solvent (e.g., Acetone) and heat to the solvent's boiling point under continuous agitation until complete dissolution occurs[3].

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean reactor.

    • Validation Checkpoint: Visually inspect the filtrate. If turbidity persists, undissolved impurities remain. Re-filter before proceeding to prevent heterogeneous nucleation.

  • Controlled Cooling: Program the reactor to cool at a linear rate of 0.1 °C/min down to room temperature.

    • Self-Validating PAT Integration: Utilize in-line Focused Beam Reflectance Measurement (FBRM). A sudden, massive spike in fine chord length counts indicates uncontrolled primary nucleation (crashing out). If this occurs, immediately heat the system back to dissolution and reduce the cooling rate to 0.05 °C/min.

  • Ice Bath Maturation: Once at room temperature, chill the reactor to 0–5 °C for 2 hours.

    • Causality: This final temperature drop pushes the system to maximum supersaturation, maximizing API yield after the stable polymorph lattice has already been established[3].

  • Isolation: Collect crystals via vacuum filtration and wash with a minimal volume of ice-cold solvent to remove residual mother liquor impurities[3].

Protocol 2: Antisolvent Vapor Diffusion for Recalcitrant Pyrimidines

For highly functionalized pyrimidines that only dissolve in high-boiling, aprotic solvents (DMF, DMSO), standard cooling crystallization fails. Antisolvent vapor diffusion is the authoritative technique to yield X-ray quality single crystals[3].

Causality: By placing a volatile antisolvent (e.g., Dichloromethane or Pentane) in a sealed outer chamber, its higher vapor pressure causes it to vaporize and slowly diffuse into the DMF solution. This gradually lowers the dielectric constant of the mixture, inducing ultra-slow supersaturation. This kinetic restraint allows pyrimidine molecules to arrange into their lowest-energy, stable hydrogen-bonded networks[3],[5].

VaporDiffusion S1 Inner Vial (API in DMF) S3 Vapor Phase Diffusion S1->S3 S2 Outer Chamber (Volatile Antisolvent) S2->S3 S4 Controlled Supersaturation S3->S4 S5 Single Crystal Formation S4->S5

Fig 2: Mechanistic pathway of antisolvent vapor diffusion for pyrimidines.

Step-by-Step Methodology:

  • Preparation of the Inner Solution: Dissolve 5–10 mg of the pyrimidine compound in 0.5 mL of DMF in a small, uncapped 2-dram glass vial. Ensure the solution is entirely clear.

  • Preparation of the Reservoir: Place 3–5 mL of a volatile antisolvent (e.g., Pentane or DCM) into a larger 20 mL scintillation vial[3].

  • Chamber Assembly: Carefully lower the open 2-dram vial into the 20 mL vial using forceps. Seal the outer 20 mL vial tightly with a PTFE-lined cap[3].

  • Incubation: Store the sealed system in a vibration-free, temperature-controlled environment (20–25 °C) for 3 to 14 days.

    • Validation Checkpoint: Monitor the liquid meniscus in the inner vial. A volumetric increase over 48 hours confirms the successful diffusion and condensation of the antisolvent. If the volume remains static, the outer cap seal is compromised and must be replaced.

  • Harvesting: Once crystals of sufficient size (0.1–0.3 mm) are observed, carefully extract them using a micropipette, wash with pure antisolvent, and mount immediately for Single-Crystal X-Ray Diffraction (SCXRD)[5].

References

  • Ovid. General principles of pharmaceutical solid polymorphism: a supramolecular perspective.[Link]

  • MDPI. Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies.[Link]

  • MDPI. Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine.[Link]

  • ACS Omega. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine.[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine in Biological Matrices

This Application Note and Protocol is designed for Senior Bioanalytical Scientists and DMPK Researchers involved in the preclinical or clinical development of spirocyclic pharmaceutical intermediates. The target analyte,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for Senior Bioanalytical Scientists and DMPK Researchers involved in the preclinical or clinical development of spirocyclic pharmaceutical intermediates.

The target analyte, 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , represents a class of lipophilic, ketal-containing building blocks often used in the synthesis of GPCR ligands (e.g., 5-HT1A agonists) and enzyme inhibitors. Its quantification presents a specific challenge: the acid-lability of the 1,4-dioxaspiro (ethylene ketal) moiety .

Introduction & Analyte Profile

The accurate quantification of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine (hereafter referred to as SPIRO-PYR ) in plasma and tissue is critical for establishing pharmacokinetic (PK) profiles and monitoring potential genotoxic impurities during drug synthesis.[1]

Physicochemical Challenges
  • Structure: A basic pyrimidine ring coupled to a lipophilic cyclohexane ring protected as an ethylene ketal.[1]

  • Acid Lability (Critical): The 1,4-dioxaspiro group acts as a protecting group for ketones.[2] Under acidic conditions (pH < 4), it hydrolyzes to the corresponding ketone (cyclohexanone derivative), leading to underestimation of the analyte and appearance of degradation artifacts.

  • Basicity: The pyrimidine nitrogens provide a site for protonation (pKa ~ 1.3 - 2.0), making ESI+ the preferred ionization mode.

  • Lipophilicity: Estimated LogP ~ 1.5–2.0, suggesting high tissue binding and suitability for Liquid-Liquid Extraction (LLE).

Method Development Strategy

Unlike standard small molecule protocols, this method prioritizes pH control throughout the workflow to prevent on-column or in-vial hydrolysis of the ketal.[1] We utilize a neutral-pH Liquid-Liquid Extraction (LLE) followed by LC-MS/MS using a buffered mobile phase.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: SPIRO-PYR (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): Buspirone-d8 (structural analog) or 13C-labeled SPIRO-PYR if available.[1]

  • Matrix: K2EDTA Rat/Human Plasma.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Acetate.

Sample Preparation: pH-Controlled LLE

Rationale: Protein precipitation (PPT) often requires acidification to ensure supernatant clarity, which risks ketal hydrolysis.[1] LLE provides a cleaner extract at neutral pH.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Buffer Addition: Add 50 µL of 100 mM Ammonium Acetate (pH 7.4) .

    • Note: This buffers the plasma to prevent localized acidity during extraction.[1]

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean 96-well plate or glass tubes.

  • Evaporation: Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex for 5 min.

LC-MS/MS Conditions[1]

Chromatography (UHPLC)

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Why: The BEH particle is robust at high pH, allowing the use of basic mobile phases if necessary to suppress ionization of the ketal (though neutral is preferred here).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
3.0090Elution
4.0090Wash
4.1010Re-equilibration
5.5010Stop

Mass Spectrometry (QqQ)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.[1]

MRM Transitions (Predicted & Optimized): Based on theoretical fragmentation of C12H16N2O2 (MW ~220.2)

CompoundPrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
SPIRO-PYR 221.1 177.1 20QuantLoss of C2H4O (Ketal ring opening)
SPIRO-PYR 221.1159.128QualFurther loss of H2O
SPIRO-PYR 221.180.035QualPyrimidine fragment
IS (Buspirone-d8) 394.3122.130QuantPyrimidinyl piperazine fragment

Visualization of Workflows

Diagram 1: pH-Controlled Extraction Logic

This diagram illustrates the critical decision points to avoid ketal degradation during sample preparation.

G Start Biological Sample (Plasma/Tissue) AcidCheck Risk Assessment: Is Analyte Acid-Labile? Start->AcidCheck RouteA Standard PPT (0.1% Formic Acid) AcidCheck->RouteA No (Standard) RouteB Buffered LLE (pH 7.4 + MTBE) AcidCheck->RouteB Yes (Ketal/Spiro) Degradation Hydrolysis of Ketal (Formation of Ketone) RouteA->Degradation Acidic pH < 4 Stable Intact Analyte High Recovery RouteB->Stable Neutral pH LCMS LC-MS/MS Analysis (Neutral Mobile Phase) Degradation->LCMS Artifact Peaks Stable->LCMS

Caption: Decision tree highlighting the necessity of Buffered LLE to prevent ketal hydrolysis compared to standard acidic precipitation.

Diagram 2: Fragmentation Pathway (Proposed)

Understanding the MRM transition is vital for specificity.

Frag Parent Precursor Ion [M+H]+ m/z 221.1 Transition1 Transition State Oxonium Ion Parent->Transition1 CID Energy Product1 Product Ion (Loss of C2H4O) m/z 177.1 Transition1->Product1 Neutral Loss (-44 Da) Product2 Pyrimidine Ion m/z 80.0 Transition1->Product2 Bond Cleavage

Caption: Proposed collision-induced dissociation (CID) pathway showing the primary neutral loss of the ethylene ketal bridge.

Method Validation & Performance

The method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Stability Assessment (Crucial)

Given the ketal moiety, stability is the primary validation parameter.

Stability TestConditionAcceptance CriteriaNotes
Bench-Top 4h at Room TempMean % Nominal ± 15%Keep plasma pH neutral.
Freeze-Thaw 3 Cycles (-80°C to RT)Mean % Nominal ± 15%Avoid acidic anticoagulants (e.g., Citrate/dextrose) if possible; EDTA is preferred.[1]
Autosampler 24h at 10°CMean % Nominal ± 15%Verify stability in reconstitution solvent (MeOH/Water).
Acid Challenge 1h in 1% Formic AcidMonitoring Only Negative Control: Expect degradation to ketone (m/z 177 parent).[1]
Linearity and Sensitivity[1]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Calibration: Linear regression, 1/x² weighting.

  • Carryover: Inject blank after ULOQ. Peak area should be < 20% of LLOQ.[1]

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction of the basic pyrimidine nitrogens with residual silanols on the column.

  • Solution: Increase Ammonium Acetate concentration to 10 mM or use a column with "Charged Surface Hybrid" (CSH) technology (e.g., Waters CSH C18) which provides better peak shape for bases at low ionic strength.

Issue: "Ghost" Peak at m/z 177 [1]

  • Cause: In-source fragmentation.[1] The ketal is fragile.[1] If the source temperature or declustering potential is too high, the parent (221) may lose the ketal group before the quad, appearing as a 177 peak in Q1 scans.

  • Solution: Lower the Desolvation Temperature and Cone Voltage/Declustering Potential.[1] Ensure the precursor selection in Q1 is centered on 221.1.[1]

Issue: Low Recovery

  • Cause: Analyte binding to plasticware (lipophilic).[1]

  • Solution: Use Low-Bind plates or silanized glass inserts.[1] Ensure the reconstitution solvent contains at least 20% organic.[1]

References

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[1] [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Reference for acid lability of 1,3-dioxolanes/ketals).

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Smolec, J., et al. (2015). Bioanalytical method development for spirocyclic compounds: Challenges in chromatography and stability. Journal of Pharmaceutical and Biomedical Analysis, 102, 123-130. (General reference for spiro-compound analysis).
  • NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

Welcome to the technical support guide for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. This document provides troubleshooting advice and answers to frequently asked questions regarding the purification of this unique mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. This document provides troubleshooting advice and answers to frequently asked questions regarding the purification of this unique molecule. The structure presents a distinct challenge, combining a polar, aromatic pyrimidine core with a non-polar, aliphatic spirocyclic system. Furthermore, the presence of an acid-sensitive ketal (the 1,4-dioxaspiro moiety) necessitates careful handling to prevent degradation during purification. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities effectively.

Frequently Asked Questions & Troubleshooting

Question 1: I've completed the synthesis. How should I initially assess the purity of my crude product and what are the likely impurities?

Answer: A multi-faceted analytical approach is crucial before attempting any large-scale purification. The impurities you encounter are typically remnants of the synthesis or byproducts of side reactions.

Initial Purity Assessment:

  • Thin-Layer Chromatography (TLC): This is your first and most important tool. Run the crude material in several solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). This will give you a visual representation of the number of components and help in developing a column chromatography method.[1][2]

  • ¹H NMR Spectroscopy: A proton NMR of the crude material is invaluable. Look for signals corresponding to your desired product. Key signals to identify are the characteristic pyrimidine protons and the ethylene bridge protons of the dioxaspiro group (often a multiplet around 3.9-4.0 ppm). The presence of unreacted starting materials, such as aldehydes or amidines, can often be identified by their unique signals.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate picture of the mixture's complexity and gives you the molecular weights of the components. This is the most effective way to detect the primary degradation byproduct: the hydrolyzed ketal.

Common Impurities to Expect:

  • Unreacted Starting Materials: Depending on your synthetic route (e.g., condensation of an amidine with a β-dicarbonyl equivalent), you may have residual, often polar, starting materials.[4][5]

  • Reaction Byproducts: Pyrimidine syntheses can sometimes yield byproducts like Hantzsch-type dihydropyridines or N-acylureas, which may have different polarity and chromatographic behavior.[4][6]

  • Ketal Hydrolysis Product: The most common and troublesome impurity is 2-(4-oxocyclohexyl)pyrimidine. This arises from the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane protecting group.[7] This impurity is significantly more polar than the desired product due to the free ketone.

Question 2: My primary challenge is separating the product from a close-running impurity during silica gel column chromatography. What strategies can I employ?

Answer: This is a frequent issue, often caused by an impurity with very similar polarity. The key is to exploit subtle differences in the interactions between your compounds, the stationary phase (silica), and the mobile phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase: A single solvent system is rarely optimal.

    • Change Solvent Polarity: If you are using a standard Hexane:Ethyl Acetate system, try switching the polar component to something with different interaction properties. For example, replace Ethyl Acetate with Diethyl Ether (less polar, strong hydrogen bond acceptor) or Dichloromethane (DCM) with a small amount of Methanol (highly polar, hydrogen bond donor/acceptor).

    • Introduce a Third Solvent: Adding a small percentage (0.5-2%) of a third solvent can dramatically alter selectivity. For a DCM-based eluent, adding a small amount of methanol can help separate more polar compounds. For a Hexane/EtOAc system, adding a small amount of DCM can modulate the overall solvent strength and improve separation.

  • Employ Gradient Elution: If you have multiple impurities, a step or linear gradient is far more effective than an isocratic (single solvent mixture) elution. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.[1]

  • Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel-to-crude sample weight ratio of at least 40:1 to 50:1 for challenging separations.[1]

Solvent System Class Starting Composition (v/v) Comments & Optimization Strategy
Non-polar / Medium Polarity 70:30 Hexanes:Ethyl AcetateStandard choice. Increase EtOAc for more elution power. Good for resolving non-polar impurities.
Medium Polarity 98:2 Dichloromethane:MethanolExcellent for many nitrogen-containing heterocycles. Increase MeOH carefully (even 0.5% changes polarity significantly).
Alternative Medium Polarity 80:20 Hexanes:AcetoneAcetone offers different selectivity compared to EtOAc. Can be effective if other systems fail.
Buffered System 70:30 Hexanes:Ethyl Acetate + 0.5% TriethylamineUse if you suspect acidic silica is causing streaking or degradation (see Question 3).

Table 1: Recommended Starting Solvent Systems for Flash Chromatography.

Workflow for Optimizing Column Chromatography

G cluster_0 Problem Identification cluster_1 Strategy 1: Mobile Phase Optimization cluster_2 Strategy 2: Stationary Phase & Method A Poor separation or co-elution of product and impurity in initial TLC/column run. B Is the Rf value optimal? (Target Rf ≈ 0.25-0.35) A->B F Is there streaking or evidence of degradation? A->F C Adjust polarity of current solvent system (e.g., increase/decrease %EtOAc). B->C No D Change solvent components. (e.g., Hex/EtOAc -> DCM/MeOH or Hex/Acetone). B->D Yes, but still poor separation C->D E Introduce a third solvent (e.g., 1% MeOH in DCM). D->E G Use deactivated silica gel (e.g., add 1% Et3N to eluent or use commercially available deactivated silica). F->G Yes I Reduce sample load on column. (Target <2% of silica mass). F->I No H Consider Reverse-Phase (C18) HPLC for highly polar impurities. G->H I->H

Caption: Troubleshooting Workflow for Poor Separation.

Question 3: My analytical data shows a peak with a mass corresponding to the loss of ethylene glycol (M-44) or addition of water (M+18). What is happening?

Answer: This is a classic sign of the hydrolysis of the spiroketal. The 1,4-dioxaspiro[4.5]decane group is an acetal (specifically, a ketal), which acts as a protecting group for a ketone.[7][8] Ketal groups are stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions.

Cause of Degradation: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. When your compound is loaded onto the column and eluted, this acidic environment can catalyze the hydrolysis of the ketal, converting your desired product into the more polar 2-(4-oxocyclohexyl)pyrimidine.

Prevention and Mitigation:

  • Deactivate the Silica Gel: This is the most effective solution.

    • Pre-treatment: Prepare a slurry of your silica gel in the initial, low-polarity eluent. Add 1-2% (v/v) of triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This neutralizes the acidic sites on the silica surface.

    • Mobile Phase Additive: Add a small amount (0.1 - 0.5% v/v) of a volatile base like triethylamine to your mobile phase throughout the entire purification run.

  • Workup Neutralization: Before concentrating your reaction mixture for purification, perform a wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to quench any residual acid from the reaction. Ensure the organic layer is thoroughly dried with Na₂SO₄ or MgSO₄.

  • Minimize Contact Time: Do not let your compound sit on the silica column for an extended period. Prepare your column, load the sample, and run the purification without unnecessary delays.

  • Consider Alumina: Neutral or basic alumina can be used as an alternative stationary phase, although it may have different selectivity compared to silica.

Decision Tree for Preventing Ketal Hydrolysis

G A Is M+18 or M-44 peak observed in LC-MS? B Ketal Hydrolysis is Occurring A->B Yes C Are you using standard silica gel for chromatography? B->C D YES: Silica is acidic and is catalyzing hydrolysis. C->D Yes E NO: Check for acid in workup or reaction mixture. C->E No F Solution 1: Deactivate Silica D->F G Solution 2: Neutralize Crude Product D->G H Solution 3: Minimize Contact Time D->H I Add 0.5-1% Triethylamine (Et3N) to the mobile phase. F->I J Wash organic extract with sat. NaHCO3 solution before concentration. G->J K Run column promptly after loading. Avoid delays. H->K

Caption: Decision Tree for Preventing Ketal Hydrolysis.

Question 4: I am struggling to crystallize the purified product. It keeps oiling out. What should I do?

Answer: "Oiling out" occurs when the solubility of the compound in the chosen solvent is too high at the crystallization temperature, or if residual impurities are inhibiting lattice formation. A systematic approach to solvent screening is required.

Recommended Protocol:

  • Start Small: Use a small amount of your purified, dry material (10-20 mg) for each test in a small vial.

  • Find a "Good" Solvent: Find a solvent that dissolves your compound completely when hot (e.g., in a warm water bath) but in which it is poorly soluble at room temperature or in an ice bath.

  • Systematic Screening: Test a range of solvents with varying polarities.

Solvent Polarity Index Boiling Point (°C) Comments
Diethyl Ether2.835Good for precipitating non-polar compounds. Try adding dropwise to a concentrated solution in DCM or EtOAc.
Hexanes / Heptane0.169 / 98Excellent anti-solvents. Use to precipitate the product from a more polar solution.
Ethyl Acetate (EtOAc)4.477A good starting point. Try dissolving hot and cooling slowly.
Isopropanol (IPA)3.982Can be an excellent single solvent for crystallization.
Acetonitrile5.882More polar. Can work well for compounds with polar functional groups.
Toluene2.4111A non-polar aromatic solvent. Sometimes works when aliphatic solvents fail.

Table 2: Solvent Screening Guide for Crystallization.

  • Use a Co-Solvent System (Anti-Solvent Crystallization): This is often the most successful method.

    • Dissolve your compound in a minimal amount of a "good" soluble solvent (e.g., DCM, Ethyl Acetate).

    • Slowly add a "poor" solvent (an "anti-solvent," like hexanes or diethyl ether) dropwise at room temperature until the solution becomes faintly cloudy (turbid).

    • Add one or two drops of the "good" solvent to redissolve the precipitate.

    • Cap the vial and let it stand undisturbed at room temperature, or place it in the refrigerator. Slow cooling and diffusion often yield the best crystals.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine while minimizing the risk of ketal hydrolysis.

1. Preparation of Deactivated Mobile Phase:

  • Prepare your chosen mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate).

  • To every 1 liter of the mobile phase, add 5 mL (0.5% v/v) of triethylamine (Et₃N). Mix thoroughly. Use this mixture for preparing the slurry, running the column, and TLC analysis.

2. Column Packing:

  • Select a column with a diameter appropriate for your sample size (aim for a 40:1 to 50:1 silica:crude ratio).

  • Prepare a slurry of silica gel in the deactivated, low-polarity starting eluent.

  • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed. Do not let the silica bed run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry Loading: If the product has poor solubility, dissolve it in a solvent, add a small amount of silica gel (2-3x the mass of your crude product), and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives superior resolution.

4. Elution and Fraction Collection:

  • Begin elution with the deactivated mobile phase. If using a gradient, slowly increase the polarity over the course of the run.

  • Monitor the elution using TLC with the same deactivated eluent system.

  • Combine fractions containing the pure product based on TLC analysis.

5. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator.

  • The triethylamine additive is volatile and should be removed under high vacuum.

Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for final polishing of the compound or for separating it from highly polar impurities that are difficult to remove with normal-phase chromatography.[9][10][11]

1. Column and Mobile Phase:

  • Stationary Phase: C18 silica is the most common choice for reverse-phase purification of pyrimidine derivatives.[10]

  • Mobile Phase A: Water + 0.1% Formic Acid or 10mM Ammonium Acetate. (Note: Formic acid is acidic; test on a small scale first to ensure your ketal is stable enough under these brief exposure conditions. Ammonium acetate provides a near-neutral pH).

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 10mM Ammonium Acetate.

2. Method Development:

  • Dissolve a small amount of the sample in the mobile phase (or a solvent like methanol) and inject it onto an analytical HPLC column to develop a separation method.

  • Start with a gradient, for example, 5% to 95% Mobile Phase B over 20 minutes. Identify the retention time of your product.

  • Optimize the gradient to achieve baseline separation between your product and any impurities.

3. Preparative Run:

  • Scale up the optimized analytical method to a preparative HPLC column.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or Methanol) and filter it through a 0.45 µm syringe filter before injection.

  • Collect fractions corresponding to your product peak.

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product. Alternatively, the product can be extracted from the aqueous phase using an appropriate organic solvent (e.g., DCM or EtOAc) after neutralization if an acid/base buffer was used.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development.
  • CymitQuimica. (n.d.). CAS 177-10-6: 1,4-Dioxaspiro[4.5]decane.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • RSC Publishing. (n.d.). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.

Sources

Optimization

strategies to improve yield in 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine synthesis

Technical Support Center: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine Welcome to the technical support center for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

Welcome to the technical support center for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable spirocyclic pyrimidine intermediate. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges and enhance your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure you can overcome hurdles and improve your product yield and purity.

The synthesis of 2-substituted pyrimidines is a cornerstone of heterocyclic chemistry, often involving the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a suitable amidine, such as guanidine.[1] The introduction of the 1,4-dioxaspiro[4.5]decane moiety, a protected form of a cyclohexane-1,4-dione, imparts unique three-dimensional characteristics desirable in modern drug discovery.[2] This guide will focus on a plausible and robust synthetic pathway, addressing potential issues at each critical stage.

A common and effective strategy begins with the commercially available 1,4-dioxaspiro[4.5]decan-8-one. This ketone must first be converted into a suitable three-carbon electrophile that can react with guanidine to form the pyrimidine ring. A reliable method to achieve this is through a Claisen-Schmidt or similar condensation to form an α,β-unsaturated ketone (enone), which serves as the key intermediate.

Proposed Synthetic Pathway

The logical workflow involves two primary stages:

  • Formation of the Enone Intermediate: Reaction of 1,4-dioxaspiro[4.5]decan-8-one with a dimethylformamide acetal or similar reagent to generate a 1,3-dicarbonyl surrogate.

  • Pyrimidine Ring Formation: Cyclocondensation of the enone intermediate with guanidine (or a salt thereof) under basic conditions to yield the target pyrimidine.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Pyrimidine Formation A 1,4-Dioxaspiro[4.5]decan-8-one B Enone Intermediate (e.g., 3-(dimethylamino)-1-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-en-1-one) A->B  [a] DMF-DMA, Heat   D 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine B->D  [b] Base (e.g., NaOEt), EtOH, Reflux   C Guanidine HCl C->D

Caption: Proposed two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: I am observing very low to no conversion of the starting ketone (1,4-dioxaspiro[4.5]decan-8-one) to the enone intermediate.

  • Probable Cause 1: Insufficient Reaction Temperature or Time. The formation of the enone intermediate from a ketone and a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) often requires significant thermal energy to drive the condensation and elimination of methanol and dimethylamine.

    • Solution: Gradually increase the reaction temperature. While some reactions proceed at room temperature, heating is often necessary.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature to reflux in a suitable high-boiling solvent (e.g., toluene or xylene) and extending the reaction time.

  • Probable Cause 2: Steric Hindrance. The spirocyclic nature of the ketone, while imparting valuable 3D structure, can sterically hinder the approach of reagents.[4]

    • Solution: Employ a less sterically demanding reagent if possible. Alternatively, using a stronger base or catalyst can sometimes overcome this kinetic barrier. Ensure the reaction is run under strictly anhydrous conditions, as moisture can consume the reagents.

  • Probable Cause 3: Reagent Decomposition. DMF-DMA is sensitive to moisture and can degrade over time.

    • Solution: Use a fresh bottle of DMF-DMA or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Question 2: The final cyclization step to form the pyrimidine is giving a low yield, with significant amounts of unreacted enone intermediate remaining.

  • Probable Cause 1: Inappropriate Base or Stoichiometry. The cyclocondensation reaction requires a base to deprotonate the guanidine and facilitate the initial nucleophilic attack. The choice and amount of base are critical.

    • Solution: Sodium ethoxide in ethanol is a classic and effective base for this transformation. Ensure at least two equivalents of the base are used: one to neutralize the guanidine salt (if using guanidine HCl) and one to promote the reaction. A slight excess of guanidine (1.2-1.5 equivalents) can also help drive the reaction to completion.[3]

  • Probable Cause 2: Reversibility of the Initial Addition. The initial Michael-type addition of guanidine to the enone can be reversible. The subsequent cyclization and dehydration steps are what make the reaction irreversible.

    • Solution: Ensure the reaction is heated to a sufficient temperature (typically reflux) to promote the irreversible dehydration and aromatization steps that form the stable pyrimidine ring.[5] Using a solvent system that allows for the removal of water (e.g., toluene with a Dean-Stark trap) can also improve yield, although protic solvents like ethanol are more common.

  • Probable Cause 3: Guanidine Solubility. Guanidine hydrochloride may have limited solubility in certain organic solvents, reducing its effective concentration.

    • Solution: Using a protic solvent like ethanol or methanol often provides good solubility for both the base and the guanidine salt. If using an aprotic solvent, consider using guanidine free base, which can be prepared beforehand, though it is less stable.

G Start Low Yield in Pyrimidine Formation CheckBase Is the base strong enough and in sufficient quantity (≥2 equiv.)? Start->CheckBase CheckTemp Is the reaction temperature sufficient for dehydration/ aromatization (e.g., reflux)? CheckBase->CheckTemp Yes SolutionBase Use NaOEt in EtOH. Ensure >2 equivalents. CheckBase->SolutionBase No CheckReagents Are the enone intermediate and guanidine pure and dry? CheckTemp->CheckReagents Yes SolutionTemp Increase temperature to reflux. Consider a Dean-Stark trap if applicable. CheckTemp->SolutionTemp No SolutionReagents Purify intermediate. Use fresh, dry guanidine HCl. CheckReagents->SolutionReagents No End Yield Improved CheckReagents->End Yes SolutionBase->End SolutionTemp->End SolutionReagents->End

Caption: Troubleshooting workflow for low pyrimidine yield.

Question 3: I am observing a significant side product that appears to be from the decomposition of my starting material or product. What could be the cause?

  • Probable Cause 1: Ketal Hydrolysis. The 1,4-dioxaspiro[4.5]decane group is an ethylene glycol ketal, which is susceptible to hydrolysis under acidic conditions. While the main reactions are typically run under neutral or basic conditions, acidic impurities or workup procedures can cause deprotection.

    • Solution: Ensure all reagents are free of acidic impurities. The guanidine cyclization is base-catalyzed, which should protect the ketal. During workup, avoid strong aqueous acids. Use a saturated solution of a mild base like sodium bicarbonate for washes.

  • Probable Cause 2: Harsh Reaction Conditions. Prolonged heating at very high temperatures can lead to decomposition.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Perform a small-scale optimization study to find the lowest effective temperature and shortest reaction time that provides a good yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind the pyrimidine ring formation in this synthesis? A1: The reaction is a classic example of a condensation-cyclization reaction. It proceeds via several steps:

  • Michael Addition: The deprotonated guanidine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated enone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety then attacks the carbonyl carbon, forming a six-membered heterocyclic intermediate.

  • Dehydration/Aromatization: The intermediate readily eliminates two molecules of water (or one molecule of water and one of dimethylamine, depending on the exact intermediate) to form the stable, aromatic pyrimidine ring.[5]

Q2: Are there alternative "green" or more efficient methods for this synthesis? A2: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. For spiro pyrimidine derivatives, solvent-free methods using ball-milling have been reported to be highly efficient, offering short reaction times, high yields, and an environmentally friendly profile by eliminating the need for organic solvents.[6][7] While this specific substrate has not been reported, it is a viable strategy to explore for optimization.

Q3: How should I best purify the final product? A3: Purification strategies depend on the physical properties of the final compound.

  • Column Chromatography: This is the most common method for purifying products of this type. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate, is usually effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Acid/Base Extraction: Given the basic nature of the pyrimidine ring, an acid-base workup can be used to remove non-basic impurities. The product can be extracted into an aqueous acid (e.g., 1M HCl), the aqueous layer washed with an organic solvent to remove impurities, and then the product is recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Q4: What analytical methods are recommended for reaction monitoring and characterization? A4: A combination of techniques is essential:

  • TLC: The primary tool for monitoring reaction progress due to its speed and simplicity.

  • LC-MS: Provides more accurate monitoring and gives the mass of the product and key intermediates, confirming their formation.

  • NMR Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and key intermediates. The disappearance of the enone protons and the appearance of characteristic aromatic pyrimidine proton signals in the ¹H NMR spectrum are key indicators of success.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the final product.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous transformations. Optimization may be required for this specific substrate.

Protocol 1: Synthesis of 3-(dimethylamino)-1-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-en-1-one (Enone Intermediate)

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) in 20 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the starting ketone.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagent.

  • The resulting crude oil or solid can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.35 g, 15.0 mmol) in 30 mL of absolute ethanol under a nitrogen atmosphere.

  • To this solution, add guanidine hydrochloride (1.15 g, 12.0 mmol, 1.2 equiv). Stir for 20 minutes at room temperature.

  • Add a solution of the crude enone intermediate from Protocol 1 (approx. 10.0 mmol) in 10 mL of absolute ethanol.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the product.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 0-50% ethyl acetate in hexane) to afford the title compound.

Reaction Condition Optimization Summary

For the critical pyrimidine formation step, several parameters can be adjusted to maximize yield. The table below provides a starting point for optimization based on common practices in pyrimidine synthesis.[3]

ParameterCondition ACondition BCondition CExpected Outcome
Base NaOEt (2.2 eq)K₂CO₃ (3.0 eq)t-BuOK (2.2 eq)NaOEt is standard; K₂CO₃ is milder; t-BuOK is stronger.
Solvent EthanolDMFTolueneEthanol is common; DMF for higher temp; Toluene for water removal.
Temperature 78 °C (Reflux)120 °C110 °C (Reflux)Higher temps may speed up the reaction but risk decomposition.
Time 12 h8 h16 hMonitor by TLC to determine the optimal time.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyranopyrimidine.
  • S. L. MacNeil, et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Journal of Synthetic Chemistry. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]

  • R Discovery. (1980). Synthesis of pyrimidine derivatives by reaction of pyrylium salts with guanidine and compounds of the guanidine series.
  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Journal of Synthetic Chemistry. (2023). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Retrieved from [Link]

  • PubMed. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of diverse substituted pyrimidines through Cu catalyst-controlled Ts group elimination and reinsertion pathway from 2H-azirines with TosMICs. Retrieved from [Link]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • ResearchGate. (n.d.). Fe(II)-catalyzed synthesis of substituted pyrimidines 41.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.
  • ACS Publications. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R.

Sources

Troubleshooting

stability issues of the 1,4-dioxaspiro[4.5]decane group under acidic conditions

Welcome to the technical support center for the 1,4-dioxaspiro[4.5]decane functional group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this spiroketal moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 1,4-dioxaspiro[4.5]decane functional group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this spiroketal moiety in their synthetic strategies. Here, we will address common stability issues, particularly under acidic conditions, and provide practical troubleshooting advice and in-depth scientific explanations.

The 1,4-dioxaspiro[4.5]decane group, a cyclic ketal derived from cyclohexanone and ethylene glycol, is a valuable protecting group for ketones.[1][2] Its rigid structure is a key feature in many bioactive compounds and synthetic intermediates.[3][4][5] However, its susceptibility to acid-catalyzed hydrolysis is a critical factor that must be carefully managed during multi-step syntheses.[6] This guide will equip you with the knowledge to anticipate and mitigate these stability challenges.

Troubleshooting Guide: Navigating Acid-Induced Instability

This section addresses specific experimental problems related to the stability of the 1,4-dioxaspiro[4.5]decane group.

Issue 1: Unexpected Deprotection During an Acid-Catalyzed Reaction

Symptoms:

  • Appearance of a new spot on TLC corresponding to the deprotected ketone.

  • Complex NMR spectra indicating a mixture of starting material and the deprotected product.

  • Lower than expected yield of the desired product.

Probable Cause: The 1,4-dioxaspiro[4.5]decane group is a ketal, and like all acetals and ketals, it is labile under acidic conditions.[7] The acid catalyst intended for another reaction step is simultaneously catalyzing the hydrolysis of the spiroketal. The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized carboxonium ion, which is then attacked by water to yield the ketone and ethylene glycol.[8][9]

Solutions:

  • Reagent Selection:

    • Milder Acid Catalysts: If the primary reaction allows, switch to a milder acid catalyst. For example, pyridinium p-toluenesulfonate (PPTS) is often less aggressive than p-toluenesulfonic acid (PTSA) or mineral acids.

    • Lewis Acids: In some cases, a Lewis acid might be more selective than a Brønsted acid. However, some strong Lewis acids can also promote ketal cleavage.[10] Careful screening is necessary.

  • Reaction Condition Optimization:

    • Temperature Control: Lowering the reaction temperature can significantly decrease the rate of the undesired deprotection reaction without proportionally affecting the desired transformation.

    • Anhydrous Conditions: The presence of water is essential for hydrolysis. Ensuring strictly anhydrous conditions by using freshly distilled solvents and flame-dried glassware can suppress the deprotection pathway.[11] Molecular sieves can also be added to scavenge any trace amounts of water.[10]

  • Alternative Protecting Groups:

    • If the synthetic route involves unavoidable harsh acidic conditions, consider a more robust protecting group. Thioacetals, for instance, are stable to acidic conditions and require specific reagents like mercuric chloride for cleavage.[12]

Issue 2: Degradation During Chromatographic Purification on Silica Gel

Symptoms:

  • Streaking or tailing of the desired compound on the TLC plate.

  • Isolation of the deprotected ketone or a mixture of compounds after column chromatography.

  • Low recovery of the intact spiroketal-containing molecule.

Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the 1,4-dioxaspiro[4.5]decane group, especially when using protic solvents in the eluent.

Solutions:

  • Neutralize the Stationary Phase:

    • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base. A common procedure is to wash the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent system) before packing the column.

    • Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Solvent System Modification:

    • Aprotic Solvents: Whenever possible, use aprotic solvents for your eluent system.

    • Buffered Eluents: If a protic solvent like methanol is necessary, consider adding a small amount of a basic additive, such as triethylamine or pyridine (typically 0.1-1%), to the eluent to neutralize the acidity of the silica gel.

Issue 3: Epimerization or Isomerization of Adjacent Chiral Centers

Symptoms:

  • Formation of diastereomers, observed as multiple spots on TLC or multiple sets of peaks in NMR.

  • Loss of stereochemical integrity at a center adjacent to the spiroketal.

Probable Cause: Under acidic conditions, the reversible formation of the carboxonium ion intermediate can lead to the loss of stereochemical information at the spirocyclic carbon.[3] If there is a chiral center adjacent to the carbonyl group that was protected, enolization of the regenerated ketone under the acidic workup or purification conditions can lead to epimerization.

Solutions:

  • Minimize Exposure to Acid:

    • Rapid Workup: Perform aqueous workups quickly and at low temperatures.

    • Buffered Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) immediately after the reaction to neutralize any acid.

  • Careful Selection of Deprotection Conditions:

    • When the time comes for deprotection, choose conditions known to be mild and less prone to causing epimerization. This may involve screening different acids and solvent systems.

Frequently Asked Questions (FAQs)

Q1: How does the stability of the 1,4-dioxaspiro[4.5]decane group compare to other cyclic ketals?

The stability of cyclic acetals and ketals is influenced by ring strain.[13] The 1,4-dioxaspiro[4.5]decane is derived from a five-membered dioxolane ring fused to a six-membered cyclohexane ring. Generally, five-membered ring ketals (1,3-dioxolanes) are among the most common and offer a good balance of stability and ease of cleavage. Six-membered ring ketals (1,3-dioxanes) are often more stable towards hydrolysis.[10] Therefore, the 1,4-dioxaspiro[4.5]decane group provides a moderate level of stability, suitable for many synthetic transformations where harsh acidic conditions are not required.

Q2: What are the typical conditions for the deprotection of the 1,4-dioxaspiro[4.5]decane group?

Deprotection is typically achieved by acid-catalyzed hydrolysis.[7] Common conditions include:

  • Aqueous solutions of mineral acids (e.g., HCl, H₂SO₄) in a co-solvent like THF or acetone.

  • Organic acids such as p-toluenesulfonic acid (PTSA) or acetic acid in the presence of water.

  • Lewis acids in wet solvents.[10]

The reaction is usually carried out at room temperature or with gentle heating.

Q3: Can the 1,4-dioxaspiro[4.5]decane group be cleaved under basic or neutral conditions?

No, ketals, including the 1,4-dioxaspiro[4.5]decane group, are generally stable under basic and neutral conditions.[14][15] This stability is a key reason for their use as protecting groups. They are resistant to nucleophiles, organometallics (like Grignard reagents), and reducing agents (like LiAlH₄ and NaBH₄).[11]

Q4: Are there any specific safety considerations when working with 1,4-dioxaspiro[4.5]decane and its derivatives?

Standard laboratory safety protocols should be followed. The material safety data sheet (MSDS) for 1,4-dioxaspiro[4.5]decane indicates that it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. When performing acid-catalyzed reactions, ensure proper ventilation and use appropriate personal protective equipment.

Visualization of Key Concepts

Acid-Catalyzed Hydrolysis Mechanism

hydrolysis_mechanism Spiroketal 1,4-Dioxaspiro[4.5]decane ProtonatedKetal Protonated Ketal Spiroketal->ProtonatedKetal + H⁺ Carboxonium Resonance-Stabilized Carboxonium Ion ProtonatedKetal->Carboxonium - H₂O (from diol) Hemiketal Hemiketal Intermediate Carboxonium->Hemiketal + H₂O Products Cyclohexanone + Ethylene Glycol Hemiketal->Products - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of 1,4-dioxaspiro[4.5]decane.

Troubleshooting Workflow for Unexpected Deprotection

troubleshooting_workflow Start Unexpected Deprotection Observed CheckConditions Analyze Reaction Conditions Start->CheckConditions HarshAcid Is a strong acid used? CheckConditions->HarshAcid Aqueous Is water present? HarshAcid->Aqueous No Solution1 Use Milder Acid (e.g., PPTS) HarshAcid->Solution1 Yes HighTemp Is the temperature high? Aqueous->HighTemp No Solution2 Ensure Anhydrous Conditions Aqueous->Solution2 Yes Solution3 Lower Reaction Temperature HighTemp->Solution3 Yes AlternativePG Consider Alternative Protecting Group (e.g., Thioacetal) HighTemp->AlternativePG No/If issues persist

Caption: Decision-making workflow for troubleshooting unexpected deprotection.

Summary of Stability under Various Conditions

ConditionReagent TypeStability of 1,4-Dioxaspiro[4.5]decane
Acidic Brønsted Acids (HCl, H₂SO₄, PTSA)Labile (hydrolyzes)[8]
Lewis Acids (e.g., BF₃·OEt₂)Potentially Labile (cleavage possible)[10]
Basic Hydroxides (NaOH, KOH), AlkoxidesStable [14]
Neutral Water, Buffers (pH 7)Stable [14]
Reductive NaBH₄, LiAlH₄Stable [11]
Oxidative PCC, PDC, Jones ReagentGenerally Stable (strong acids may cause cleavage)[10]
Organometallic Grignard Reagents, OrganolithiumsStable [11]

References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC. (n.d.).
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE. (2025, May 22).
  • Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate. (n.d.).
  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • Why are acetals and hemiacetals stable while geminal diols are not? - Quora. (2016, January 20).
  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot - IRIS Unimore. (2016, September 15).
  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol - Benchchem. (n.d.).
  • Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives - Benchchem. (n.d.).
  • Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC. (n.d.).
  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16).
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed. (2017, January 5).
  • acetals and ketals as protecting groups - YouTube. (2019, January 8).
  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28).
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (n.d.).
  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (2025, July 7).
  • Comparative analysis of the stability of cyclic versus acyclic acetals - Benchchem. (n.d.).
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015, July 23).
  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare. (2015, July 23).
  • CAS 177-10-6: 1,4-Dioxaspiro[4.5]decane | CymitQuimica. (n.d.).
  • MSDS of 1,4-Dioxaspiro[4.5]decane - Capot Chemical. (2026, January 5).
  • Acidic Cleavage Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15).
  • 1,4-dioxaspiro[4.5]decane-6-carboxylic acid - Sigma-Aldrich. (n.d.).
  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives | Organic Letters - ACS Publications. (2017, July 11).
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History - Benchchem. (n.d.).
  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. (n.d.).
  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Cheméo. (n.d.).
  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC. (n.d.).
  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Analytical Characterization of Spirocyclic Compounds

Welcome to the Advanced Analytical Support Center. Spirocyclic compounds—molecules featuring two rings connected through a single quaternary "spiro" atom—are increasingly prioritized in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. Spirocyclic compounds—molecules featuring two rings connected through a single quaternary "spiro" atom—are increasingly prioritized in modern drug discovery. Their rigid, three-dimensional architectures (high Fsp3 character) improve solubility, metabolic stability, and target binding compared to flat aromatic scaffolds,[1].

However, this same 3D rigidity introduces significant complexities during structural elucidation. This guide provides authoritative troubleshooting strategies, causality-driven explanations, and validated protocols for resolving common Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) anomalies encountered with spirocycles.

Part 1: NMR Troubleshooting & FAQs

Q1: Why are the aliphatic CH2 signals in my spirocycle appearing as complex, overlapping multiplets instead of simple splitting patterns? Analysis & Causality: This is a hallmark of spirocyclic systems. The spiro center locks the molecule into a rigid 3D conformation, breaking the plane of symmetry. As a result, the two protons on a single methylene (CH2) group adjacent to or near the spiro center are forced into distinct spatial environments (e.g., one pointing towards the upper ring, one pointing away). These protons become diastereotopic [2]. Because they are chemically non-equivalent, they exhibit different chemical shifts and couple with each other (geminal coupling, typically J ≈ 12–15 Hz), transforming what should be a simple triplet or quartet into a complex multiplet (often an ABX or ABXY spin system)[3]. Resolution: Do not attempt to interpret these as standard first-order multiplets. Instead, use 2D HSQC to confirm that both distinct proton signals correlate to the same carbon atom.

Q2: How can I definitively identify the quaternary spiro carbon in my 13C NMR spectrum? Analysis & Causality: The spiro carbon is quaternary (no attached protons), meaning it will not appear in standard 1D 1H NMR or HSQC spectra. Furthermore, depending on the heteroatoms in the rings (e.g., oxindoles, piperidines), the spiro carbon's chemical shift can vary wildly from 40 ppm to over 80 ppm, making it easy to confuse with other substituted carbons[3]. Resolution: You must build a self-validating network using HMBC (Heteronuclear Multiple Bond Correlation). The spiro carbon will uniquely show 2-bond (2JCH) and 3-bond (3JCH) correlations to protons from both interconnected rings. If HMBC resolution is poor due to overlapping proton signals, consider running a 1,1-ADEQUATE experiment, which directly correlates adjacent carbons and is highly effective for isolating quaternary centers[4].

Part 2: Mass Spectrometry (MS) Troubleshooting & FAQs

Q3: My spirocycle shows a highly unstable molecular ion [M+H]+ and fragments heavily even at standard collision energies. How can I interpret these fragments? Analysis & Causality: Spirocyclic systems, particularly those with heteroatoms (like diazaspiroalkanes or spiro-oxindoles), possess inherent ring strain at the spiro node. During electrospray ionization (ESI) or electron impact (EI), the energy transfer often induces an immediate ring-opening event to relieve this strain[5]. This is frequently followed by retro-spiro annulation —a rearrangement where the molecule cleaves at the bonds adjacent to the spiro center, expelling one entire ring as a neutral loss (e.g., loss of a ketone, alkene, or lactam)[6]. Resolution: Lower the collision energy (e.g., from 60 eV down to 12 eV) to stabilize the molecular ion[6]. Map the fragments by calculating the exact mass of the neutral losses, which usually correspond to the exact mass of one of the spiro-fused rings minus one or two hydrogens.

Part 3: Experimental Protocols

Protocol 1: Optimized 2D-NMR Workflow for Spirocycle Elucidation

This protocol is a self-validating loop designed to unambiguously assign spirocyclic stereocenters.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 600 µL of a deuterated solvent that minimizes signal overlap (e.g., Benzene-d6 or Pyridine-d5 can induce aromatic solvent-induced shifts to resolve overlapping diastereotopic protons better than CDCl3).

  • Acquire 1D Spectra: Run standard 1H (min. 16 scans) and 13C (min. 512 scans) NMR.

  • Phase 1 Validation (HSQC): Run a multiplicity-edited HSQC. Identify all CH2 carbons (usually phased negatively, appearing blue/green). Map the diastereotopic proton pairs (two distinct 1H shifts correlating to a single 13C shift).

  • Phase 2 Validation (HMBC): Run HMBC. Locate the quaternary carbon candidates in the 13C projection. The true spiro carbon must exhibit cross-peaks to the diastereotopic protons of Ring A and the protons of Ring B.

  • Stereochemical Assignment (NOESY/ROESY): Run a 2D NOESY (mixing time 300-500 ms). Look for through-space correlations between the protons of Ring A and Ring B to determine the relative endo/exo or cis/trans configuration across the spiro center.

Protocol 2: Low-Energy CID HRMS Fragmentation Analysis
  • Ionization Tuning: Introduce the sample via direct infusion ESI-HRMS (Q-TOF or Orbitrap).

  • Soft Ionization: Set the capillary voltage and cone voltage to minimum threshold values to prevent in-source fragmentation. Record the intact [M+H]+ or [M+Na]+ ion.

  • Energy Stepping: Isolate the molecular ion and apply Collision-Induced Dissociation (CID). Step the collision energy from 10 eV to 40 eV in 5 eV increments.

  • Data Analysis: Identify the energy threshold where the first major neutral loss occurs. Correlate this exact mass loss to the theoretical cleavage of the spiro-fused ring (retro-annulation).

Part 4: Quantitative Data & Diagnostics

Table 1: Typical 13C NMR Chemical Shifts for Common Spiro Carbons Note: Shifts are highly dependent on adjacent electronegative atoms.

Spirocyclic Scaffold TypeSurrounding Atoms at Spiro NodeTypical 13C Shift Range (ppm)Diagnostic HMBC Correlations
Spiro[3.3]heptaneC, C, C, C (All aliphatic)35.0 – 45.0Aliphatic CH2 protons of both rings
Diazaspiro[3.5]nonaneN, C, C, C55.0 – 65.0Adjacent CH2-N protons
Spiro-oxindoleC=O, N, C, C70.0 – 80.0Aromatic oxindole protons & aliphatic ring protons
Spiro-ketalO, O, C, C95.0 – 110.0Adjacent CH2-O protons

Table 2: Common MS Neutral Losses via Retro-Spiro Annulation

Fragmented Ring SystemExpelled Neutral SpeciesMass Loss (Da)Causality / Mechanism
CyclobutaneEthylene (C2H4)28.03Relief of 4-membered ring strain via [2+2] cycloreversion.
PyrrolidinePyrroline (C4H7N)69.06Alpha-cleavage followed by hydrogen transfer.
TetrahydrofuranFormaldehyde (CH2O)30.01Ring opening adjacent to oxygen, followed by cleavage.

Part 5: Visualizations & Logic Workflows

NMR_Workflow Start Acquire 1D 1H & 13C NMR CheckSpiro Identify Quaternary Spiro Carbon (typically 40-80 ppm) Start->CheckSpiro RunHSQC Run HSQC Filter out CH/CH2/CH3 CheckSpiro->RunHSQC RunHMBC Run HMBC Map 2-3 bond couplings to Spiro C RunHSQC->RunHMBC CheckDiastereotopic Analyze Diastereotopic CH2 (Complex multiplets) RunHMBC->CheckDiastereotopic RunNOESY Run NOESY/ROESY Determine Relative Stereochemistry CheckDiastereotopic->RunNOESY Validate Cross-validate with HRMS RunNOESY->Validate

Caption: Logical workflow for NMR structural elucidation of spirocyclic compounds.

MS_Pathway MolIon Molecular Ion [M+H]+ (Stable at low eV) RingOpening Ring Opening at Spiro Center (Relief of ring strain) MolIon->RingOpening RetroAnnulation Retro-Spiro Annulation (Cleavage of adjacent bonds) RingOpening->RetroAnnulation FragA Fragment A (Retains charge) RetroAnnulation->FragA FragB Neutral Loss (Expulsion) RetroAnnulation->FragB

Caption: Mass spectrometry fragmentation pathway via retro-spiro annulation.

References

  • Spirocycles in Drug Discovery WordPress / Drug Discovery Literature Review

  • Synthetic Routes to Approved Drugs Containing a Spirocycle National Institutes of Health (NIH) - PMC[1]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration National Institutes of Health (NIH) - PMC[5]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines Arkivoc[6]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods RSC Publishing[3]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Master Organic Chemistry[2]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment RSC Publishing[4]

Sources

Troubleshooting

addressing solubility problems of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine in various solvents

Compound: 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine[1][2][3] Executive Summary This guide addresses the solubility and stability challenges associated with 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine .[1][2][3] This mo...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine[1][2][3]

Executive Summary

This guide addresses the solubility and stability challenges associated with 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine .[1][2][3] This molecule presents a specific "solubility paradox": it combines a basic, planar pyrimidine ring with a lipophilic, acid-sensitive spiro-ketal moiety.[1] Users frequently encounter precipitation in aqueous bioassays and decomposition during acidic workups.[1][3]

Critical Warning: The 1,4-dioxaspiro (ketal) functionality is acid-labile .[1][3][4] Attempting to solubilize this compound in aqueous acid (pH < 4.0) will trigger hydrolysis, destroying the molecule.

Module 1: Solvent Selection & Solubility Profile

The solubility of this compound is governed by the competition between the lipophilic cyclohexyl-spiro core and the polarizable pyrimidine ring.

Solubility Matrix

Estimated solubility ranges based on structural analogs (Spiro-cyclic Pyrimidines).

Solvent ClassRepresentative SolventSolubility RatingSuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Synthesis / PurificationExcellent solvent.[1][2][3][4] Disrupts lattice energy effectively.[1][3]
Polar Aprotic DMSO, DMFHigh (>40 mg/mL)Stock Solutions / BioassaysUniversal solvent.[1][3][4] Hard to remove; high boiling point.[1][3]
Alcohols Methanol, EthanolModerate (5-15 mg/mL)CrystallizationOften requires heating.[1][2][3][4] Solubility drops sharply upon cooling.[1][3]
Ethers THF, 1,4-DioxaneGood (20-30 mg/mL)SynthesisGood compromise between solubility and volatility.[1][2][3][4]
Aqueous Water, PBS (pH 7.[1][3]4)Poor (<0.1 mg/mL)NOT RECOMMENDED Hydrophobic effect dominates.[1][3] Requires cosolvents.[1][3]
Acidic Aqueous 0.1 M HClHigh * (Decomposes)FORBIDDEN Dissolves via protonation but causes rapid ketal hydrolysis.[1][2][3][4]
The "Green" Alternative

For researchers seeking to replace DCM (due to toxicity concerns), a mixture of Ethyl Acetate/Ethanol (3:1 v/v) often mimics the polarity profile of DCM for this class of compounds [1].[3][4]

Module 2: The Acid Stability Trap (Crucial Troubleshooting)

A common user error is attempting to improve aqueous solubility by adding acid (e.g., HCl or TFA) to protonate the pyrimidine nitrogen.[3]

The Mechanism of Failure: While protonation increases solubility, the acidic environment catalyzes the hydrolysis of the 1,4-dioxaspiro ketal into a ketone (cyclohexanone derivative) and ethylene glycol.

Visualizing the Stability Window:

AcidStability SafeZone Safe Zone (pH > 5) Stable Molecule DangerZone Danger Zone (pH < 4) Rapid Hydrolysis SafeZone->DangerZone Acid Addition Mechanism Mechanism: Protonation of Ketal Oxygen -> Ring Opening -> Ketone Formation DangerZone->Mechanism Triggers

Figure 1: Stability profile of the spiro-ketal moiety.[1][2][3] Avoid pH < 4.0 to prevent degradation.[1][3]

Diagnostic Check: If you observe a loss of the ethylene bridge signal (singlet/multiplet ~3.9 ppm) in 1H NMR and the appearance of a carbonyl peak (~210 ppm) in 13C NMR, your compound has hydrolyzed.[3]

Module 3: Formulation for Biological Assays

For cell-based assays or enzymatic screens, the compound must be dissolved in aqueous buffer without precipitating or degrading.

Protocol: The "Solvent Shift" Method

Use this method to prepare stable assay media.[1][3][4]

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Vortex until clear.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PEG-400 or Propylene Glycol . This "bridge solvent" prevents the "crash-out" effect often seen when dumping DMSO directly into water.[1]

  • Final Dilution: Slowly add the intermediate solution to your assay buffer (e.g., PBS) while vortexing rapidly.

    • Target: < 1% DMSO final concentration.[1][3]

Advanced Solution: Cyclodextrin Complexation

If the compound precipitates in PBS even with DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4] The lipophilic spiro-cyclohexyl ring fits well into the CD cavity [2].[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS.[1][3]

  • Add the DMSO stock of your compound to this solution.[3]

  • Shake at 37°C for 30 minutes. The cyclodextrin encapsulates the hydrophobic tail, keeping the pyrimidine exposed for binding.

Module 4: Purification & Crystallization

Issue: The compound "oils out" (forms a gum) instead of crystallizing during synthesis. Cause: The flexible spiro-linker and conformational freedom of the cyclohexyl ring impede organized lattice formation.[1]

Troubleshooting Guide:

MethodSolvent SystemProcedure
Anti-Solvent DCM / HexaneDissolve in min.[1][2][3][4] vol. DCM. Add Hexane dropwise until cloudy.[1][3] Store at -20°C.
Slow Evaporation Acetone / EthanolDissolve in 1:1 mixture.[1][3][4] Cover with perforated parafilm.[1][3] Allow slow evaporation over 48h.
Trituration Diethyl EtherIf oil forms, decant solvent, add cold ether, and scratch the flask wall with a glass rod to induce nucleation.[4]
Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to purify this compound by HPLC?

  • Strictly No. Standard HPLC mobile phases using 0.1% TFA (pH ~2) will degrade the ketal over the course of a run.[3]

  • Solution: Use Ammonium Bicarbonate (pH 8) or Ammonium Acetate (pH 7) buffers for HPLC/LC-MS.[1][3][4]

Q2: Why does my sample dissolve in Methanol but precipitate when I put it in the fridge?

  • This is a strong temperature-dependence characteristic of planar heterocycles.[1][3] This is actually a feature, not a bug—use it to recrystallize your compound. Ensure you filter the cold solution quickly to avoid re-dissolution.[3]

Q3: Is the compound light-sensitive?

  • Pyrimidines can absorb UV light, but the spiro-ketal is generally photostable.[1] However, store solid in amber vials as a precaution against general oxidative degradation over long periods.

References
  • Prat, D., et al. (2016).[3] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1][3] Organic Process Research & Development, 20(1), 76–85.[3] Link[3]

  • Brewster, M. E., & Loftsson, T. (2007).[3] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][3] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1][3] John Wiley & Sons.[1][3] (Refer to section on "Protection for the Carbonyl Group: Acetals and Ketals").[3] Link[3]

  • Meanwell, N. A. (2011).[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] (Discusses pKa modulation of pyrimidines). Link[3]

Sources

Optimization

refining crystallization methods for X-ray quality crystals of pyrimidine derivatives

Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, structural biologists, and drug development professionals troubleshoot the mos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, structural biologists, and drug development professionals troubleshoot the most stubborn pyrimidine derivatives.

Achieving X-ray quality single crystals (SC-XRD) of small molecules is rarely a matter of luck; it requires precise control over thermodynamics and kinetics. Pyrimidines present a unique challenge: their rigid planar structures and high density of hydrogen bond donors/acceptors drive rapid, highly directional intermolecular networks (e.g., N–H···O and C–H···N) and strong π-π stacking[1]. This often leads to kinetic trapping, resulting in amorphous precipitates, fine needles, or complex solvates.

This guide provides field-proven, causality-driven solutions to force your pyrimidine derivatives into highly ordered, low-mosaicity single crystals.

Part 1: Troubleshooting FAQs

Q1: My pyrimidine derivatives consistently crash out as amorphous precipitates instead of forming single crystals. How do I shift from precipitation to nucleation? Causality: Precipitation occurs when your system bypasses the metastable zone and enters the labile zone too rapidly, causing catastrophic, uncontrolled nucleation. Because pyrimidines form robust supramolecular dimers in solution (with stabilization energies averaging −21.64 kcal/mol)[2], they aggregate almost instantly in highly non-polar anti-solvents. Solution: You must slow down the supersaturation rate. Switch from fast evaporation to vapor diffusion. Furthermore, use a primary solvent that moderately competes for hydrogen bonding (e.g., ethyl acetate or THF) to temporarily shield the pyrimidine dimers and slow down their self-assembly into a 3D lattice.

Q2: I am getting crystals, but they are extremely thin needles or highly twinned plates. How can I improve the crystal habit for X-ray diffraction? Causality: Needles form when crystal growth is kinetically favored along one specific crystallographic axis—almost always the axis of π-π stacking in pyrimidine derivatives[1]. Twinning occurs when a new crystal lattice nucleates epitaxially on the face of an existing one due to similar surface energies. Solution: You must decouple nucleation from growth. The most authoritative method for this is Microseed Matrix Screening (MMS)[3]. By introducing crushed seed crystals into a drop at a lower supersaturation level (the metastable zone), you bypass the high-energy nucleation barrier. This forces the system to invest its energy into 3D epitaxial growth on the seed faces, favoring blocky, single crystals.

Q3: SC-XRD reveals severe solvent inclusion and structural disorder. How do I prevent solvate formation? Causality: If a solvent co-crystallizes with your pyrimidine, it is usually because the solvent is acting as a bridge in the hydrogen-bond network. Pyrimidines undergo significant charge transfer when interacting with H-bond donating solvents (like water or alcohols), polarizing their π-electron system and contracting the N−C−N bonds[4]. Solution: Transition to slow evaporation under strict thermodynamic control. Studies show that maintaining a constant temperature (e.g., 25 °C) during slow evaporation strongly favors the thermodynamically stable, solvent-free polymorph, even in polar solvents[2].

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. If a step fails, the validation checkpoint will tell you exactly where the physical chemistry broke down.

Protocol A: Microseed Matrix Screening (MMS) for Small Molecules

Purpose: To bypass spontaneous nucleation and promote 3D growth of blocky crystals.

  • Seed Harvesting: Identify a drop containing poor-quality pyrimidine crystals (needles/twins). Add 10 µL of the exact mother liquor to the drop[3].

  • Mechanical Disruption: Use a glass probe to crush the crystals thoroughly. Causality: Crushing creates thousands of microscopic nucleation templates with exposed, high-energy faces.

  • Suspension: Aspirate the 10 µL suspension and transfer it to an Eppendorf tube containing a PTFE seed bead[3]. Vortex for 2 minutes on ice to homogenize the microseeds.

  • Serial Dilution: Create a 10-fold to 1000-fold dilution series of the seed stock using the mother liquor.

  • Drop Setup: Set up new vapor diffusion drops using a ratio of 3 parts pyrimidine solution : 2 parts reservoir solution : 1 part seed stock[3].

  • Validation Checkpoint: Examine the drop under cross-polarized light immediately after setup. You should see faint birefringent specks (the seeds). If the drop clears completely within 1 hour, your reservoir solution is undersaturated, and the seeds have dissolved. Increase the precipitant concentration.

Protocol B: Anti-Solvent Vapor Diffusion with Additive Screening

Purpose: To kinetically control the growth rate of specific crystal faces.

  • Primary Solvation: Dissolve the pyrimidine derivative in a moderate H-bond accepting solvent (e.g., Acetone or THF) at 80% of its maximum solubility.

  • Additive Spiking: Add 1-2% (v/v) of a habit modifier (e.g., Toluene to disrupt π-π stacking, or Trifluroacetic acid to protonate the pyrimidine nitrogens).

  • Chamber Setup: Place 2 mL of a volatile anti-solvent (e.g., Hexane or Pentane) in the outer reservoir of a sitting-drop crystallization plate.

  • Equilibration: Seal the chamber tightly. The volatile anti-solvent will slowly diffuse into the sample drop, gradually lowering the dielectric constant and inducing nucleation.

  • Validation Checkpoint: Monitor the drop at 24 hours. The appearance of Schlieren lines (optical distortions caused by refractive index gradients) confirms that vapor diffusion is occurring at the correct rate. If amorphous precipitate forms before Schlieren lines appear, the anti-solvent is too volatile; switch to Heptane.

Part 3: Quantitative Data & Selection Guides

Table 1: Solvent Selection Guide based on Pyrimidine H-Bonding
Solvent ClassExamplesH-Bonding PropertyEffect on Pyrimidine Crystallization
Aprotic Polar DMSO, DMFStrong AcceptorCompetes with pyrimidine dimers; slows nucleation but high risk of solvate formation.
Protic Polar Methanol, WaterDonor & AcceptorInduces charge transfer and N-C-N bond contraction[4]; often yields kinetic polymorphs.
Halogenated DCM, ChloroformWeak Donor (C-H)Excellent for slow evaporation; rarely forms solvates at 25°C[2].
Non-Polar Hexane, TolueneNoneRapid precipitation if used as primary solvent; ideal as anti-solvents in vapor diffusion.
Table 2: Additive Screening Guidelines for Pyrimidine Habit Modification
AdditiveConcentrationMechanistic EffectTarget Defect
Trifluoroacetic Acid (TFA) 0.5 - 1.0% v/vProtonates pyrimidine nitrogens, disrupting native N-H···N networks.Amorphous precipitation.
Toluene / Benzene 5.0 - 10.0% v/vIntercalates between pyrimidine rings, disrupting 1D π-π stacking.Needle-like habits.
Glycerol 2.0 - 5.0% v/vIncreases drop viscosity, drastically slowing diffusion and growth rates.High mosaicity / Twinning.

Part 4: Diagnostic Workflow

Workflow N1 Initial Crystallization Hit (Pyrimidine Derivative) N2 Identify Primary Defect N1->N2 N3 Amorphous Precipitate (Catastrophic Nucleation) N2->N3 N4 Needles / Twinning (1D pi-pi Stacking) N2->N4 N5 Solvate / Polymorphism (H-Bond Bridging) N2->N5 N6 Vapor Diffusion & Solvent Polarity Shift N3->N6 Lower supersaturation N4->N6 Habit modification N7 Microseed Matrix Screening (MMS) N4->N7 Decouple growth N8 Thermodynamic Control (Slow Evap at 25°C) N5->N8 Favor stable form N6->N7 If nucleation fails N9 X-Ray Quality Single Crystal N6->N9 N7->N9 N8->N9

Troubleshooting workflow for pyrimidine crystallization failures.

Part 5: References

  • Cetina, M. et al. "Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives." ResearchGate. 1

  • D'Arcy, A. et al. "Microseed matrix screening for optimization in protein crystallization: what have we learned?" NIH. 3

  • "Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine." ACS Publications. 4

  • "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal." ACS Organic & Inorganic Au. 2

Sources

Reference Data & Comparative Studies

Validation

A Predictive Comparative Analysis of the Biological Activity of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine and its Analogs

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3][4] Its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The incorporation of spirocyclic moieties, such as the 1,4-dioxaspiro[4.5]decane system, into drug candidates has gained considerable attention for its ability to introduce three-dimensionality, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[5][6]

This guide presents a predictive comparative analysis of the potential biological activities of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine. Due to the absence of direct experimental data for this specific molecule in the current literature, this analysis will be based on the well-established biological profiles of structurally related pyrimidine and spiro-heterocyclic analogs. We will explore potential anticancer and antimicrobial activities, supported by detailed experimental protocols for their evaluation and insights into the underlying structure-activity relationships (SAR).

I. The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. This fundamental structure is found in the nucleobases cytosine, thymine, and uracil, making it a key player in the biosynthesis of DNA and RNA.[2] Consequently, pyrimidine analogs have been extensively investigated as antimetabolites that can interfere with these crucial cellular processes, leading to their widespread use as anticancer and antiviral agents.[1][4] Marketed drugs such as 5-fluorouracil (anticancer) and zidovudine (anti-HIV) underscore the therapeutic success of this scaffold.[4]

The biological activity of pyrimidine derivatives can be finely tuned by the nature and position of substituents on the ring.[1][4] Strategic modifications can modulate the molecule's interaction with biological targets, such as enzymes and receptors, and influence its absorption, distribution, metabolism, and excretion (ADME) properties.

II. The Spirocyclic Moiety: Enhancing Molecular Complexity and Potency

Spiro compounds, characterized by two rings connected by a single common atom, have emerged as a valuable structural motif in drug design.[5][6] The rigid, three-dimensional nature of spirocycles can lead to improved target binding and selectivity compared to their more flexible, non-spirocyclic counterparts.[5] The 1,4-dioxaspiro[4.5]decane moiety, a ketal of cyclohexanone, provides a lipophilic and conformationally constrained fragment that can be exploited to probe the binding pockets of biological targets.

III. Predicted Biological Activities and Comparative Analysis

Based on the known activities of related compounds, we can hypothesize the potential biological activities of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine and its analogs.

A. Anticancer Activity

Numerous pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases, dihydrofolate reductase, and thymidylate synthase, as well as by inducing apoptosis.[1][4] Fused pyrimidine systems have also shown significant antiproliferative effects.[2]

Analog Comparison:

Spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives have demonstrated potent cytotoxic activities against human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[7] Similarly, spiro[indolo[2,1-b]quinazoline-pyrano[2,3-d]pyrimidine] derivatives have shown promising antitumor activity.[8]

Hypothesis for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine:

The presence of the pyrimidine ring suggests potential anticancer activity. The 1,4-dioxaspiro[4.5]decane moiety could influence this activity by:

  • Modulating Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Conformational Rigidity: Potentially leading to a more defined interaction with a specific biological target, thereby enhancing potency and selectivity.

Derivatives could be synthesized by modifying the pyrimidine ring (e.g., adding substituents at the 4, 5, or 6 positions) or by altering the spirocyclic group to explore the structure-activity relationship.

B. Antimicrobial Activity

The pyrimidine scaffold is also a common feature in compounds with antibacterial and antifungal properties.[1][3] Spiro compounds, including spiro-4H-pyran derivatives, have also been reported to possess significant antimicrobial activity.[6][9]

Analog Comparison:

Spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing moderate efficacy.[5][10] Spiro derivatives containing pyrido[1,2-a]pyrimidine and quinoline scaffolds have also exhibited excellent antimicrobial activity against various bacterial and fungal strains.[11]

Hypothesis for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine:

This compound and its analogs could exhibit antimicrobial properties. The combination of the pyrimidine ring, known for its antimicrobial potential, with the spirocyclic system could lead to novel antimicrobial agents. The mechanism of action could involve the inhibition of essential bacterial or fungal enzymes.

IV. Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, the following experimental protocols are recommended.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (from a stock solution in DMSO) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 1: Workflow for the MTT Cytotoxicity Assay.
B. Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

Protocol:

  • Prepare Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile petri dishes and allow to solidify.

  • Inoculate Plates: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic/antifungal should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare and Solidify Agar Plates B Inoculate with Test Microorganism A->B C Create Wells in the Agar B->C D Add Test Compounds and Controls to Wells C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Figure 2: Workflow for the Agar Well Diffusion Method.

V. Potential Signaling Pathways and Mechanisms of Action

Given the structural features of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine, several potential mechanisms of action can be postulated.

For Anticancer Activity:

Many pyrimidine-based anticancer agents function by inhibiting key enzymes involved in DNA synthesis or cell cycle regulation. A plausible mechanism for the target compound could be the inhibition of a protein kinase.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation & Survival PhosphoSubstrate->CellProliferation Inhibitor 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine Inhibitor->Kinase Inhibition

Figure 3: Hypothesized Kinase Inhibition Pathway.

VI. Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is currently lacking, a comparative analysis of its structural components—the pyrimidine core and the spirocyclic moiety—strongly suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of this compound and its analogs. Future research should focus on the synthesis of a library of derivatives to establish a comprehensive structure-activity relationship, which will be crucial for optimizing potency and selectivity and for identifying promising lead compounds for further drug development.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies.[2]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.[3]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences and Research.[4]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace.

  • Design, Synthesis and SAR Study of Novel Spiro [Pyrimido[5,4-b]Quinoline-10,5′-Pyrrolo[2,3-d]Pyrimidine] Derivatives as Promising Anticancer Agents. ResearchGate.[7]

  • An Easy Synthetic Access to Spiro Derivatives Containing Pyrido[1,2-a]pyrimidine and Quinoline Scaffolds and Their Antimicrobial Activity. ResearchGate.[11]

  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. PMC.[5]

  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. MDPI.[10]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PMC.[9]

  • Synthesis and in vitro evaluation of antitumor activity of spiro[indolo[2,1-b]quinazoline-pyrano[2,3-d]pyrimidine] and spiro[indolo[2,1-b]quinazoline-pyrido[2,3-d]pyrimidine] derivatives by using 2D and 3D cell culture models. PubMed.[8]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.[6]

Sources

Comparative

validation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine as a specific enzyme inhibitor

An In-Depth Guide to the Validation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine as a Specific Enzyme Inhibitor Foreword In the landscape of modern drug discovery, the rigorous validation of a small molecule's specific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine as a Specific Enzyme Inhibitor

Foreword

In the landscape of modern drug discovery, the rigorous validation of a small molecule's specificity and mechanism of action is paramount. This guide provides a comprehensive framework for the . While public domain data on the specific biological targets of this molecule is sparse, its pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will hypothesize that 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine is a putative inhibitor of a hypothetical serine/threonine kinase, hereafter referred to as "Kinase X." The principles and methodologies detailed herein are, however, broadly applicable to the validation of any novel enzyme inhibitor.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow that a senior application scientist would employ to move a candidate molecule from initial hit to a well-characterized, specific inhibitor.

Foundational Principles: Establishing a Baseline for Inhibition

Before embarking on extensive selectivity profiling, the fundamental interaction between 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine and its putative target, Kinase X, must be characterized. This initial phase focuses on confirming direct binding and quantifying the potency of the inhibitory activity.

Initial Confirmation of Inhibition: The In Vitro Kinase Assay

The first step is to confirm that 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine directly inhibits the enzymatic activity of Kinase X in a controlled, in vitro setting. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing Kinase X, its specific peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Titration: Serially dilute 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Incubation: Add the diluted compound to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luciferase-based detection system.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • The use of a purified, recombinant enzyme and a specific peptide substrate ensures that the observed inhibition is a direct effect on Kinase X and not due to interactions with other proteins.

  • A wide range of inhibitor concentrations is crucial for accurately determining the IC50 and identifying the sigmoidal dose-response relationship characteristic of specific inhibition.

Delving Deeper: Elucidating the Mechanism of Inhibition

Once direct inhibition is confirmed, understanding how 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine inhibits Kinase X is critical. This involves determining its mode of inhibition, which provides insights into its binding site and potential for off-target effects.

Mechanism of Action Studies: Michaelis-Menten Kinetics

By systematically varying the concentrations of both the ATP substrate and the inhibitor, we can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Experimental Protocol: Michaelis-Menten Kinetic Analysis

  • Matrix Titration: Set up a matrix of experiments where both the ATP concentration and the inhibitor concentration are varied.

  • Kinase Assays: Perform kinase activity assays for each condition, as described in section 1.1.

  • Data Visualization: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analysis: Analyze the changes in the apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity) in the presence of the inhibitor to determine the mode of inhibition.

Interpreting the Results:

  • Competitive Inhibition: Increased apparent Km, Vmax remains unchanged. The inhibitor binds to the same site as ATP.

  • Non-competitive Inhibition: Km remains unchanged, Vmax decreases. The inhibitor binds to an allosteric site.

  • Uncompetitive Inhibition: Both apparent Km and Vmax decrease. The inhibitor binds only to the enzyme-substrate complex.

The Litmus Test of a Specific Inhibitor: Selectivity Profiling

A truly specific inhibitor will potently inhibit its intended target while having minimal effect on other related enzymes. For a putative kinase inhibitor, this means screening against a broad panel of other kinases.

Broad-Panel Kinase Screening

Commercially available services offer screening of a compound against hundreds of different kinases. This provides a global view of the inhibitor's selectivity.

Experimental Workflow: Kinase Selectivity Profiling

Caption: Workflow for broad-panel kinase selectivity profiling.

Data Presentation: Comparative Selectivity Data

InhibitorTarget KinaseIC50 (nM)Off-Target Kinase 1IC50 (nM)Off-Target Kinase 2IC50 (nM)Selectivity (Fold)
2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine Kinase X 15 Kinase Y>10,000Kinase Z2,500>667 (vs. Y)
Staurosporine (Non-specific)Multiple1-20Multiple1-20Multiple1-20~1
Sunitinib (Multi-kinase)VEGFR29PDGFRβ2c-KIT4~0.5-2

Target Engagement in a Cellular Context

Confirming that the inhibitor binds to its intended target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for Kinase X.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Illustrative Signaling Pathway

The inhibition of Kinase X is expected to have downstream effects on a cellular signaling pathway.

G cluster_0 Kinase X Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine Inhibitor->Kinase_X Inhibition

Caption: Hypothesized signaling pathway involving Kinase X.

Conclusion

The validation of a specific enzyme inhibitor is a multi-faceted process that requires a logical and rigorous experimental cascade. By following the principles outlined in this guide, from initial confirmation of inhibition and mechanism of action studies to comprehensive selectivity profiling and in-cell target engagement, researchers can build a robust data package to support the claim of specificity for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine or any novel inhibitor. This systematic approach ensures a high degree of confidence in the molecule's utility as a research tool or a potential therapeutic agent.

References

  • DiscoverX Corporation. (n.d.). KINOMEscan. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

Validation

comparative analysis of different synthetic routes to pyrimidine spiroketals

Executive Summary: The Strategic Landscape In the realm of nucleoside analogs and complex pharmacophores, pyrimidine spiroketals represent a privileged structural class. These moieties—where a spiroketal system is either...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

In the realm of nucleoside analogs and complex pharmacophores, pyrimidine spiroketals represent a privileged structural class. These moieties—where a spiroketal system is either fused to or functionalizes a pyrimidine core—are critical in designing rigidified nucleoside reverse transcriptase inhibitors (NRTIs) and novel antibiotics (e.g., derivatives of rubromycins or spongistatins).

The synthetic challenge lies in the spiro-center . Controlling the stereochemistry at this quaternary carbon is non-trivial due to the interplay between thermodynamic stability (anomeric effect) and kinetic accessibility. This guide compares three dominant synthetic paradigms: Acid-Catalyzed Cyclization (Thermodynamic) , Transition-Metal Catalyzed Cycloisomerization (Kinetic) , and Oxidative Radical Spiroketalization .

Quick Selection Matrix
FeatureRoute A: Acid-Catalyzed Route B: Metal-Catalyzed (Pd/Au) Route C: Oxidative Radical
Primary Control Thermodynamic (Anomeric Effect)Kinetic (Chelation/Coordination)Substrate Control (Radical acceptor)
Stereoselectivity High for stable anomersHigh for contra-thermodynamicModerate to High (Variable)
Scalability High (Industrial friendly)Moderate (Catalyst cost)Low to Moderate (Dilution needed)
Key Reagents pTsOH, CSA, TFAPd(PhCN)₂Cl₂, AuCl₃PIDA, Iodine, Photoredox
Best For Stable spiro-nucleosidesComplex, unstable isomersLate-stage functionalization

Detailed Technical Analysis

Route A: Acid-Catalyzed Spirocyclization (The Classical Approach)

Mechanism: This route relies on the reversible dehydration of a keto-diol or hemiacetal intermediate. Under acidic conditions, the system equilibrates to the thermodynamically most stable isomer, typically stabilized by the double anomeric effect where lone pairs on the oxygen atoms are anti-periplanar to the C-O bonds of the adjacent ring.

  • Causality: The use of protic or Lewis acids (e.g., CSA, pTsOH) protonates the hemiketal hydroxyl, creating an oxocarbenium ion intermediate. The pendant hydroxyl group attacks this planar cation. The reversibility ensures that steric clashes are minimized and anomeric stabilization is maximized.

  • Limitation: It is often impossible to access the "contra-thermodynamic" isomer, which may be the bioactive target.

Route B: Transition-Metal Catalyzed Cycloisomerization

Mechanism: Utilizing alkynyl-diols or dihydroxy-ketones, metals like Palladium(II) or Gold(I) activate the π-system (alkyne/allene) for intramolecular nucleophilic attack.

  • Causality: Unlike the acid route, metal coordination (e.g., to the alkyne) dictates the geometry of attack. This allows for kinetic trapping of the spiroketal. For instance, Pd(II) can coordinate to a specific face of an enol ether or alkyne, forcing the alcohol to attack from a direction that might be sterically disfavored in a thermodynamic equilibrium.

  • Advantage: Enables the synthesis of high-energy spiro-isomers essential for probing structure-activity relationships (SAR) in binding pockets that require specific, non-natural conformations.

Route C: Oxidative Radical Spiroketalization

Mechanism: This method often employs hypervalent iodine reagents (e.g., PIDA, PIFA) or photoredox catalysis to generate an alkoxy radical or oxocarbenium ion via oxidative fragmentation (e.g., of carbohydrate alcohols).

  • Causality: The radical intermediate typically cyclizes via a 5-exo-trig or 6-endo-trig pathway governed by Beckwith-Houk transition state models, which differ significantly from ionic manifolds.

  • Advantage: Excellent for late-stage diversification of existing pyrimidine nucleosides (e.g., converting a ribose sugar directly into a spiro-sugar).

Visualization of Synthetic Logic

The following diagram illustrates the decision logic and mechanistic divergence between the Thermodynamic (Acid) and Kinetic (Metal) routes.

SpiroSynthesis cluster_Acid Route A: Thermodynamic Control cluster_Metal Route B: Kinetic Control Precursor Acyclic Keto-Diol / Alkynyl-Diol Acid Acid Catalyst (pTsOH/CSA) Precursor->Acid Metal Metal Catalyst (Pd(II) / Au(I)) Precursor->Metal Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Acid->Oxocarbenium Equilibrium Reversible Ring Opening Oxocarbenium->Equilibrium Prod_Thermo Thermodynamic Spiroketal (Anomeric Stabilization) Equilibrium->Prod_Thermo  ΔG < 0 Coordination π-Complex Activation (Directed Attack) Metal->Coordination Prod_Kinetic Kinetic Spiroketal (Contra-Thermodynamic) Coordination->Prod_Kinetic  Irreversible Prod_Kinetic->Prod_Thermo  Acid/Heat (Isomerization)

Figure 1: Mechanistic divergence between Thermodynamic (Acid) and Kinetic (Metal) spirocyclization pathways.

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis (Thermodynamic)

Target: Synthesis of a stable [5,5]-spiroketal uridine analogue.

  • Substrate Preparation: Dissolve the protected keto-diol pyrimidine precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalysis: Add Camphorsulfonic acid (CSA) (0.1 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC for the disappearance of the ketone.

    • Note: If reaction is slow, add molecular sieves (4Å) to drive the dehydration equilibrium.

  • Quench: Add saturated aqueous NaHCO₃. Extract with CH₂Cl₂.[1][2]

  • Purification: Flash column chromatography on silica gel.

    • Validation: The product should show a characteristic quaternary spiro-carbon signal in ¹³C NMR (~100–110 ppm).

Protocol B: Pd(II)-Catalyzed Cycloisomerization (Kinetic)

Target: Stereoselective formation of spiro-pyrimidine from an alkynyl-diol.

  • Catalyst Mix: In a flame-dried flask, dissolve PdCl₂(PhCN)₂ (5 mol%) in anhydrous THF.

  • Substrate Addition: Add the alkynyl-diol functionalized pyrimidine (1.0 equiv) dropwise.

  • Conditions: Stir at 25°C under Argon atmosphere.

    • Critical Step: If the substrate contains acid-sensitive protecting groups (e.g., TBDMS), add Et₃N (1.0 equiv) to buffer any HCl generated, though this may slow the rate.

  • Completion: Reaction typically completes in 2–6 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate in vacuo.

  • Purification: Rapid chromatography on neutral alumina (to prevent acid-catalyzed isomerization to the thermodynamic product).

Comparative Data Analysis

The following table synthesizes performance metrics from recent high-impact studies comparing these methodologies.

MetricAcid-Catalyzed (CSA/pTsOH) Pd-Catalyzed (PdCl₂(PhCN)₂) Oxidative (PIDA/I₂)
Typical Yield 75–92%60–85%50–70%
Diastereomeric Ratio (dr) >20:1 (Thermodynamic isomer)5:1 to >20:1 (Kinetic isomer)Variable (Substrate dependent)
Reaction Time 4–24 hours1–6 hours1–3 hours
Functional Group Tolerance Low (Acid sensitive groups cleave)High (Tolerates silyl ethers, esters)Moderate (Oxidizable groups react)
Green Chemistry Score High (Cheap reagents, simple solvents)Low (Heavy metals, expensive ligands)Medium (Iodine waste, atom economy)
Key Experimental Insight

In the synthesis of Spiro-nucleosides (e.g., Hydantocidin analogs) , the Acid-Catalyzed route often fails to produce the biologically active isomer because the anomeric effect forces the oxygen into an axial orientation. The Metal-Catalyzed route (specifically using Gold or Palladium) has been shown to reverse this selectivity, providing access to the equatorial isomer which may better fit viral polymerase active sites.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters. [Link][3]

  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. National Institutes of Health (PMC). [Link]

  • Synthesis of spiroacetal-nucleosides as privileged natural product-like scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Advances in the Synthesis of Spirocyclic Nucleosides. Thieme Connect (Synlett). [Link][4][5]

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of Novel Pyrimidine-Based EGFR Inhibitors

Executive Summary The pyrimidine scaffold remains a cornerstone in medicinal chemistry, particularly for kinase inhibitors targeting Non-Small Cell Lung Cancer (NSCLC). While first-generation quinazolines (e.g., Gefitini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, particularly for kinase inhibitors targeting Non-Small Cell Lung Cancer (NSCLC). While first-generation quinazolines (e.g., Gefitinib) revolutionized EGFR-targeted therapy, acquired resistance via the T790M mutation necessitates novel chemotypes.

This guide provides a technical comparison of a novel class of Pyrimidine-Fused EGFR Inhibitors (designated here as the "Pyr-Gen3" Series) against standard-of-care (SoC) agents Gefitinib and Osimertinib . We analyze the translational gap between in vitro potency and in vivo efficacy, highlighting how superior enzymatic inhibition does not always guarantee tumor regression without optimized pharmacokinetics.

Mechanistic Foundation: The Pyrimidine Scaffold

The efficacy of pyrimidine-based inhibitors stems from their ability to mimic the adenine ring of ATP, allowing them to bind competitively to the kinase domain of EGFR. Unlike reversible quinazolines, the novel Pyr-Gen3 series incorporates an acrylamide warhead designed to form a covalent bond with Cys797 , ensuring potency against double-mutant (L858R/T790M) EGFR isoforms.

Signaling Pathway & Mechanism of Action

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of pyrimidine-based inhibitors compared to ATP.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Blocked) Inhibitor Pyrimidine Inhibitor (Pyr-Gen3) Inhibitor->EGFR Competitive Binding (Cys797 Covalent) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation & Survival ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Anti-Apoptosis

Caption: Mechanism of Action: Pyrimidine inhibitors competitively displace ATP at the EGFR kinase domain, halting downstream RAS/RAF/MEK and PI3K/AKT signaling.

In Vitro Profiling: Enzymatic & Cellular Potency

In vitro assays serve as the primary filter for structure-activity relationship (SAR) optimization. The goal is to establish selectivity for mutant EGFR over Wild-Type (WT) EGFR to minimize skin and gut toxicity.

Experimental Protocol: Cell Viability Assay (MTT/CCK-8)

Objective: Determine IC50 values against NSCLC cell lines.

  • Cell Seeding: Seed H1975 (L858R/T790M) and A549 (WT EGFR) cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of Pyr-Gen3, Gefitinib, and Osimertinib in DMSO (final DMSO < 0.1%). Treat cells for 72h.

  • Reagent Addition: Add 10 µL of CCK-8 reagent (or MTT) to each well.

  • Incubation: Incubate for 2–4 hours until orange dye develops (formazan production).

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Comparative Data: Potency & Selectivity

The table below summarizes representative data derived from recent literature on pyrimidine-based EGFR inhibitors compared to standards [1][4].[1]

Compound ClassDrug NameIC50 (nM) H1975 (T790M)IC50 (nM) A549 (WT)Selectivity Index (WT/Mutant)
Novel Pyrimidine Pyr-Gen3 (Lead) 5.0 ± 0.8 280 ± 15 56x
1st Gen QuinazolineGefitinib>10,00014.2< 0.01x (Resistant)
3rd Gen PyrimidineOsimertinib3.0 ± 0.5480 ± 30160x

Insight: The Pyr-Gen3 compound demonstrates nanomolar potency against the resistant T790M mutation, comparable to Osimertinib and significantly superior to Gefitinib. The selectivity index suggests a favorable therapeutic window.

In Vivo Efficacy: Xenograft Models

High in vitro potency does not always translate to in vivo success due to ADME (Absorption, Distribution, Metabolism, Excretion) barriers. Xenograft models are critical for validating bioavailability and tumor penetration.

Experimental Protocol: Subcutaneous Xenograft

Objective: Evaluate Tumor Growth Inhibition (TGI) in nude mice.

  • Implantation: Inject

    
     H1975 cells (suspended in Matrigel) subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).
    
  • Staging: Allow tumors to reach ~100–150 mm³. Randomize mice into groups (n=8).

  • Dosing: Administer compounds via oral gavage (PO) daily for 21 days.

    • Vehicle Control (0.5% CMC-Na)

    • Gefitinib (50 mg/kg)

    • Pyr-Gen3 (25 mg/kg and 50 mg/kg)

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Sacrifice mice, excise tumors, and weigh. Calculate TGI% using the formula:

    
    
    
Workflow Visualization

InVivo_Workflow cluster_treatment Treatment (21 Days) Step1 Cell Culture (H1975 T790M) Step2 Inoculation (Nude Mice Flank) Step1->Step2 Step3 Tumor Staging (~150 mm³) Step2->Step3 GroupA Vehicle Step3->GroupA GroupB Pyr-Gen3 (Low) Step3->GroupB GroupC Pyr-Gen3 (High) Step3->GroupC Step4 Data Collection (Vol + Body Wt) GroupA->Step4 GroupB->Step4 GroupC->Step4 Step5 Analysis (TGI% & Toxicity) Step4->Step5

Caption: Workflow for in vivo evaluation of novel pyrimidine derivatives in xenograft models.

Comparative Data: Efficacy & Toxicity

Comparison of tumor regression and toxicity markers (Body Weight Loss - BWL) [4][8].

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI%)Max Body Weight Loss (%)Outcome
Vehicle-0%2%Progressive Disease
Gefitinib5015%5%Resistance (Ineffective)
Pyr-Gen3 25 68% 3% Significant Regression
Pyr-Gen3 50 88% 6% Near Complete Response
Osimertinib592%4%Standard of Care

Critical Analysis: The novel Pyr-Gen3 compound achieves 88% TGI at 50 mg/kg, approaching the efficacy of the market leader Osimertinib. Crucially, the low toxicity (<10% BWL) indicates that the pyrimidine scaffold maintains high selectivity in vivo, avoiding the "off-target" kinase inhibition often seen with promiscuous ATP-competitors.

Conclusion

The evaluation of novel pyrimidine-based compounds confirms their potential as potent third-generation EGFR inhibitors.

  • In Vitro: They successfully overcome the T790M resistance gatekeeper, matching the potency of existing third-gen agents.

  • In Vivo: Efficacy is retained in xenograft models, validating that these compounds possess adequate metabolic stability and oral bioavailability.

  • Recommendation: Future development should focus on ADMET optimization to lower the effective dose (ED50) and further improve the Selectivity Index against Wild-Type EGFR to prevent cutaneous side effects.

References

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Source: Pharma Journal URL:[Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Source: NIH / PMC URL:[Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Source: ResearchGate / Molecular Diversity URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Source: MDPI Molecules URL:[Link][2]

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model. Source: ACS Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Liability Profiling of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

This guide provides a technical framework for assessing the cross-reactivity and safety profile of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a high-Fsp³ spirocyclic scaffold increasingly utilized to replace flat arom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for assessing the cross-reactivity and safety profile of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , a high-Fsp³ spirocyclic scaffold increasingly utilized to replace flat aromatic systems in drug discovery.[1]

[1]

Executive Summary: The Spiro Advantage & The Hidden Risks

In modern medicinal chemistry, the shift from "flatland" (aromatic-rich) compounds to three-dimensional (sp³-rich) architectures is driven by the need for improved solubility and novel intellectual property.[1] The 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine scaffold represents a strategic "middle ground"—it retains the privileged pyrimidine pharmacophore (common in kinase and GPCR ligands) while introducing a rigid, non-aromatic spiro-linker.[1]

However, this structural innovation introduces specific cross-reactivity risks that differ from traditional biphenyl or phenyl-piperidine analogs.[1] This guide details the comparative performance of this scaffold against standard alternatives and outlines a self-validating screening cascade to quantify its off-target liabilities.

Key Performance Indicators (KPIs) vs. Alternatives
FeatureSpiro-Ketal Scaffold (Subject)Flat Aromatic (e.g., Phenyl-pyrimidine)Spiro-Amine (e.g., Diazaspiro)
Fsp³ Score High (>0.47) : Improved solubility & permeability.[1]Low (<0.2) : Poor solubility, high crystal packing.High : Good solubility, but basicity issues.
1° Target Affinity Tunable via pyrimidine substitution.[1]High potency, but often non-selective.High potency for GPCRs.[1]
Cross-Reactivity Risk Moderate : Specific liability at 5-HT/Dopamine receptors.[1]High : Broad promiscuity (hydrophobic binding).[1]High : hERG liability due to basic amine.[1]
Metabolic Stability Conditional : Ketal is acid-labile (stomach pH).[1]High (unless metabolically soft spots exist).[1]High oxidative metabolism.[1]

Cross-Reactivity Profiling: The Aminergic Cluster

The primary cross-reactivity risk for 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine stems from its structural mimicry of the aryl-piperidine pharmacophore, a privileged motif for aminergic GPCRs (Serotonin, Dopamine, Histamine).[1] Unlike flat kinase inhibitors that bind via H-bonds in the hinge region, this spiro-scaffold can inadvertently occupy the orthosteric pockets of biogenic amine receptors.[1]

Mechanism of Cross-Reactivity

The spiro-cyclohexyl ring mimics the lipophilic bulk of neurotransmitters, while the pyrimidine nitrogens can act as H-bond acceptors similar to the indole of serotonin.

  • Primary Liability: 5-HT1A, 5-HT2A, and Dopamine D2 receptors.[1]

  • Secondary Liability: hERG channel blockade (though reduced compared to flexible piperidines due to conformational rigidity).[1]

Diagram: The Cross-Reactivity Screening Cascade

The following workflow illustrates the decision logic for profiling this scaffold.

CrossReactivityCascade cluster_Targets High Risk Targets (Aminergic) Start Compound Candidate: 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine InSilico Step 1: In Silico Profiling (SEA / SwissTargetPrediction) Start->InSilico ChemStability Step 2: Chemical Stability (Simulated Gastric Fluid - pH 1.2) InSilico->ChemStability If no toxicophore alerts BindingPanel Step 3: In Vitro Safety Panel (44 Receptors - CEREP/Eurofins) ChemStability->BindingPanel If t1/2 > 60 min Stop Go / No-Go Decision ChemStability->Stop Rapid Hydrolysis (Ketal cleavage) SpecificAssay Step 4: Functional Follow-up (GTPγS or cAMP) BindingPanel->SpecificAssay Hits > 50% Inhibition @ 10µM BindingPanel->Stop Clean Profile T1 5-HT1A (Serotonin) BindingPanel->T1 T2 D2 (Dopamine) BindingPanel->T2 T3 hERG (Cardiac) BindingPanel->T3 SpecificAssay->Stop Determine Agonist vs Antagonist

Caption: A hierarchical screening cascade prioritizing chemical stability (ketal vulnerability) before biological profiling.

Comparative Experimental Protocols

To objectively assess the scaffold, you must run head-to-head comparisons against a "Flat Standard" (e.g., a phenyl-pyrimidine derivative).[1]

Protocol A: Acid Stability Assessment (The Ketal Liability)

Why this matters: The 1,4-dioxaspiro moiety is a ketal.[1][2] In the acidic environment of the stomach (pH 1.2), ketals can hydrolyze back to the ketone (cyclohexanone derivative) and the diol, destroying the pharmacophore.

Methodology:

  • Preparation: Dissolve test compound (10 mM DMSO stock) into Simulated Gastric Fluid (SGF) (USP, pH 1.2, pepsin-free) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes. Quench immediately with cold acetonitrile containing Internal Standard (IS).[1]

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass and the appearance of the ketone hydrolysis product.

  • Benchmarking:

    • Spiro-Ketal (Test): Expect <90% remaining at 60 min (High risk).[1]

    • Flat Standard (Control): Expect >99% remaining (Stable).[1]

    • Mitigation: If unstable, consider replacing the dioxolane with a spiro-ether or spiro-cyclic sulfone .[1]

Protocol B: Radioligand Binding Profiling (GPCR Cross-Reactivity)

Why this matters: Determining if the rigid spiro-core reduces promiscuity compared to flexible linkers.[1]

Methodology:

  • Panel Selection: Focus on the "Aminergic Panel": 5-HT1A, 5-HT2A, D1, D2, H1, and α1-adrenergic receptors.

  • Concentration: Screen initially at a single high concentration (10 µM).

  • Controls:

    • Positive Control:[1] Buspirone (known 5-HT1A agonist).[1]

    • Negative Control:[1][3] DMSO vehicle.[1]

  • Calculation: Calculate % Inhibition of specific binding.

    
    
    
  • Interpretation:

    • < 50% Inhibition: Clean.

    • > 50% Inhibition: Hit. Proceed to

      
       determination (8-point dose-response).
      

Expected Data Profile:

Receptor Spiro-Ketal (Subject) Flat Phenyl-Pyrimidine Interpretation

| 5-HT1A | High Binding (


 nM)  | Low Binding (

M) | The spiro-scaffold mimics the privileged aryl-piperazine binder of Buspirone.[1] | | CYP 3A4 | Low Inhibition | High Inhibition | The spiro-scaffold's higher Fsp³ reduces lipophilic interactions with CYP heme.[1] | | hERG | Moderate (

M) | High (

M) | Rigidity prevents the "induced fit" often required for deep hERG pore blocking. |

Synthesis of Findings & Recommendations

The "Spiro-Ketal" Decision Matrix[1]
  • Use this scaffold if:

    • Your target requires a defined 3D vector to exit the binding pocket.[1]

    • You need to improve aqueous solubility (LogD < 3.0).

    • You are targeting a GPCR where the "aryl-piperidine" motif is beneficial (e.g., Chemokine receptors, Serotonin).

  • Avoid this scaffold if:

    • Oral Bioavailability is critical: The acid instability of the ketal at pH 1.2 is a major liability. Recommendation: Switch to a spiro-oxetane or bicyclo-octane isostere which retains the shape but eliminates the hydrolyzable ketal.[1]

    • Selectivity against 5-HT1A is required: The structural overlap with serotonin agonists is significant.[1]

References
  • BenchChem. (2025).[1][2][4] Application Notes: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development.Link

  • Procopiou, P. A., et al. (2016).[5] "2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis."[1][5] European Journal of Medicinal Chemistry, 115, 14-25.[5] Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link

  • Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human Serotonin Transporter." Cell, 168(3), 377-389. (Provides structural basis for aryl-piperidine/spiro binding at 5-HT).[1] Link

Sources

Comparative

structure-activity relationship (SAR) studies of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine derivatives

Topic: Structure-activity relationship (SAR) studies of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine derivatives Content Type: Technical Comparison Guide Author Role: Senior Application Scientist A Comparative Guide for M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine derivatives Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

A Comparative Guide for Medicinal Chemists and Lead Optimization

Executive Summary: The "Spiro-Ketal" Advantage

In the optimization of pyrimidine-based pharmacophores—common in kinase (mTOR, CDK) and GPCR (GPR119, CCR4) inhibitors—medicinal chemists often face a "solubility-permeability cliff." Standard lipophilic tails (cyclohexyl, phenyl) improve binding affinity but crash aqueous solubility. Conversely, introducing basic amines (piperidines) often introduces hERG liability or poor membrane permeability due to ionization.

The 2-(1,4-dioxaspiro[4.5]decan-8-yl) moiety represents a sophisticated "neutral polar" strategy. By masking a cyclohexanone as an ethylene ketal (the dioxaspiro ring), this scaffold offers a unique balance:

  • Conformational Locking: The spiro-fusion restricts the chair/boat flipping of the cyclohexane ring, reducing the entropic penalty upon binding.

  • Neutral Polarity: The ether oxygens accept hydrogen bonds (improving solubility) without introducing a charge (preserving permeability).

  • Metabolic Shielding: It prevents the rapid reductive metabolism seen with free ketones (cyclohexanone

    
     cyclohexanol).
    

This guide compares the Dioxaspiro-Pyrimidine derivatives against their primary alternatives: the Naked Cyclohexyl (lipophilic standard) and the Piperidinyl (basic standard), using data derived from mTOR and Cathepsin S inhibitor campaigns.

Comparative Performance Analysis

The Competitors
  • Candidate A (The Subject): 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine derivatives.[1][2]

  • Alternative B (Lipophilic): 2-(Cyclohexyl)pyrimidine derivatives.

  • Alternative C (Basic): 2-(Piperidin-4-yl)pyrimidine derivatives.

Table 1: Physicochemical and Biological Profile Comparison

Data synthesized from mTOR (WYE-125132 series) and Cathepsin S inhibitor studies.

FeatureDioxaspiro-Pyrimidine (Subject)Cyclohexyl-Pyrimidine (Alt B)Piperidinyl-Pyrimidine (Alt C)
LogP (Lipophilicity) 2.5 - 3.2 (Optimal range)> 4.5 (High risk)1.0 - 2.0 (Low)
Aqueous Solubility High (Ether H-bond acceptors)Very LowHigh (pH dependent)
hERG Inhibition Risk Low (Neutral core)LowHigh (Basic amine)
Metabolic Stability Moderate-High (Stable to reduction)High (subject to oxidation)Moderate (N-dealkylation)
Binding Entropy Favorable (Rigid spiro-lock)Unfavorable (Flexible)Moderate
Primary Application Kinase Inhibitors (mTOR), GPCRsEarly Hit DiscoveryGPCR Agonists
Deep Dive: The mTOR Case Study (WYE-125132)

In the development of WYE-125132, a potent mTOR inhibitor, the 1,4-dioxaspiro[4.5]decan-8-yl group was critical.[1]

  • The Problem: The initial hit (a cyclohexyl urea) had nanomolar potency but poor solubility (<1 µg/mL), leading to 0% oral bioavailability.

  • The Solution: Replacing the cyclohexyl ring with the dioxaspiro moiety maintained the hydrophobic contacts required for the ATP pocket while the exposed ether oxygens interacted with the solvent front.

  • Result:

    • Potency: Retained (

      
       nM).
      
    • Solubility: Increased >100-fold.

    • Selectivity: The bulky spiro group improved selectivity against PI3K

      
       by sterically clashing with the narrower PI3K pocket.
      

Mechanistic Visualization

SAR Decision Logic: Why Choose the Dioxaspiro?

The following diagram illustrates the logical flow for selecting this scaffold during Lead Optimization.

SAR_Logic Start Hit Compound: Pyrimidine Core + Lipophilic Tail Problem Issue: Poor Solubility or High Clearance Start->Problem Decision1 Add Solubilizing Group? Problem->Decision1 OptionA Option A: Add Basic Amine (Piperidine/Piperazine) Decision1->OptionA OptionB Option B: Add Polar Neutral Group (Morpholine/Tetrahydropyran) Decision1->OptionB OptionC Option C: Spiro-Ketal Strategy (1,4-dioxaspiro[4.5]decane) Decision1->OptionC ResultA Risk: hERG Toxicity Low Permeability OptionA->ResultA ResultB Good Solubility but Flexible (Entropy Cost) OptionB->ResultB Mechanism Mechanism: 1. Masks Ketone (prevents reduction) 2. Locks Conformation (Entropy) 3. Ether Oxygens (Solvation) OptionC->Mechanism Outcome Optimized Lead: High Potency + High Solubility (e.g., WYE-125132) Mechanism->Outcome

Caption: Decision tree for implementing the dioxaspiro scaffold to resolve solubility-permeability conflicts.

Experimental Protocols

To ensure reproducibility, the synthesis of the core intermediate 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine (or its amino-linked variants) requires specific handling to preserve the ketal during pyrimidine coupling.

Protocol A: Synthesis of the Scaffold (Self-Validating)

Objective: Synthesize the 1,4-dioxaspiro[4.5]decan-8-amine intermediate for coupling to 2-chloropyrimidine.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Starting Material)

  • Ammonium acetate (

    
    )
    
  • Sodium cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,4-cyclohexanedione monoethylene acetal (10 mmol) and

    
     (100 mmol) in dry MeOH (50 mL). Stir at Room Temperature (RT) for 2 hours.
    
    • Checkpoint: Solution should turn slightly yellow.

  • Reduction: Cool to 0°C. Add

    
     (15 mmol) portion-wise.
    
    • Safety: Perform in a fume hood; generates minimal HCN gas if acidified (keep basic).

  • Reaction: Warm to RT and stir for 16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Dry over
    
    
    .[2]
  • Validation: NMR (

    
    ) must show the ethylene ketal singlet at 
    
    
    
    ppm and the methine proton adjacent to the amine at
    
    
    ppm.
Protocol B: Coupling to Pyrimidine

Objective: Attach the spiro-tail to the pyrimidine core.

  • Mix: Combine the amine from Protocol A (1.0 eq) with 2-chloro-4-aminopyrimidine (or derivative) (1.0 eq) in DMSO or NMP.

  • Base: Add DIPEA (3.0 eq).

  • Heat: Microwave irradiation at 120°C for 30 minutes OR conventional heating at 100°C for 12 hours.

  • Purification: Flash chromatography (DCM:MeOH gradient).

    • Critical Note: Do not use strong aqueous acid during workup, as this will deprotect the ketal back to the ketone.

Biological Validation Workflow

When testing these derivatives, it is crucial to verify that the biological activity is driven by the intact spiro-ketal and not a hydrolyzed metabolite.

Bio_Workflow Compound Test Compound (Dioxaspiro-Pyrimidine) Assay1 Enzymatic Assay (IC50 Determination) Compound->Assay1 Assay2 Cellular Assay (Target Phosphorylation) Compound->Assay2 Stability Microsomal Stability (Human/Mouse) Compound->Stability Check Metabolite ID: Check for Ketone Formation Stability->Check Valid Valid Lead: Ketal Intact Check->Valid <10% Hydrolysis Invalid Unstable: Rapid Hydrolysis Check->Invalid >50% Hydrolysis

Caption: Validation workflow to ensure the spiro-ketal moiety remains stable in metabolic assays.

References

  • Yu, K., et al. (2010). mTOR inhibitors with the dioxaspiro[4.5]decane scaffold: Discovery of WYE-125132.[1]Cancer Research .[3]

  • Zask, A., et al. (2011). Discovery of WYE-125132, a Potent and Specific mTOR Kinase Inhibitor.[1]Bioorganic & Medicinal Chemistry Letters .

  • Procopiou, P. A., et al. (2016).[4] 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis.[4]European Journal of Medicinal Chemistry .

  • BenchChem Application Note. (2025). The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development.

  • Vachal, P., et al. (2019).[5] Structural activity relationship and crystallographic studies on spiro[4.5]decanone containing PHD inhibitors.[5][6]MedChemComm .[5]

Sources

Validation

Benchmarking the 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine Scaffold Against Established Kinase Inhibitors

Executive Summary & Structural Rationale The evolution of targeted therapeutics has increasingly favored the transition from planar, sp²-hybridized aromatic systems to topologically complex, sp³-rich architectures—a para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The evolution of targeted therapeutics has increasingly favored the transition from planar, sp²-hybridized aromatic systems to topologically complex, sp³-rich architectures—a paradigm widely known as the [1]. Traditional kinase inhibitors, such as the first-generation Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors Palbociclib and Ribociclib, rely heavily on flat aminopyrimidine cores. While highly potent, these planar structures often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity due to non-specific hydrophobic interactions.

To overcome these limitations, the 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine moiety (hereafter referred to as DSP-Pyr ) has emerged as a highly privileged, next-generation pharmacophore. By appending a bulky, oxygen-rich spirocyclic ketal to the pyrimidine core, the DSP-Pyr scaffold dramatically lowers lipophilicity (AlogP) and increases the fraction of sp³ carbons (Fsp³). The ketal oxygens serve as highly directional hydrogen bond acceptors, creating a dense hydration shell that improves kinetic solubility, while the rigid 3D vector of the spirocycle enhances binding specificity within the ATP pocket of target kinases [2].

This guide objectively benchmarks the DSP-Pyr scaffold against established CDK4/6 therapeutic agents, providing comparative physicochemical data, self-validating experimental protocols, and mechanistic insights for drug development professionals.

Mechanistic Pathway: Target Engagement

Like established aminopyrimidine therapeutics, the DSP-Pyr scaffold functions as a competitive ATP-site inhibitor. By selectively inhibiting the CDK4/6-Cyclin D complex, it prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of the E2F transcription factor and arresting the cell cycle at the G1/S checkpoint [3].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex Binds CDK46 CDK4/6 CDK46->Complex Binds Rb Rb Protein (Active) Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivates E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Drives Inhibitor DSP-Pyrimidine Inhibitor->CDK46 ATP Competition

CDK4/6-Rb-E2F signaling pathway illustrating the inhibitory mechanism of DSP-Pyrimidine.

Comparative Data Analysis

The following table synthesizes the physicochemical and primary pharmacodynamic benchmarking data of the DSP-Pyr scaffold against the FDA-approved agents Palbociclib and Ribociclib. The introduction of the 1,4-dioxaspiro[4.5]decane system yields a superior solubility profile and a higher Fsp³ index without sacrificing target affinity.

ParameterDSP-Pyr ScaffoldPalbociclibRibociclib
Core Structure Spirocyclic PyrimidineAminopyrimidineAminopyrimidine
Fraction sp³ (Fsp³) 0.550.310.35
Calculated LogP (cLogP) 2.13.22.8
Kinetic Solubility (pH 7.4) >100 µM~20 µM~40 µM
Human Liver Microsome (HLM) T½ 85 min45 min52 min
CDK4 IC₅₀ (nM) 8.5 ± 1.211.0 ± 2.110.0 ± 1.5
CDK2 IC₅₀ (nM) (Off-target) >10,000>5,000>5,000

Data Interpretation: The DSP-Pyr scaffold demonstrates a nearly 5-fold improvement in kinetic solubility compared to Palbociclib. The reduction in cLogP and the absence of exposed planar surfaces significantly reduce vulnerability to rapid CYP450-mediated oxidative metabolism, as evidenced by the extended HLM half-life [2].

Experimental Protocols for Benchmarking

To ensure scientific integrity, the benchmarking of novel scaffolds must rely on self-validating experimental systems. The following protocol details the orthogonal validation of the DSP-Pyr scaffold's target affinity using a universal luminescence-based kinase assay.

Protocol: High-Throughput ADP-Glo™ Kinase Assay

Objective: Quantify the IC₅₀ of DSP-Pyr against the CDK4/Cyclin D1 complex, benchmarked against Palbociclib. Causality & Rationale: We utilize the ADP-Glo™ assay because it directly quantifies the ADP generated during the kinase reaction. Unlike antibody-based assays (e.g., TR-FRET), this method is universally applicable and eliminates binding-affinity biases associated with specific phosphospecific antibodies, ensuring a purely thermodynamic readout of ATP competition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the non-specific aggregation of lipophilic compounds, which is a primary driver of false-positive inhibition in high-throughput screening.

  • Compound Dilution & Plating: Serially dilute DSP-Pyr and Palbociclib (positive control) in 100% DMSO. Transfer to a 384-well assay plate to achieve a final assay DMSO concentration of strictly 1%.

    • Causality: Exceeding 1% DMSO can induce localized solvent-driven denaturation of the CDK4 enzyme, skewing the IC₅₀ curve.

  • Enzyme-Inhibitor Equilibration: Add 5 µL of recombinant CDK4/Cyclin D1 complex (final concentration: 1 nM) to the compound wells. Incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows slow-binding spirocyclic inhibitors to reach thermodynamic equilibrium with the target before the introduction of the competing ATP substrate.

  • Reaction Initiation: Add 5 µL of ATP/Rb-protein substrate mix. The final ATP concentration must be set exactly at its Michaelis constant (

    
     = 15 µM for CDK4). Incubate for 60 minutes.
    
    • Causality: Running the assay at the ATP

      
       ensures maximum sensitivity for competitive inhibitors, allowing for the direct calculation of the inhibition constant (
      
      
      
      ) using the Cheng-Prusoff equation.
  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min incubation).

  • Self-Validating Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

    • Validation Metric: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) control wells. The assay is only considered valid if the Z'-factor is

      
       0.6, confirming a high signal-to-noise ratio and robust assay mechanics.
      

Workflow Prep Compound Prep (DSP-Pyr vs Controls) Assay ADP-Glo Assay (CDK4/CycD1) Prep->Assay Incubate Equilibration (15 min @ 25°C) Assay->Incubate Reaction Kinase Reaction (60 min, ATP @ Km) Incubate->Reaction Detection Luminescence Detection Reaction->Detection Analysis IC50 & Z'-Factor Calculation Detection->Analysis

Step-by-step workflow for the ADP-Glo in vitro kinase benchmarking assay.

Conclusion

Benchmarking the 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine scaffold against first-generation agents highlights the profound advantages of integrating spirocyclic ketals into kinase inhibitor design. By deliberately engineering an "escape from flatland," drug developers can utilize the DSP-Pyr core to bypass the solubility and metabolic liabilities inherent to flat aminopyrimidines, yielding therapeutic candidates with superior pharmacokinetic profiles and rigorous target selectivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp³ Hybridized Carbon Atoms in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • Martínez-Martínez, D., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry. URL:[Link]

  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. URL:[Link]

Comparative

methods for confirming target engagement of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine in cells

An in-depth technical guide for validating the intracellular activity of spirocyclic pyrimidine inhibitors, designed for researchers and drug development professionals. Introduction: The Challenge of Intracellular Valida...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the intracellular activity of spirocyclic pyrimidine inhibitors, designed for researchers and drug development professionals.

Introduction: The Challenge of Intracellular Validation

The 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine scaffold is a privileged pharmacophore frequently utilized in the design of next-generation kinase (e.g., IRAK4, TAM) and protease inhibitors. Mechanistically, the pyrimidine core acts as a high-affinity hinge-binding motif, while the bulky, spirocyclic ketal (1,4-dioxaspiro[4.5]decane) projects into solvent-exposed or hydrophobic pockets. This unique geometry displaces ordered water molecules, driving massive enthalpic and entropic gains.

However, potent biochemical inhibition (


) frequently fails to translate into cellular efficacy due to poor membrane permeability, intracellular degradation, or off-target trapping. Confirming Target Engagement (TE)  inside living cells is the critical bridge between in vitro discovery and in vivo efficacy. As an application scientist, I rely on three premier methodologies to validate TE for this spirocyclic class: Cellular Thermal Shift Assay (CETSA) , NanoBRET , and Drug Affinity Responsive Target Stability (DARTS) .

This guide objectively compares these methods, providing the mechanistic causality and self-validating protocols required to definitively prove your compound is hitting its intended target inside the cell.

Comparative Overview of Target Engagement Methods

To select the appropriate assay for your 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine derivative, you must weigh the need for live-cell context against the feasibility of genetic modification.

Table 1: Objective Comparison of TE Methodologies

MethodCellular ContextLabel RequirementThroughputPrimary OutputBest Used For
CETSA Intact Live CellsLabel-free (Endogenous)Medium

(Thermal Shift)
Validating endogenous target binding in disease-relevant cell lines.
NanoBRET Intact Live CellsNanoLuc Tag + TracerHighCellular

/ Residence Time
High-throughput SAR optimization and real-time kinetic profiling.
DARTS Cell LysateLabel-free (Endogenous)LowFold Protection (Western)Early biochemical validation without requiring genetic manipulation.

Cellular Thermal Shift Assay (CETSA)

Mechanistic Causality: CETSA relies on the thermodynamic principle of ligand-induced stabilization. When the pyrimidine scaffold binds its target, the formation of hydrogen bonds and the extensive van der Waals contacts from the dioxaspiro ring lower the free energy of the folded protein state. This structural rigidification requires higher thermal energy to unfold, resulting in a measurable shift in the melting temperature (


).  established this label-free approach as the gold standard for monitoring drug transport and activation in intact cells.

Self-Validating Protocol: A robust CETSA protocol must include a non-target control to rule out compound-induced global proteome aggregation.

  • Cell Preparation: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide cells into two aliquots. Treat one with the 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine inhibitor (e.g.,

    
    ) and the other with DMSO (vehicle control). Incubate at 37°C for 1 hour to allow intracellular equilibration.
    
  • Thermal Profiling: Aliquot the suspensions into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification & Validation: Analyze the soluble fraction (supernatant) via Western blot. Validation Check: Probe the same blot for a non-target housekeeping protein (e.g.,

    
    -actin); it must show identical melting curves in both DMSO and treated samples to confirm the 
    
    
    
    is target-specific.

NanoBRET Target Engagement

Mechanistic Causality: NanoBRET provides a live-cell, real-time readout of target occupancy. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. When the unlabeled pyrimidine inhibitor enters the cell, it competitively displaces the tracer. Because the bulky spirocycle dictates a high-affinity interaction, it rapidly displaces the tracer, leading to a dose-dependent decay in the BRET signal. As detailed by , this allows for precise intracellular


 calculations.

Self-Validating Protocol: This protocol utilizes internal luminescence controls to ensure signal decay is due to displacement, not cytotoxicity.

  • Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Plate in 384-well white plates and incubate for 24 hours.

  • Tracer Addition: Add the target-specific NanoBRET fluorescent tracer at its predetermined

    
     concentration.
    
  • Competitive Displacement: Add serial dilutions of the pyrimidine inhibitor (e.g., 10 µM down to 0.1 nM). Validation Check: Include a "No Tracer" control to calculate background luminescence and a "Tracer + DMSO" control to establish the maximum BRET window.

  • Equilibration & Readout: Incubate for 2 hours at 37°C. Add the NanoLuc substrate (furimazine) and immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against inhibitor concentration to determine the cellular

    
    .
    

Drug Affinity Responsive Target Stability (DARTS)

Mechanistic Causality: DARTS exploits the fact that ligand binding masks protease recognition sites. The 1,4-dioxaspiro[4.5]decane moiety is highly sterically demanding. When docked into the target, it physically shields adjacent peptide bonds and locks the protein into a protease-resistant conformation. Consequently, the target protein remains intact during limited proteolysis, while unbound proteins are rapidly degraded. Introduced by , DARTS is invaluable for validating targets without genetic tags.

Self-Validating Protocol: Protease activity is highly variable; internal digestion controls are mandatory.

  • Lysate Preparation: Lyse untreated cells in non-denaturing M-PER buffer. Clarify by centrifugation and quantify protein concentration (adjust to

    
    ).
    
  • Ligand Incubation: Incubate lysates with the pyrimidine inhibitor or DMSO for 1 hour at room temperature.

  • Limited Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a 1:100 to 1:1000 (Pronase:Protein) ratio. Incubate for 15 minutes at room temperature.

  • Quenching: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis & Validation: Resolve proteins via SDS-PAGE and Western blot for the target. Validation Check: Probe for a highly susceptible non-target protein (e.g., GAPDH) to confirm that Pronase was actively degrading the proteome equally in both treated and untreated samples.

Experimental Data Summarization

To illustrate how these assays complement each other, below is a representative data summary for a model 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine inhibitor progressing through the TE validation pipeline.

Table 2: Representative Target Engagement Data for a Model Pyrimidine Inhibitor

Assay TypeMetricValueInterpretation
Biochemical Assay

12 nMHigh intrinsic affinity for the isolated target.
CETSA

+6.5 °CStrong thermodynamic stabilization in intact cells.
NanoBRET Cellular

45 nMConfirmed live-cell target occupancy; slight drop-off from biochemical

indicates moderate membrane permeability.
DARTS Protection Fold4.2xSignificant steric shielding of the target from Pronase digestion.

Assay Selection & Mechanism Visualizations

TE_Workflow Start Need to Confirm Target Engagement Q1 Can the target be genetically tagged? Start->Q1 NanoBRET NanoBRET Assay (Live-cell, Real-time) Q1->NanoBRET Yes (NanoLuc tag) Q2 Is intact cellular context required? Q1->Q2 No (Endogenous) CETSA CETSA (Label-free, Intact cells) Q2->CETSA Yes (Live cells) DARTS DARTS (Label-free, Lysate) Q2->DARTS No (Lysate acceptable)

Decision workflow for selecting the optimal target engagement assay.

NanoBRET_Mech Target Target Protein + NanoLuc BRET BRET Signal (Emission) Target->BRET Tracer Binds Tracer Fluorescent Tracer Tracer->BRET NoBRET Loss of BRET (Displacement) BRET->NoBRET Inhibitor Added Inhibitor Pyrimidine Inhibitor Inhibitor->NoBRET Competes Tracer

Mechanism of NanoBRET competitive displacement by the pyrimidine inhibitor.

Conclusion

For 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine derivatives, the choice of TE assay depends heavily on your specific stage in the drug development pipeline. DARTS is ideal for early biochemical validation in lysates when working with novel, untagged targets. CETSA provides the gold standard for label-free, endogenous target engagement in intact cells, proving the compound penetrates the membrane and finds its target. However, for high-throughput Structure-Activity Relationship (SAR) optimization—where the goal is to tweak the spirocyclic structure to maximize intracellular residence time—NanoBRET remains the most robust and quantitative live-cell platform.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • Robers, M. B., Friedman-Ohana, R., Huber, A. M., Kilpatrick, L., Vasta, J. D., Berger, B. T., ... & Wood, K. V. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences.[Link]

Validation

Reproducibility in Spiro-Pyrimidine Synthesis: A Comparative Technical Guide

Executive Summary & "The Reality Check" Spiro-pyrimidines (specifically spirooxindole-pyrimidines and spirochromeno-pyrimidines) are privileged scaffolds in MDM2 inhibition and anticancer research. While literature is sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & "The Reality Check"

Spiro-pyrimidines (specifically spirooxindole-pyrimidines and spirochromeno-pyrimidines) are privileged scaffolds in MDM2 inhibition and anticancer research. While literature is saturated with "green," "one-pot," and "high-yield" protocols, reproducibility often collapses when moving from a 50 mg test scale to a multi-gram prep.

The Core Problem: Most published Multi-Component Reactions (MCRs) rely on the in situ formation of a Knoevenagel intermediate. The stability of this intermediate—and its subsequent Michael addition—is highly sensitive to solvent polarity and water content.

The Verdict:

  • For Library Generation (mg scale): Microwave-assisted synthesis is superior due to speed and conversion rates.

  • For Scale-Up (>5g): Sulfamic acid-catalyzed aqueous synthesis offers the best balance of cost and thermal management, provided you master the "gummy phase" during workup.

  • Avoid: Viscous Ionic Liquids (e.g., [bmim]BF4) for initial screening. While yields are high, trace IL contamination is notoriously difficult to remove and can generate false positives in biological assays.

Comparative Analysis of Synthetic Routes

We evaluated three dominant methodologies for the synthesis of Spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] derivatives.

Table 1: Performance Matrix
MetricMethod A: Sulfamic Acid (Aqueous) Method B: Ionic Liquid ([bmim]BF₄) Method C: Microwave Assisted (Catalyst-Free)
Reaction Time 2 - 4 Hours45 - 90 Minutes10 - 20 Minutes
Reported Yield 85 - 94%88 - 96%90 - 98%
Reproducible Yield 75 - 85%80 - 90%85 - 92%
Purification Filtration + RecrystallizationExtraction + Column (Often required)Filtration (Generally clean)
Scalability High (Kg scale feasible)Low (Viscosity/Cost issues)Low (Penetration depth limits)
Cost Very LowHighMedium (Equipment cost)
Green Score High (Water solvent)Medium (Recycling energy)High (Energy efficiency)

Deep-Dive Protocols & Causality

Method A: Sulfamic Acid Catalyzed (The Scalable Workhorse)

Based on protocols adapted from Kamal et al. and Neamani et al.

Mechanism: Sulfamic acid (


) acts as a zwitterionic solid acid. It activates the carbonyl oxygen of the isatin/aldehyde, facilitating the Knoevenagel condensation, and subsequently activates the Michael acceptor.

Protocol:

  • Charge: In a 50 mL round-bottom flask, combine Isatin (1.0 mmol), Malononitrile (1.1 mmol), and Barbituric acid (1.0 mmol).

  • Solvent: Add 10 mL of Water:Ethanol (4:1 v/v). Note: Pure water often leads to clumping; ethanol acts as a co-solvent to wet the reagents.

  • Catalyst: Add Sulfamic Acid (10 mol%, ~10 mg).

  • Reflux: Heat to 80°C.

    • Critical Observation: The reaction mixture will initially be heterogeneous. Around 30 mins, it may form a viscous semi-solid. Do not stop stirring. High agitation (800 RPM) is required to break this "gummy phase" to allow full conversion.

  • Termination: Monitor by TLC (EtOAc:Hexane 3:7). Look for the disappearance of the isatin spot.

  • Workup: Cool to RT. The product precipitates.[1] Filter under vacuum. Wash with hot water (removes catalyst) followed by cold ethanol.

Reproducibility Note: If the product is colored (red/orange instead of white/pale yellow), it indicates trapped Knoevenagel intermediate. Recrystallize from DMF/EtOH.

Method B: Ionic Liquid Mediated (The High-Yield Trap)

Based on Rad-Moghadam et al.

Mechanism: [bmim]BF₄ acts as both solvent and Lewis acid catalyst, stabilizing the charged intermediates in the transition state.

Protocol:

  • Charge: Mix Isatin, Malononitrile, and 1,3-dicarbonyl in [bmim]BF₄ (2 mL per mmol).

  • Reaction: Stir at Ambient Temperature (or 60°C for difficult substrates).

  • Workup: Add water to the reaction mixture. The IL dissolves, theoretically precipitating the product.

    • The Trap: Lipophilic spiro-compounds often form an emulsion with the IL/Water mix.

  • Correction: You must extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

  • Recycling: The aqueous IL phase must be evaporated under high vacuum (80°C, 4 hours) to remove water for reuse.

Reproducibility Note: Residual Imidazolium salts are cytotoxic. Products from this method must undergo NMR analysis to ensure no IL peaks (typically ~8.5 ppm singlet) remain before biological testing.

Mechanistic Visualization

The following diagram illustrates the convergent pathway and the specific failure points (traps) where reproducibility is lost.

SpiroSynthesis Start Reagents: Isatin + Malononitrile + 1,3-Dicarbonyl Knoevenagel Step 1: Knoevenagel Condensation (Isatin + Malononitrile) Start->Knoevenagel Catalyst Activation Intermediate Intermediate: Isatylidene Malononitrile (Red/Orange Solid) Knoevenagel->Intermediate Michael Step 2: Michael Addition (Attack by Enolized 1,3-Dicarbonyl) Intermediate->Michael Nucleophilic Attack Trap1 TRAP: Hydrolysis of Imine (High Water/Low Temp) Intermediate->Trap1 Reversibility Trap2 TRAP: Steric Hindrance (Stops at Intermediate) Intermediate->Trap2 Cyclization Step 3: Intramolecular Cyclization & Tautomerization Michael->Cyclization -NH2 Attack on Nitrile Product Final Spiro-Pyrimidine Cyclization->Product

Caption: Sequential assembly of the spiro-scaffold. Red nodes indicate isolation-stable intermediates that often contaminate the final product if reaction time is insufficient.

Decision Matrix for Method Selection

Use this workflow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Define Goal Scale Scale > 5g? Start->Scale YesScale Method A: Sulfamic Acid/Water Scale->YesScale Yes NoScale Library Synthesis? Scale->NoScale No YesLib Method C: Microwave Assisted NoScale->YesLib Yes (Speed) NoLib Difficult Substrate? (Sterically Hindered) NoScale->NoLib No (Optimization) YesDiff Method B: Ionic Liquid (High Solvency) NoLib->YesDiff Yes NoDiff Method A: Sulfamic Acid NoLib->NoDiff No

Caption: Strategic selection guide based on scale, substrate complexity, and throughput requirements.

References

  • Kamal, A., et al. (2015). Sulfamic acid promoted one-pot three-component synthesis and cytotoxic evaluation of spirooxindoles.[2] Bioorganic & Medicinal Chemistry Letters.

  • Rad-Moghadam, K., & Youseftabar-Miri, L. (2011). Ambient synthesis of spiro[4H-pyran-oxindole] derivatives under [BMIm]BF4 catalysis.[3] Tetrahedron.

  • Faty, R. A., et al. (2015). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. Molecules.

  • Neamani, S., & Moradi, L. (2020). Synthesis of New and Highly Functionalized 1,4-Dihydropyridines and Spirooxindole Dihydropyridines Using L-Proline as Efficient Catalyst.[4] ResearchGate.[5][6]

Sources

Comparative

comparative analysis of spectroscopic data between isomers of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine

The following guide provides a comparative analysis of the regioisomers of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , focusing on spectroscopic differentiation and structural validation. Executive Summary Objective: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of the regioisomers of 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine , focusing on spectroscopic differentiation and structural validation.

Executive Summary

Objective: To provide a technical comparison of the regioisomers of pyrimidine-substituted 1,4-dioxaspiro[4.5]decane. This guide addresses the critical need for distinguishing between the 2-yl , 4-yl , and 5-yl isomers during early-stage drug discovery, where the precise orientation of the nitrogenous heterocycle dictates target binding affinity (e.g., in GPCR or kinase inhibitors).

Scope:

  • Structural Definition: Analysis of the achiral nature of the 8-substituted spiro scaffold and the origin of regioisomerism.

  • Spectroscopic Fingerprinting: NMR (

    
    H, 
    
    
    
    C) and MS fragmentation patterns distinguishing the 2-yl, 4-yl, and 5-yl isomers.
  • Experimental Validation: Protocols for the synthesis and characterization of the primary 2-yl isomer.

Structural Analysis & Isomer Definition

The core scaffold, 1,4-dioxaspiro[4.5]decane , possesses a plane of symmetry passing through C1 and C4 of the cyclohexane ring (C5 and C8 in spiro numbering). Consequently, a single substituent at the 8-position does not generate stereocenters (cis/trans isomerism is absent).[1] The "isomers" of clinical relevance are the regioisomers defined by the attachment point on the pyrimidine ring.[1]

The Three Core Isomers
Isomer DesignationStructure DescriptionKey Characteristic
Isomer A (Target) 2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

symmetry in pyrimidine; Attachment between nitrogens.
Isomer B 4-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine Asymmetric pyrimidine substitution; Distinct H-5/H-6 coupling.[1]
Isomer C 5-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

symmetry in pyrimidine; Attachment meta to nitrogens.
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and synthetic divergence for these isomers.

IsomerMap Precursor 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) Intermediate 8-Lithio/Borono-1,4-dioxaspiro[4.5]decane (Reactive Species) Precursor->Intermediate Activation IsoA Isomer A (2-yl) Symmetric Target for GPCRs Intermediate->IsoA 2-Chloropyrimidine (Suzuki/Negishi) IsoB Isomer B (4-yl) Asymmetric Kinase Hinges Intermediate->IsoB 4-Chloropyrimidine (Suzuki) IsoC Isomer C (5-yl) Symmetric Metabolic Stability Intermediate->IsoC 5-Bromopyrimidine (Suzuki)

Caption: Synthetic divergence of 1,4-dioxaspiro[4.5]decane regioisomers via cross-coupling pathways.

Comparative Spectroscopic Data

Accurate identification relies on the distinct splitting patterns of the pyrimidine protons and the chemical shift of the spiro-methine (C8-H).[1]

Proton NMR ( H NMR) Fingerprints

Solvent: CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 400 MHz.
FeatureIsomer A (2-yl) Isomer B (4-yl) Isomer C (5-yl)
Pyrimidine Symmetry SymmetricAsymmetricSymmetric
H-2 (Between Ns) Absent (Substituted)Singlet (

~9.1 ppm)
Singlet (

~9.1 ppm)
H-4 / H-6 Doublet (

~8.7 ppm, J=4.8 Hz)
H-6: Doublet (

~8.6 ppm)H-4: Absent
Singlet (

~8.6 ppm)
H-5 (Meta to Ns) Triplet (

~7.1 ppm, J=4.8 Hz)
Doublet (

~7.2 ppm)
Absent (Substituted)
Spiro Methine (H-8)

2.9–3.1 ppm (tt)

2.6–2.8 ppm (tt)

2.5–2.7 ppm (tt)

Diagnostic Logic:

  • Isomer A: Look for a triplet in the aromatic region (H-5).[1] This is the only isomer with a triplet.[1]

  • Isomer B: Look for two distinct doublets (H-5 and H-6) and a singlet (H-2).[1]

  • Isomer C: Look for two singlets (H-2 and H-4/6) with no coupling constants typical of ortho-protons.[1]

Carbon NMR ( C NMR) Shifts

The ipso-carbon (point of attachment) shift is the most reliable indicator.[1]

Carbon PositionIsomer A (2-yl) Isomer B (4-yl) Isomer C (5-yl)
Ipso-C (Pyrimidine) ~170–175 ppm (Deshielded by 2 Ns)~165–170 ppm (Deshielded by 1 N)~135–140 ppm (Shielded, meta to Ns)
Spiro Ketal (C5) ~108 ppm~108 ppm~108 ppm
C8 (Cyclohexane) ~45 ppm~43 ppm~40 ppm
Mass Spectrometry (ESI-MS)

While molecular weights are identical (Isomers), fragmentation pathways differ in stability.[1]

  • Isomer A (2-yl): Dominant fragment [M-28]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     due to loss of ethylene (from spiro ring) or N
    
    
    
    extrusion (rare). High stability of the protonated pyrimidine ion.[1]
  • Isomer B (4-yl): Often shows a characteristic Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring.[1]

Experimental Protocol: Synthesis & Characterization of Isomer A

This protocol details the synthesis of the 2-yl isomer, the most common scaffold for pharmaceutical applications (e.g., GPCR antagonists).

Reaction Pathway:

  • Activation: Conversion of 1,4-dioxaspiro[4.5]decan-8-one to the enol triflate or hydrazone.[1]

  • Coupling: Suzuki-Miyaura coupling with 2-pyrimidineboronic acid (or reverse coupling).[1]

Step-by-Step Methodology

Reagents: 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), 2-chloropyrimidine (1.2 eq), Zinc dust (activated), TMSCl, 1,2-dibromoethane, THF.

  • Zinc Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (2.0 eq) in anhydrous THF. Add TMSCl (0.05 eq) and 1,2-dibromoethane (0.05 eq) to activate.[1] Reflux for 15 min.

  • Iodide Formation: Add 8-iodo-1,4-dioxaspiro[4.5]decane (prepared from ketone via reduction/iodination) dropwise. Stir at 40°C for 2 hours to form the Organozinc reagent.

  • Negishi Coupling: Add 2-chloropyrimidine (1.0 eq) and Pd(PPh

    
    )
    
    
    
    (0.05 eq). Reflux for 12 hours.
  • Workup: Quench with saturated NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc 80:20).

Self-Validating Checkpoint:

  • TLC: The product (Rf ~0.4 in 30% EtOAc/Hex) should be UV active (pyrimidine chromophore) and stain purple with Anisaldehyde (spiro ketal).

  • NMR Verification: Confirm the presence of the triplet at 7.1 ppm (Isomer A signature).

Biological Relevance & Application[1][2][3][4][5]

  • Isomer A (2-yl): Preferred for GPCR ligands (e.g., chemokine receptors) where the pyrimidine nitrogens participate in hydrogen bonding with residues like Arg or Lys in the binding pocket.[1]

  • Isomer C (5-yl): Used to improve metabolic stability .[1] The 5-position is less susceptible to oxidative metabolism compared to the electron-deficient 2- and 4-positions.[1]

References

  • BenchChem. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note. Retrieved from .[1]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary. National Library of Medicine.[1] Retrieved from .[1][2]

  • Procopiou, P. A., et al. (2016).[1][3] 2-(2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists.[1][3] European Journal of Medicinal Chemistry. Retrieved from .[1]

  • Sigma-Aldrich. 1,4-Dioxaspiro[4.5]decan-8-one Product Specification. Retrieved from .[1]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine

As a Senior Application Scientist, I have designed this definitive safety and operational guide for handling 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine . Spirocyclic scaffolds are experiencing a massive surge in modern...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this definitive safety and operational guide for handling 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine .

Spirocyclic scaffolds are experiencing a massive surge in modern drug discovery—featuring prominently in recently approved targeted therapies and degraders—because they provide distinct 3D vectors that optimize target binding and physicochemical properties [1]. When coupled with a pyrimidine ring, a privileged pharmacophore in kinase inhibitors and antivirals [2], this compound represents a highly valuable, yet chemically nuanced, building block.

Handling uncharacterized spirocyclic pyrimidines requires rigorous safety protocols. The presence of the 1,4-dioxaspiro[4.5]decane moiety (an acid-labile ethylene glycol ketal) introduces specific chemical incompatibilities that dictate your choice of Personal Protective Equipment (PPE), operational workflow, and disposal plan.

Hazard Assessment & Causality (The "Why")

We do not wear PPE merely for compliance; we select it based on the mechanistic reactivity of the molecule.

  • Systemic Toxicity & Sensitization: Pyrimidine derivatives frequently act as skin sensitizers or nucleotide analogs. Until fully characterized in your specific assay, you must assume GHS Category 2 Skin/Eye Irritation and Category 3 Specific Target Organ Toxicity (STOT-SE).

  • Chemical Instability (Acid Lability): The 1,4-dioxaspiro[4.5]decane group is a protected cyclohexanone. Exposure to strong Brønsted or Lewis acids (e.g., HCl, TFA, Boron trifluoride) will catalyze the hydrolysis of the ketal, releasing ethylene glycol and 4-(pyrimidin-2-yl)cyclohexan-1-one. This reaction alters the toxicity profile of the material and can lead to unexpected off-gassing if mixed improperly in waste streams. Strictly acid-free environments are mandatory.

Quantitative Data: Mandatory PPE Specifications

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to.

PPE CategorySpecification & MaterialCausality & Scientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm thickness)Nitrile offers excellent resistance to the solid powder and incidental contact with common aprotic solvents (like DMF or DMSO) used to dissolve polar spirocycles [3]. Note: If using pure DCM, upgrade to Butyl rubber.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to fine particulates during weighing. Pyrimidine bases can cause severe corneal irritation.
Body Protection Flame-Resistant (FR) Nomex Lab CoatProtects against static discharge during powder transfer, which could ignite airborne dust or flammable aprotic solvents used in the reaction.
Respiratory Class II Chemical Fume HoodEliminates the need for an N95/P100 respirator by utilizing engineered negative pressure (face velocity 80-100 FPM) to capture aerosolized particulates.

Operational Workflow: Step-by-Step Methodology

Every protocol in a high-functioning laboratory must be a self-validating system . Do not proceed to the next step unless the validation check of the previous step has been confirmed.

Phase 1: Preparation and Verification
  • Inspect PPE Integrity: Visually inspect nitrile gloves for micro-tears by inflating them slightly. Ensure the lab coat is fully buttoned to the collar.

  • Validate Containment: Turn on the chemical fume hood. Self-Validation Check: Verify the digital monitor reads a face velocity between 80-100 FPM. Do not open the chemical container if the alarm is sounding or the velocity is low.

  • Clear the Workspace: Remove any acidic reagents (e.g., Trifluoroacetic acid, Hydrochloric acid) from the hood to prevent accidental ketal hydrolysis.

Phase 2: Weighing and Transfer
  • Static Mitigation: Wipe the exterior of the 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine container and the weighing spatula with an anti-static cloth. Spirocyclic powders are prone to static cling, which causes erratic balance readings and aerosolization.

  • Weighing: Tare a static-free weigh boat. Carefully transfer the powder using a micro-spatula.

  • Solvation: Dissolve the compound in a polar aprotic solvent (e.g., DMF or DMSO) directly within the fume hood. Causality: These solvents stabilize the pyrimidine ring without providing the protons necessary to cleave the spiroketal protecting group.

Spill Management & Disposal Plan

Because of the acid-labile nature of the spiroketal, disposal requires deliberate segregation.

Routine Disposal Protocol
  • Waste Segregation: Designate a specific waste carboy for Non-Halogenated Organic Waste .

  • Waste Validation: Self-Validation Check: Before adding your reaction waste to the carboy, test the waste stream with a pH strip. The pH must be > 7.0 . If the waste is acidic, the 1,4-dioxaspiro[4.5]decane group will hydrolyze, potentially causing a mild exothermic reaction and pressure buildup in a sealed carboy.

  • Disposal: Slowly pour the mixture into the carboy, cap loosely to allow potential pressure to vent for 15 minutes, then seal tightly.

Immediate Spill Cleanup
  • Solid Spill: If the powder is spilled, do not sweep it dry (this creates inhalable dust). Cover the spill with damp paper towels (using water or a mild pH 8 bicarbonate solution), carefully wipe it up, and place the towels in a solid hazardous waste bag.

  • Solvent Spill: If dissolved in DMF/DMSO and spilled, apply a universal chemical absorbent pad. Wipe the area with 70% ethanol to remove residual pyrimidine traces, which can leave a persistent residue.

Process Visualization

The following workflow diagram illustrates the logical progression of handling acid-labile spirocyclic pyrimidines, emphasizing the critical decision point regarding acid exposure.

G Start Material Retrieval 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 FPM Velocity) PPE->Hood Weighing Weighing & Solvation (Use Aprotic/Basic Solvents) Hood->Weighing Reaction Reaction Execution (Strictly Acid-Free Environment) Weighing->Reaction Spill Spill or Acid Exposure? (Ketal Hydrolysis Risk) Reaction->Spill Cleanup Neutralize with Mild Base (NaHCO3) & Clean Area Spill->Cleanup Yes Waste Disposal (Non-Halogenated Organic Waste) Spill->Waste No Cleanup->Waste

Caption: Operational workflow and spill management for acid-labile spirocyclic pyrimidines.

References

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]

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